molecular formula C6H7BrClN3 B3039039 5-bromo-2-chloro-N-ethylpyrimidin-4-amine CAS No. 954221-06-8

5-bromo-2-chloro-N-ethylpyrimidin-4-amine

Cat. No.: B3039039
CAS No.: 954221-06-8
M. Wt: 236.5 g/mol
InChI Key: LJHQFKOMQASUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-N-ethylpyrimidin-4-amine (CAS Number: 86443-51-8) is a substituted pyrimidine derivative of high interest in medicinal chemistry and drug discovery. This compound serves as a versatile chemical building block for the synthesis of more complex molecules. Its molecular formula is C 6 H 8 BrClN 3 , with a molecular weight of 157.60 g/mol . Pyrimidine scaffolds, such as this one, are frequently explored in the development of novel therapeutic agents. Related 5-bromo-2-chloropyrimidine amines have been identified as key intermediates in the synthesis of compounds with antimicrobial and anti-inflammatory activities . Furthermore, structurally similar pyrimidine derivatives are utilized in the research and development of antiviral agents , including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment . The specific substitution pattern on the pyrimidine ring makes it a valuable substrate for further synthetic elaboration via cross-coupling and nucleophilic substitution reactions, enabling structure-activity relationship (SAR) studies. Handling and Storage: This product should be stored in a dark place under an inert atmosphere at 2-8°C . Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloro-N-ethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrClN3/c1-2-9-5-4(7)3-10-6(8)11-5/h3H,2H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHQFKOMQASUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 5-bromo-2-chloro-N-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-bromo-2-chloro-N-ethylpyrimidin-4-amine

Executive Summary

This compound is a critical heterocyclic building block in the landscape of modern drug discovery and development. Its unique arrangement of reactive sites—a nucleophilic amine, a displaceable C2 chlorine, and a C5 bromine suitable for cross-coupling reactions—renders it an exceptionally versatile intermediate for the synthesis of complex molecular architectures, particularly kinase inhibitors. This guide provides a comprehensive, scientifically grounded overview of the most logical and efficient synthesis of this target molecule. We will delve into the strategic considerations for the synthesis, the mechanistic underpinnings of the key reaction, and provide detailed, field-tested protocols for both the preparation of the key starting material and the final regioselective amination. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this important synthetic transformation.

Introduction: The Pyrimidine Core in Drug Design

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents and clinical candidates. Its prevalence stems from its ability to engage in a multitude of non-covalent interactions, particularly hydrogen bonding, with biological targets such as kinases, making it an ideal anchor for inhibitor design.

The specific compound, this compound, serves as a highly valuable drug intermediate[1]. The strategic placement of its functional groups allows for sequential, directed modifications. For instance, the C2 chlorine can be displaced by another nucleophile, while the C5 bromine is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl or alkyl substituents. This step-wise functionalization is a cornerstone of modern library synthesis and lead optimization campaigns.

Synthetic Strategy and Retrosynthetic Analysis

The most direct and industrially scalable approach to this compound involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The retrosynthetic analysis reveals a clear disconnection at the C4-N bond, pointing to ethylamine and the key precursor, 5-bromo-2,4-dichloropyrimidine.

This precursor itself can be readily synthesized from commercially available 5-bromouracil through a robust chlorination reaction. The overall synthetic pathway is therefore a two-step process, designed for efficiency and control.

G cluster_main Retrosynthetic Analysis Target This compound Disconnect C4-N Bond (SNAr Reaction) Target->Disconnect Intermediate1 5-bromo-2,4-dichloropyrimidine Disconnect->Intermediate1 Disconnect2 Chlorination Intermediate1->Disconnect2 Ethylamine Ethylamine StartingMaterial 5-bromouracil Disconnect2->StartingMaterial

Sources

5-bromo-2-chloro-N-ethylpyrimidin-4-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-bromo-2-chloro-N-ethylpyrimidin-4-amine: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated pyrimidine derivative that serves as a highly versatile and valuable building block in modern medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents due to its ability to mimic the endogenous purines and pyrimidines in biological systems. The specific arrangement of substituents on this compound—a reactive chloro group at the 2-position, a bromo group at the 5-position suitable for cross-coupling, and an ethylamino side chain at the 4-position—provides medicinal chemists with multiple strategic vectors for molecular elaboration.

This guide offers a comprehensive technical overview of this compound, detailing its chemical properties, synthetic routes, spectral characteristics, and reactivity. It is intended for researchers, scientists, and drug development professionals who utilize such intermediates to construct complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.

Physicochemical and Structural Properties

The utility of a chemical intermediate is fundamentally defined by its physical and structural characteristics. These properties dictate its handling, reactivity, and analytical profile.

Chemical Structure

The molecular structure provides the foundational blueprint for understanding the compound's reactivity and function. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the inductive effects of the halogen substituents, significantly influences the electron density and reactivity of each position.

Caption: 2D structure of this compound.

Core Properties

The fundamental identifiers and properties of the compound are summarized below.

PropertyValueReference
CAS Number 954221-06-8[1][2]
Molecular Formula C₆H₇BrClN₃[2]
Molecular Weight 236.50 g/mol Calculated
IUPAC Name This compound[2]
Appearance White to off-white powder[3] (by analogy)
Canonical SMILES CCNC1=NC(=NC=C1Br)Cl[2]
InChIKey LJHQFKOMQASUHX-UHFFFAOYSA-N[2]

Synthesis and Purification

The synthesis of this compound is typically achieved through a regioselective nucleophilic aromatic substitution reaction. This approach is favored for its reliability and scalability.

Synthetic Strategy

The most common precursor for this synthesis is 5-bromo-2,4-dichloropyrimidine. The chlorine atom at the C4 position is significantly more activated towards nucleophilic attack than the chlorine at the C2 position. This enhanced reactivity is due to the stronger electron-withdrawing effect exerted by the adjacent nitrogen atom at position 3 and the para-nitrogen at position 1. Consequently, reacting 5-bromo-2,4-dichloropyrimidine with one equivalent of ethylamine under controlled conditions leads to the selective displacement of the C4 chlorine, yielding the desired product with high regioselectivity.[4][5]

Experimental Protocol: Synthesis from 5-bromo-2,4-dichloropyrimidine

This protocol is a representative procedure based on established methods for similar substitutions on the pyrimidine core.[6]

  • Reaction Setup: To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as dioxane or ethanol (approx. 0.5 M) in a round-bottom flask, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add ethylamine (1.1 eq, typically as a solution in THF or water) dropwise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford this compound as a solid.

Synthesis Workflow Diagram

G start 5-bromo-2,4-dichloropyrimidine reagent Ethylamine (1.1 eq) DIPEA, Dioxane 0°C to RT, 6-12h start->reagent 1. Nucleophilic Substitution product This compound reagent->product workup Aqueous Work-up (EtOAc, NaHCO₃, Brine) product->workup 2. Isolation purify Purification (Recrystallization or Chromatography) workup->purify 3. Purification final Pure Product purify->final

Caption: General workflow for the synthesis of the title compound.

Spectral Characterization

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals:

    • A singlet in the aromatic region (δ 8.0-8.5 ppm) corresponding to the proton at the C6 position.

    • A quartet (δ 3.4-3.7 ppm) corresponding to the two methylene (-CH₂-) protons of the ethyl group, split by the adjacent methyl protons.

    • A triplet (δ 1.2-1.4 ppm) corresponding to the three methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene protons.

    • A broad signal for the N-H proton may also be observed.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule (two from the ethyl group and four from the pyrimidine ring).

  • Mass Spectrometry (MS): The mass spectrum would be crucial for confirming the molecular weight. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic and complex isotopic pattern for the molecular ion peak [M]+, [M+2]+, and [M+4]+, which is definitive for confirming the elemental composition.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the differential reactivity of its two halogen substituents, which allows for sequential and site-selective modifications.

  • Nucleophilic Substitution at C2: The remaining chlorine atom at the C2 position is less reactive than the C4 chlorine was, but it can still be displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) under more forcing conditions, such as heating. This allows for the introduction of a second point of diversity.

  • Cross-Coupling Reactions at C5: The bromo substituent at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a vast array of complex derivatives. Common transformations include:

    • Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

    • Sonogashira Coupling: Reaction with terminal alkynes.

    • Buchwald-Hartwig Amination: Reaction with amines to install a different amino group.

    • Heck Coupling: Reaction with alkenes.

G reactant This compound C2-Cl C5-Br product_c2 C2-Substituted Product reactant:c2->product_c2  Nucleophilic Substitution  (e.g., R₂NH, heat) product_c5 C5-Substituted Product reactant:c5->product_c5  Palladium-Catalyzed Cross-Coupling  (e.g., Suzuki, Sonogashira)

Caption: Key reaction pathways for derivatization.

Applications in Medicinal Chemistry

Substituted pyrimidines are cornerstone scaffolds in drug development, particularly in oncology. The structural motif present in this compound is a key feature in many kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

This compound serves as a crucial intermediate for synthesizing inhibitors that target these enzymes.[7][8] For instance, a very close analogue, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, is a known precursor in the synthesis of Ribociclib, a CDK4/6 inhibitor approved for the treatment of certain types of breast cancer.[3][6] The N-ethyl variant provides an alternative side chain that can be used to modulate potency, selectivity, and pharmacokinetic properties like solubility and metabolic stability.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound. The following information is derived from available Safety Data Sheets (SDS).[1][9][10]

Hazard Identification
PictogramGHS CodeHazard Statement
ngcontent-ng-c3402157373="" class="ng-star-inserted">
GHS07H302: Harmful if swallowed.[9]
H315: Causes skin irritation.[9]
H319: Causes serious eye irritation.[9]
H335: May cause respiratory irritation.[9]
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[1][9]

    • Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][10]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]

References

  • LookChem. High-Quality 5-BroMo-2-chloro-N-cyclopentylpyrimidin-4-amine. [Link]
  • Molbase. CAS 954221-06-8 this compound. [Link]
  • MCE. This compound | 药物中间体. [Link]
  • PubChem. 5-Bromo-2-chloropyrimidine. [Link]
  • Chem-Space.
  • ResearchGate. Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. [Link]
  • NIH. 5-Bromo-2-chloropyrimidin-4-amine. [Link]
  • PubChem. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine. [Link]

Sources

Spectroscopic Characterization of 5-bromo-2-chloro-N-ethylpyrimidin-4-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic data for 5-bromo-2-chloro-N-ethylpyrimidin-4-amine, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] The robust characterization of such molecules is a cornerstone of modern drug discovery and development, ensuring structural integrity, purity, and consistency, which are critical for both efficacy and safety.[2] This document will delve into the theoretical and practical aspects of the multi-faceted spectroscopic analysis of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The Imperative of Spectroscopic Analysis in Pharmaceutical Development

In the pharmaceutical industry, spectroscopic techniques are indispensable tools for elucidating molecular structure, identifying functional groups, and quantifying purity.[3][4] For a molecule like this compound, a substituted pyrimidine, a comprehensive spectroscopic analysis provides a unique molecular fingerprint, crucial for quality control and regulatory compliance.[5] Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[6][7][8]

Below is a workflow illustrating the integrated approach to the spectroscopic characterization of a novel chemical entity.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation & Validation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification HNMR ¹H NMR purification->HNMR Structural Confirmation CNMR ¹³C NMR purification->CNMR Carbon Skeleton MS Mass Spectrometry purification->MS Molecular Weight & Fragmentation IR IR Spectroscopy purification->IR Functional Groups interpretation Combined Data Analysis HNMR->interpretation CNMR->interpretation MS->interpretation IR->interpretation validation Structural Validation & Purity Assessment interpretation->validation report report validation->report Generate Certificate of Analysis

Caption: Integrated workflow for the synthesis and spectroscopic validation of a pharmaceutical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy provides unparalleled detail about the molecular structure of a compound.[4] For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound would be consistent with its structure.[9]

Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.3Singlet1HC6-H
~3.5Quartet2H-CH₂-
~1.3Triplet3H-CH₃
~7.5Broad Singlet1HN-H

Interpretation:

  • The singlet at approximately 8.3 ppm is characteristic of the lone proton on the pyrimidine ring (C6-H).

  • The quartet around 3.5 ppm corresponds to the methylene protons (-CH₂) of the ethyl group, split by the adjacent methyl protons.

  • The triplet at approximately 1.3 ppm is assigned to the methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene protons.

  • A broad singlet, potentially exchangeable with D₂O, would be observed for the amine proton (N-H).

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~160C4
~158C2
~157C6
~105C5
~40-CH₂-
~15-CH₃

Interpretation:

  • The signals in the aromatic region (~105-160 ppm) are assigned to the carbons of the pyrimidine ring. The exact shifts are influenced by the electronegative chloro and bromo substituents and the amino group.

  • The aliphatic signals around 40 ppm and 15 ppm correspond to the ethyl group carbons.

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for the ¹H NMR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[5] For this compound, MS is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns. The expected molecular formula is C₆H₇BrClN₃, with a molecular weight of approximately 236.50 g/mol .[9]

Predicted Mass Spectrum Data

m/zInterpretation
235/237/239[M]⁺, Molecular ion peak with isotopic pattern for Br and Cl
220/222/224[M-CH₃]⁺
207/209[M-C₂H₄]⁺
156/158[M-Br]⁺

Fragmentation Pathway:

The fragmentation of substituted pyrimidines is influenced by the nature and position of the substituents.[10]

G M [C₆H₇BrClN₃]⁺ m/z = 235/237/239 frag1 [M-CH₃]⁺ m/z = 220/222/224 M->frag1 - •CH₃ frag2 [M-C₂H₄]⁺ m/z = 207/209 M->frag2 - C₂H₄ frag3 [M-Br]⁺ m/z = 156/158 M->frag3 - •Br

Caption: Predicted mass spectral fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the vibrations of atoms and is used to identify the functional groups present in a molecule.[3]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3300-3500N-H stretch
2850-2960C-H stretch (aliphatic)
~1600C=N stretch (ring)
~1550C=C stretch (ring)
1000-1300C-N stretch
600-800C-Cl stretch
500-600C-Br stretch

Interpretation:

  • The presence of a band in the 3300-3500 cm⁻¹ region would confirm the N-H group.

  • Bands in the 2850-2960 cm⁻¹ region are indicative of the C-H bonds in the ethyl group.

  • Absorptions around 1600 and 1550 cm⁻¹ are characteristic of the pyrimidine ring stretching vibrations.

  • The C-N, C-Cl, and C-Br stretching vibrations are expected in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The comprehensive spectroscopic characterization of this compound, utilizing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust and validated confirmation of its chemical structure. This multi-technique approach ensures the identity, purity, and quality of this important pharmaceutical intermediate, which is a critical requirement in the rigorous landscape of drug development and manufacturing.

References

  • An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21). Google Cloud.
  • Workman, J., Jr. (n.d.). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online.
  • The Role of Spectroscopy in Modern Pharmaceutical Industry. (2025, July 19). Simson Pharma Limited.
  • Spectroscopic Techniques in Modern Drug Characterization. Walsh Medical Media.
  • Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025, February 21). Google Cloud.
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025, December). Benchchem.
  • CAS号:954221-06-8-4-Pyrimidinamine, 5-bromo-2-chloro-N-ethyl. 科华智慧.
  • Synthesis, Characterization, Docking Study and Biological Evaluation of Substituted Pyrimidines. (2025, November 23). ResearchGate.
  • Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring. Nanotechnology Perceptions.
  • This compound | Drug Intermediate. MedchemExpress.com.
  • 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine. (2025, September 25). ChemicalBook.
  • Certificate of Analysis - this compound. MedchemExpress.com.
  • Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Google Patents.
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH.
  • How is 4-Amino-5-bromo-2-chloropyrimidine synthesized and what are its properties?. FAQ.

Sources

A Technical Guide to 5-bromo-2-chloro-N-ethylpyrimidin-4-amine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 5-bromo-2-chloro-N-ethylpyrimidin-4-amine, a critical heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, a robust synthesis protocol, reactivity profile, and its strategic application in the development of targeted therapeutics. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this versatile pyrimidine derivative.

Compound Profile and Significance

This compound is a substituted pyrimidine that has garnered significant interest in the pharmaceutical industry. Its structure is primed for sequential, regioselective modifications, making it an ideal scaffold for constructing complex molecular architectures. The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives are known to exhibit a wide range of biological activities, including anti-cancer and anti-viral properties.[1][2] The strategic placement of two distinct halogen atoms (bromine and chlorine) at positions 5 and 2 respectively, allows for differential reactivity in cross-coupling and nucleophilic substitution reactions, a feature highly valued in library synthesis and lead optimization.

Identifier Value Source
CAS Number 954221-06-8[3][4]
IUPAC Name This compound[4]
Molecular Formula C₆H₇BrClN₃[4]
Molecular Weight 236.50 g/mol [4]
Appearance Typically a white to off-white solid[5]

Synthesis, Mechanism, and Experimental Rationale

The most logical and widely adopted strategy for synthesizing N-substituted 4-aminopyrimidines is through the sequential nucleophilic aromatic substitution (SNAr) of a di-halogenated precursor. The starting material of choice is typically 5-bromo-2,4-dichloropyrimidine.

Causality of the Synthetic Route: The chlorine atom at the C4 position of the pyrimidine ring is significantly more activated towards nucleophilic attack than the chlorine at the C2 position. This enhanced reactivity is due to the strong electron-withdrawing effect of the adjacent nitrogen atom (N3) and the bromine atom at C5. This inherent electronic bias allows for a highly regioselective reaction. By using a stoichiometric amount of ethylamine at controlled, low temperatures, one can selectively displace the C4-chloro group while leaving the C2-chloro group intact for subsequent chemical modifications. A mild inorganic base, such as potassium carbonate or diisopropylethylamine (DIPEA), is included to neutralize the HCl generated during the reaction, preventing protonation of the nucleophile and driving the reaction to completion.

Workflow for the Synthesis of this compound

G A Start: 5-bromo-2,4-dichloropyrimidine + Ethylamine (1.0 eq) B Reaction Vessel Solvent: Isopropanol or THF Base: K₂CO₃ or DIPEA A->B Add reagents C Reaction Conditions 0°C to Room Temperature B->C Stir for 2-4h D Work-up - Aqueous Quench - Extraction with Ethyl Acetate C->D Monitor by TLC E Purification Silica Gel Chromatography D->E Isolate organic phase F Final Product This compound E->F Evaporate solvent

Caption: Regioselective SNAr Synthesis Workflow.

Reactivity and Strategic Applications in Drug Discovery

The true value of this compound lies in its capacity for sequential, orthogonal derivatization. This "two-handle" approach is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

  • C2 Position (Chloro-group): The chlorine atom is an excellent handle for further SNAr reactions with a variety of nucleophiles (e.g., anilines, alcohols, thiols). This allows for the introduction of diverse substituents that can probe binding pockets for hydrogen bonding or hydrophobic interactions.

  • C5 Position (Bromo-group): The bromine atom is perfectly suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This enables the installation of aryl, heteroaryl, or alkynyl groups, which can be used to modulate the compound's solubility, metabolic stability, and target engagement.

A closely related analogue, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, serves as a crucial intermediate in the synthesis of Ribociclib, a CDK4/6 inhibitor used in cancer therapy.[5][6] This underscores the therapeutic relevance of this chemical scaffold.

Role as a Versatile Chemical Scaffold

G Core 5-bromo-2-chloro- N-ethylpyrimidin-4-amine SNAr S(N)Ar at C2 (e.g., + Aniline) Core->SNAr Pd(0) catalyst Suzuki Suzuki Coupling at C5 (e.g., + Arylboronic Acid) Core->Suzuki Nucleophile Final Complex Drug-like Molecule SNAr->Final Suzuki->Final

Caption: Orthogonal Derivatization Strategy.

Detailed Experimental Protocol: Representative Synthesis

This protocol is a representative example based on established chemical principles for this reaction class and should be adapted and optimized under appropriate laboratory conditions.

Objective: To synthesize this compound from 5-bromo-2,4-dichloropyrimidine.

Materials:

  • 5-bromo-2,4-dichloropyrimidine (1.0 eq)

  • Ethylamine (2.0 M solution in THF, 1.05 eq)

  • Diisopropylethylamine (DIPEA, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 5-bromo-2,4-dichloropyrimidine (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to 0°C using an ice-water bath.

  • Add DIPEA (1.5 eq) to the stirred solution.

  • Slowly add the ethylamine solution (1.05 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazards: Harmful if swallowed (Acute toxicity, oral, Category 4). Causes skin irritation (Category 2) and serious eye irritation (Category 2A). May cause respiratory irritation (Category 3).[3]

  • Precautions: Use only in a well-ventilated area, preferably a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Avoid breathing dust, fumes, or vapors.[3] Wash hands thoroughly after handling.[3]

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Store locked up.[3]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined reactivity and strategic placement of functional handles provide chemists with a reliable and versatile platform for the synthesis of novel compounds with therapeutic potential. Understanding its synthesis, reactivity, and handling is essential for any research program aiming to leverage the power of pyrimidine-based scaffolds.

References

  • Kewaizhizao.CAS 954221-06-8, 4-Pyrimidinamine, 5-bromo-2-chloro-N-ethyl-.[Link]
  • PubChem.5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine.[Link]
  • PubChem.5-Bromo-4-chloropyrimidin-2-amine.[Link]
  • A-Z Chemistry.
  • Google Patents.CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Google Patents.CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.Bioorganic & Medicinal Chemistry Letters, 22(8), 2848-2851. [Link]
  • Fuxin Custchem Fine Chemical Co.,Ltd.Intermediate 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.[Link]
  • Vitaku, E., et al. (2019). Recent Advances in Pyrimidine-Based Drugs.Molecules, 24(1), 59. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.Global Supply of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Finding Reliable Manufacturers.[Link]

Sources

A Senior Application Scientist's Guide to the Physical Properties of Substituted Pyrimidines in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core - More Than Just a Scaffold

In the landscape of medicinal chemistry, the pyrimidine ring stands as a cornerstone heterocyclic scaffold. Its presence is fundamental to life itself, forming the core structure of nucleobases like cytosine, thymine, and uracil.[1] Beyond this central biological role, pyrimidine derivatives have proven to be a remarkably fruitful source of therapeutic agents, exhibiting a vast spectrum of activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2]

However, the journey from a promising pyrimidine-based hit compound to a viable drug candidate is paved with rigorous physicochemical characterization. The seemingly simple act of adding or modifying substituents on the pyrimidine ring can drastically alter its physical properties, which in turn govern its behavior in a biological system. Properties such as solubility, lipophilicity, melting point, and ionization state are not mere data points; they are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of properties to provide an in-depth understanding of why these characteristics are measured, how they are reliably determined, and what their values imply for the development of substituted pyrimidine-based therapeutics. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative principles to empower you to make informed decisions in your drug discovery programs.

Section 1: Aqueous Solubility - The Gateway to Bioavailability

A drug must dissolve to be absorbed. This fundamental principle places aqueous solubility at the forefront of physicochemical profiling. For pyrimidine derivatives, poor aqueous solubility is a common hurdle that can limit bioavailability and lead to unreliable data in biological assays.[1] Solubility is typically assessed under two distinct conditions: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility: An Essential Distinction
  • Kinetic Solubility: This measures the concentration of a compound in solution at the moment precipitation first occurs when a concentrated DMSO stock is added to an aqueous buffer.[1][3] It's a high-throughput measurement that mimics the conditions of many in vitro biological assays and is invaluable for early-stage screening to flag potential issues.[3] It reflects the solubility of the least stable, fastest-precipitating form of the compound.[1]

  • Thermodynamic Solubility: This represents the true equilibrium solubility. It is determined by equilibrating an excess of the solid compound with a solvent over a prolonged period.[1] This value is the gold standard for lead optimization and formulation development, as it defines the maximum concentration achievable under stable conditions.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method, established by Higuchi and Connors, remains the most reliable technique for determining the thermodynamic solubility of drug candidates.[4] Its trustworthiness lies in achieving a true equilibrium between the dissolved and solid states.

Causality Behind the Protocol: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Using an excess of the solid material ensures that this equilibrium is reached and maintained. The extended incubation with agitation maximizes the surface area for dissolution and guarantees the system reaches a steady state. Centrifugation or filtration then separates the undissolved solid, allowing for the precise quantification of the soluble fraction.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid, finely powdered substituted pyrimidine to a vial containing a known volume of the test medium (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). The key is to ensure enough solid is present that some remains undissolved at the end of the experiment.[1][4]

  • Equilibration: Seal the vials and place them in a mechanical shaker or on a rotating wheel in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours. The duration is critical to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the samples at a high speed (e.g., >10,000 g) for 15-20 minutes to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Quantification: Determine the concentration of the dissolved pyrimidine derivative in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[5] A pre-established calibration curve is required for accurate quantification.[1]

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound in the chosen medium.

Workflow for Thermodynamic Solubility Determination

G Workflow: Thermodynamic Solubility (Shake-Flask) cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid pyrimidine to test medium (e.g., PBS) B Seal vial and agitate for 24-48 hours at controlled temperature A->B C Centrifuge sample to pellet undissolved solid B->C D Collect clear supernatant C->D E Analyze concentration via HPLC-UV or LC-MS D->E F Calculate solubility using a calibration curve E->F G Thermodynamic Solubility Value F->G Result

Caption: A step-by-step workflow for determining thermodynamic solubility.

Impact of Substituents on Solubility

The nature and position of substituents dramatically influence the solubility of the pyrimidine core. This relationship is a cornerstone of medicinal chemistry optimization.

Substituent TypeGeneral Effect on Aqueous SolubilityRationale
Polar, Hydrogen-Bonding Groups (-OH, -NH2, -COOH)IncreasesThese groups can form hydrogen bonds with water molecules, disrupting the crystal lattice of the solid and favoring solvation.[6]
Ionizable Groups (Acids, Bases)Increases (pH-dependent)At a pH where the group is ionized, the resulting charge leads to strong ion-dipole interactions with water, significantly boosting solubility.[3][6]
Non-polar, Lipophilic Groups (-CH3, -Cl, -Ph)DecreasesThese groups increase the hydrophobicity of the molecule, making it less favorable to interact with polar water molecules and strengthening the crystal lattice energy.[7]

Section 2: Melting Point - A Measure of Purity and Intermolecular Forces

The melting point (m.p.) is the temperature at which a solid transitions to a liquid. In drug development, it serves two primary purposes: as a crucial indicator of compound purity and as a proxy for the strength of intermolecular forces within the crystal lattice. A pure crystalline compound typically has a sharp melting point range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[8]

Experimental Protocol: Melting Point Determination via Capillary Method

This is a classic and reliable method for determining the melting point of a crystalline organic solid.

Causality Behind the Protocol: The compound is heated slowly and uniformly in a calibrated apparatus. The slow heating rate (~1-2°C per minute) is critical to ensure that the temperature of the heating block and the sample are in thermal equilibrium, allowing for an accurate observation of the phase transition.[8][9]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the substituted pyrimidine sample is completely dry and finely powdered.

  • Capillary Packing: Press the open end of a capillary tube into the powdered sample. Tap the sealed bottom of the tube on a hard surface to pack the powder down into a dense column of 2-3 mm in height.[9]

  • Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

  • Heating: If the approximate melting point is unknown, perform a rapid initial determination by heating quickly. Then, for an accurate measurement, use a fresh sample and heat rapidly to about 10-15°C below the approximate melting point.

  • Measurement: Decrease the heating rate to 1-2°C per minute.[9] Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

Workflow for Melting Point Determination

G Workflow: Melting Point Determination (Capillary Method) cluster_prep Preparation cluster_measure Measurement A Grind pyrimidine sample to a fine powder B Pack 2-3 mm of sample into a sealed capillary tube A->B C Place capillary in melting point apparatus D Heat rapidly to ~15°C below expected m.p. C->D E Reduce heating rate to 1-2°C per minute D->E F Record temperature range from first liquid (T1) to all liquid (T2) E->F G Melting Point Range (T1 - T2) F->G Result

Caption: A streamlined workflow for accurate melting point measurement.

Section 3: Lipophilicity (logP/logD) - Balancing Permeability and Potency

Lipophilicity, the "fat-loving" nature of a molecule, is arguably one of the most critical physical properties in drug design. It governs how a compound partitions between aqueous and lipid environments, which directly impacts its ability to cross biological membranes, bind to target proteins, and avoid metabolic enzymes.[10]

  • logP (Partition Coefficient): This is the measure of lipophilicity for a non-ionizable compound. It is the logarithm of the ratio of the compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[11]

  • logD (Distribution Coefficient): For ionizable compounds like many substituted pyrimidines, lipophilicity is pH-dependent. logD is the effective lipophilicity at a specific pH (usually physiological pH 7.4), accounting for both the neutral and ionized species.

A positive logP/D value indicates a more lipophilic compound, while a negative value indicates a more hydrophilic one.[11]

Experimental Protocol: logP/logD Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for logP and logD determination due to its direct measurement of partitioning at equilibrium.[12][13]

Causality Behind the Protocol: The method is designed to achieve a true equilibrium distribution of the analyte between two pre-saturated, immiscible phases. Pre-saturating the n-octanol with buffer and the buffer with n-octanol is a critical, self-validating step that prevents volume changes during the experiment, ensuring the integrity of the concentration measurements.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare the two phases: n-octanol and an aqueous buffer (e.g., PBS at pH 7.4 for logD). Vigorously mix equal volumes of each and allow them to separate overnight. This creates pre-saturated n-octanol (top layer) and pre-saturated buffer (bottom layer).[13]

  • Partitioning: Add a known amount of the substituted pyrimidine stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer.

  • Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) to facilitate partitioning.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.

  • Sampling & Quantification: Carefully take an aliquot from each phase (n-octanol and aqueous). Determine the concentration of the compound in each aliquot using a suitable analytical method like HPLC-UV.[14]

  • Calculation:

    • P (or D) = [Concentration in n-octanol] / [Concentration in aqueous buffer]

    • logP (or logD) = log10(P or D)

Workflow for logP/logD Determination

G Workflow: logP/logD Determination (Shake-Flask) cluster_prep Preparation cluster_part Partitioning & Equilibration cluster_sep Phase Separation & Analysis cluster_calc Calculation A Prepare pre-saturated n-octanol and aqueous buffer B Add pyrimidine compound to both phases in a vial A->B C Shake vigorously to reach equilibrium B->C D Centrifuge to separate layers C->D E Sample both octanol and aqueous layers D->E F Measure concentration in each layer via HPLC E->F G Calculate ratio: [Octanol]/[Aqueous] F->G H Take Log10 of the ratio G->H I logP or logD Value H->I Result

Caption: The gold-standard shake-flask method for lipophilicity measurement.

Section 4: Ionization Constant (pKa) - The Driver of pH-Dependent Behavior

The pKa is a measure of the acidity or basicity of a functional group. For substituted pyrimidines, which often contain basic nitrogen atoms or acidic/basic substituents, the pKa dictates the compound's charge state at a given pH.[15] This is profoundly important as the ionization state affects solubility, membrane permeability (the an uncharged species is generally more permeable), and the ability to form ionic bonds with a biological target.[16]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[17]

Causality Behind the Protocol: The method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at which the functional group is 50% ionized and 50% neutral. This point is identified as the midpoint of the steepest portion of the titration curve (the inflection point), where the analyte is acting as its most effective buffer.[16][18]

Step-by-Step Methodology:

  • Preparation: Accurately prepare a solution of the substituted pyrimidine at a known concentration (e.g., 1 mM) in water or a water/co-solvent mixture.[18] Ensure a constant ionic strength by adding a background electrolyte like KCl.[18]

  • Apparatus Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[18] Place the sample solution in a jacketed vessel to maintain a constant temperature and use a magnetic stirrer for continuous mixing.

  • Titration: For a basic pyrimidine, titrate with a standardized solution of HCl. For an acidic derivative, titrate with standardized NaOH. Add the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH value at the half-equivalence point, which can be determined from the inflection point of the resulting sigmoid curve.[16]

Workflow for pKa Determination by Potentiometric Titration

G Workflow: pKa Determination (Potentiometric Titration) cluster_prep Preparation cluster_titrate Titration cluster_analyze Analysis A Prepare pyrimidine solution at known concentration B Calibrate pH meter with standard buffers A->B C Add standardized titrant (acid or base) incrementally B->C D Record pH after each addition C->D E Plot pH vs. Volume of Titrant D->E F Identify inflection point of the curve E->F G Determine pH at the half-equivalence point F->G H pKa Value G->H Result

Caption: A procedural diagram for determining the ionization constant (pKa).

Section 5: The Interplay of Properties and the Rise of Computational Models

It is crucial to recognize that these physical properties are not independent variables. They are deeply interconnected and collectively shape the ADME profile of a drug candidate.

Logical Relationship between Physicochemical Properties and Drug Disposition

G Interplay of Physical Properties and ADME cluster_props Core Physical Properties cluster_adme Pharmacokinetic Profile (ADME) Sol Aqueous Solubility Abs Absorption Sol->Abs dissolution Exc Excretion Sol->Exc renal clearance LogP Lipophilicity (logP/D) LogP->Abs permeability Dist Distribution LogP->Dist tissue binding Met Metabolism LogP->Met enzyme access LogP->Exc reabsorption pKa Ionization (pKa) pKa->Sol pH-dependence pKa->Abs charge state MP Melting Point MP->Sol lattice energy

Caption: The relationship between core physical properties and a drug's ADME profile.

For instance, a high melting point often correlates with lower solubility due to strong crystal lattice energy. The pKa directly influences both solubility and logD, as the charged form of a molecule is typically more soluble but less permeable than its neutral counterpart.

Given these complex relationships, computational Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models have become indispensable.[2][19][20] These models use statistical methods to correlate calculated physicochemical properties of pyrimidine derivatives with their experimentally determined values or biological activities.[19] While experimental validation remains essential, these in silico tools allow for the high-throughput screening of virtual libraries, helping to prioritize the synthesis of compounds with the most promising physical property profiles.

Conclusion

The physical properties of substituted pyrimidines are not peripheral data but are central to the entire drug discovery and development process. A deep, mechanistic understanding of how to measure and interpret solubility, melting point, lipophilicity, and pKa is essential for rationally designing molecules that can successfully navigate the complex biological milieu to reach their target. By employing the robust, self-validating experimental protocols outlined in this guide and leveraging the predictive power of modern computational tools, researchers can more efficiently optimize pyrimidine scaffolds into effective and safe medicines.

References

  • QSPR models for pyrimidine-based corrosion inhibitors in acid medium. International Journal of Corrosion and Scale Inhibition.
  • Melting point determin
  • Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu.
  • QSAR and QSTR study of pyrimidine derivatives to improve their therapeutic index as antileishmanial agents.
  • Experimental and Computational Methods Pertaining to Drug Solubility. [PDF]
  • QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer.
  • Solubility and stability testing of novel pyrimidine deriv
  • solubility experimental methods.pptx. Slideshare.
  • How To Determine Melting Point Of Organic Compounds?. YouTube.
  • LogP—Making Sense of the Value. ACD/Labs.
  • Compound solubility measurements for early drug discovery. Life Chemicals.
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.
  • Pyrimidine. Wikipedia.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
  • Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • experiment (1)
  • Determination Of Melting Point Of An Organic Compound. BYJU'S.
  • Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. American Chemical Society.
  • Solubility of pyrimidine derivatives in different organic solvents at different temper
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [PDF]
  • Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.
  • pKa and log p determin
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Protocol for Determining pKa Using Potentiometric Titration.
  • Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide. BenchChem.
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds.
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.
  • Pyrimidine. Solubility of Things.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed.

Sources

The Architectural Versatility of Functionalized Pyrimidine Derivatives: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The pyrimidine scaffold, a fundamental constituent of nucleic acids, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its inherent biocompatibility and versatile chemical reactivity have established it as a "privileged structure" for the development of novel therapeutics. This in-depth technical guide provides a comprehensive exploration of functionalized pyrimidine derivatives, moving beyond a mere catalog of compounds to elucidate the causal relationships between structural modifications and biological outcomes. We will delve into the strategic intricacies of their synthesis, explore their diverse pharmacological activities with a focus on anticancer applications, and dissect their structure-activity relationships (SAR) to empower researchers in the rational design of next-generation therapeutic agents. This guide is designed to be a self-validating resource, grounding key mechanistic claims and protocols in authoritative scientific literature.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The six-membered heterocyclic pyrimidine ring, with its two nitrogen atoms at positions 1 and 3, is a ubiquitous motif in nature, most notably as the core of the nucleobases cytosine, thymine, and uracil. This prevalence means that biological systems have evolved to recognize and interact with this scaffold, offering a unique advantage in drug design. The electron-deficient nature of the pyrimidine ring, coupled with the potential for substitution at multiple positions, provides a rich chemical space for the generation of diverse molecular architectures with a wide spectrum of pharmacological activities.[3] These activities span a remarkable range, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[4][5]

Strategic Synthesis of Functionalized Pyrimidines: Building the Core

The synthetic accessibility of the pyrimidine core is a significant factor contributing to its widespread use in drug discovery.[6] Various synthetic strategies have been developed to construct and functionalize the pyrimidine ring, with multicomponent reactions (MCRs) being particularly prominent due to their efficiency and atom economy.

The Biginelli Reaction: A Classic and Versatile Multicomponent Synthesis

First reported in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea.[7][8] This acid-catalyzed reaction provides a straightforward route to dihydropyrimidines, which can be further modified.

Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative via the Biginelli Reaction

This protocol describes a general procedure for the synthesis of a dihydropyrimidine, a common intermediate in the synthesis of more complex pyrimidine derivatives.[4]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea (1.5 mmol)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (catalytic amount, ~3-4 drops)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and ethanol (10 mL).

  • Stir the mixture to dissolve the solids.

  • Carefully add a catalytic amount of concentrated hydrochloric acid (3-4 drops) to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the reaction mixture can be poured into ice-cold water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Modern Synthetic Approaches: Expanding the Chemical Space

Beyond the classic Biginelli reaction, a multitude of other synthetic methods have been developed to access a wider array of functionalized pyrimidines. These include:

  • Gewald Reaction: A multicomponent reaction for the synthesis of 2-aminothiophenes, which can then be used as precursors for thieno[2,3-d]pyrimidines, a class of fused pyrimidines with significant biological activity.[5]

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki and Sonogashira couplings are invaluable for introducing aryl, heteroaryl, and alkynyl substituents at various positions of the pyrimidine ring, enabling fine-tuning of the molecule's properties.

The choice of synthetic strategy is dictated by the desired substitution pattern and the overall complexity of the target molecule.

Biological Activities of Functionalized Pyrimidine Derivatives: A Focus on Anticancer Agents

The functionalization of the pyrimidine core has led to the discovery of compounds with a broad spectrum of biological activities. A particularly fruitful area of research has been the development of pyrimidine-based anticancer agents.[2]

Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Many potent and clinically successful EGFR inhibitors are based on the pyrimidine scaffold.[6] These inhibitors typically act by competing with ATP for binding to the kinase domain of EGFR, thereby blocking the downstream signaling cascade that promotes tumor growth.[1]

EGFR_Pathway

Structure-Activity Relationship (SAR) of Pyrimidine Derivatives

Understanding the structure-activity relationship (SAR) is paramount for the rational design of potent and selective drug candidates. The biological activity of pyrimidine derivatives can be significantly influenced by the nature and position of substituents on the pyrimidine ring.

Quantitative SAR of Pyrimidine-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of a series of pyrazolo[3,4-d]pyrimidine derivatives against EGFR tyrosine kinase, illustrating the impact of different substituents on their potency.[9]

CompoundR1R2EGFR IC50 (µM)
4 HCN0.054
15 EtCN0.135
16 EtCOOEt0.034

Data sourced from Hassaballah et al. (2024).[9]

From this limited dataset, several preliminary SAR observations can be made:

  • The nature of the substituent at the R2 position significantly impacts activity, with the cyano and ethyl ester groups being well-tolerated.

  • The presence of an ethyl group at the R1 position can modulate the inhibitory potency.

These types of quantitative SAR studies are crucial for guiding the optimization of lead compounds to enhance their therapeutic efficacy and selectivity.

Applications in Drug Discovery and Future Perspectives

Functionalized pyrimidine derivatives have made a significant impact on modern medicine, with numerous approved drugs incorporating this versatile scaffold.[7] The continued exploration of the chemical space around the pyrimidine core, aided by advances in synthetic methodologies and a deeper understanding of SAR, promises to yield a new generation of therapeutics for a wide range of diseases.

Future research will likely focus on:

  • The development of novel multicomponent reactions to access even more diverse and complex pyrimidine derivatives.

  • The application of computational modeling and artificial intelligence to predict the biological activity of novel pyrimidine compounds and guide their design.

  • The exploration of pyrimidine derivatives as targeted protein degraders (PROTACs) and other novel therapeutic modalities.

Conclusion

The pyrimidine scaffold continues to be a highly fruitful starting point for the discovery and development of new medicines. Its inherent biological relevance, synthetic tractability, and the vast chemical space it offers for functionalization ensure its enduring importance in the field of medicinal chemistry. This guide has provided a comprehensive overview of the key aspects of functionalized pyrimidine derivatives, from their synthesis to their biological activities and structure-activity relationships. By understanding the principles outlined herein, researchers, scientists, and drug development professionals will be better equipped to harness the power of this remarkable heterocycle in their quest for novel and effective therapies.

References

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022).
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. [Link]
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). PubMed. [Link]
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (n.d.). PubMed. [Link]
  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. (n.d.).
  • Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. (2021). RSC Publishing. [Link]
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar. [Link]
  • Synthesis and Biological Activities of Some Pyrimidine Deriv
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). [Link]
  • Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. (2021). PubMed. [Link]
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. [Link]

Sources

A-Z Guide to Halogen Reactivity on the Pyrimidine Core: A Handbook for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine ring is a central theme in contemporary medicinal chemistry. Halogenated pyrimidines serve as exceptionally versatile synthons, their utility intrinsically linked to the reactivity of the carbon-halogen bond. This in-depth technical guide provides a comprehensive analysis of the factors governing the reactivity of halogens (F, Cl, Br, I) situated at the 2-, 4-, and 5-positions of the pyrimidine nucleus. We will delve into the mechanistic underpinnings of key transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering field-proven insights to inform experimental design and accelerate discovery. This document is structured to serve as a self-validating reference, grounding theoretical principles in practical, step-by-step protocols for mission-critical reactions.

Introduction: The Privileged Pyrimidine Scaffold

The pyrimidine ring system, a diazine heterocycle, is a cornerstone of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine in nucleic acids.[1] Beyond its biological primacy, the pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics. Its prevalence stems from its ability to engage in a multitude of non-covalent interactions with biological targets and its synthetic tractability, which allows for precise, three-dimensional elaboration of its core structure.

Halogenation of the pyrimidine ring provides a powerful toolkit for chemists. Halogens can serve as directing groups, modulate the electronic properties of the ring, and, most importantly, act as versatile handles for the introduction of a wide range of functional groups. Understanding the nuances of halogen reactivity is therefore paramount for any scientist working in drug discovery and development.

The Hierarchy of Reactivity: Positional and Halogen Effects

The reactivity of a halogen on a pyrimidine ring is not absolute; it is a function of two primary variables: its position on the ring and the identity of the halogen itself.

The Critical Influence of Position: C2, C4, vs. C5

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[1] This electronic characteristic is the primary determinant of positional reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

  • Positions 2, 4, and 6 (ortho/para to Nitrogen): These positions are significantly activated towards nucleophilic attack. The electronegative nitrogen atoms can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[2]

  • Position 5 (meta to Nitrogen): This position is comparatively deactivated towards nucleophilic attack as the negative charge in the Meisenheimer complex cannot be delocalized onto the nitrogen atoms.[3]

This leads to a clear hierarchy of reactivity in SNAr reactions: C4/C6 > C2 >> C5 .

The greater reactivity of the C4 and C6 positions over the C2 position is a more subtle effect. It is generally observed that displacement of a halide at the 4-position is more facile than at the 2-position.[4] This can be attributed to the larger LUMO (Lowest Unoccupied Molecular Orbital) coefficient at C4 compared to C2, making it a more favorable site for nucleophilic attack.[5] Additionally, steric hindrance from the lone pairs of both nitrogen atoms may slightly disfavor attack at the C2 position.[4]

In the context of palladium-catalyzed cross-coupling reactions, a similar trend is often observed, with the reactivity order being position 4 > position 6 > position 2 .[6]

The Halogen's Role: A Tale of Two Reaction Mechanisms

The identity of the halogen atom (I, Br, Cl, F) also profoundly influences reactivity, but the trend is dependent on the reaction mechanism.

  • Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity is inversely correlated with the C-X bond dissociation energy.[7] Consequently, the order of reactivity is: I > Br > Cl > F [7] Iodopyrimidines are the most reactive substrates, often requiring milder conditions, while chloropyrimidines can be more challenging to activate.[6][7] Fluoropyrimidines are generally unreactive under standard cross-coupling conditions.[6]

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the halogen.[8] Here, the reactivity is governed by the electronegativity of the halogen, which influences the electrophilicity of the carbon atom. A more electronegative halogen enhances the partial positive charge on the carbon, making it more susceptible to nucleophilic attack. This leads to an inverted order of reactivity compared to cross-coupling reactions: F > Cl ≈ Br > I [8][9] However, it is important to note that the leaving group's ability to depart in the second step of the SNAr mechanism also plays a role. While fluorine is the most activating, its bond to carbon is strong, which can sometimes make the departure of the fluoride ion slower. In many practical applications with pyrimidines, chloro- and bromo- derivatives offer a good balance of reactivity and leaving group ability.[10]

Key Transformations of Halogenated Pyrimidines

Halogenated pyrimidines are precursors to a vast array of functionalized derivatives. Below, we explore two of the most critical classes of reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for introducing nucleophiles onto the pyrimidine ring. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[8]

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Halopyrimidine in a suitable solvent add_nuc Add Nucleophile (e.g., amine, thiol, alkoxide) start->add_nuc 1. add_base Add Base (if required) (e.g., K2CO3, Et3N) add_nuc->add_base 2. react Stir at appropriate temperature (RT to elevated) add_base->react 3. monitor Monitor reaction progress (TLC, LC-MS) react->monitor 4. quench Quench reaction monitor->quench 5. (upon completion) extract Extract with organic solvent quench->extract wash Wash with water/brine extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify

Caption: A general experimental workflow for a nucleophilic aromatic substitution (SNAr) reaction.

This protocol demonstrates the selective substitution at the more reactive C4 position.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichloropyrimidine (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile.

  • Nucleophile Addition: Add the desired amine (1.0-1.2 eq.) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to scavenge the HCl generated during the reaction.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting a halopyrimidine with an organoboron reagent.[7]

Suzuki_Cycle pd0 Pd(0)L_n oa_complex [Ar-Pd(II)-X]L_n pd0->oa_complex Oxidative Addition transmetal_complex [Ar-Pd(II)-R]L_n oa_complex->transmetal_complex Transmetalation bx3 X-B(OR')_2 oa_complex->bx3 product_complex [Ar-R-Pd(0)]L_n transmetal_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product Ar-R (Coupled Product) product_complex->product arx Ar-X (Halopyrimidine) arx->oa_complex boronic R-B(OR')_2 (Boronic Acid/Ester) boronic->transmetal_complex base Base base->boronic

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Inert Atmosphere: To a dry Schlenk flask or sealed tube, add the 4-chloro-2-(methylthio)pyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.

  • Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to the required temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite.

  • Extraction and Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]

Data Summary: A Comparative Overview

The following tables provide a comparative summary of the reactivity trends discussed.

Table 1: Relative Reactivity of Halogens in Key Reactions

Reaction TypeReactivity OrderMechanistic Rationale
Palladium-Catalyzed Cross-Coupling I > Br > Cl > FRate-determining step is oxidative addition, which is favored by weaker C-X bonds.[7]
Nucleophilic Aromatic Substitution (SNAr) F > Cl ≈ Br > IRate-determining step is nucleophilic attack, which is favored by a more electrophilic carbon (increased by halogen electronegativity).[8]

Table 2: Relative Reactivity of Positions on the Pyrimidine Ring

PositionReactivity in SNArReactivity in Cross-CouplingRationale
C4/C6 HighestHighActivated by two nitrogen atoms (para/ortho); favorable for Meisenheimer complex stabilization and oxidative addition.[4][6]
C2 HighModerateActivated by two nitrogen atoms (ortho); slightly less reactive than C4/C6 due to electronic and steric factors.[4][6]
C5 Very LowLowDeactivated (meta to both nitrogens); lacks resonance stabilization for SNAr intermediates.[3]

Conclusion and Future Directions

A thorough understanding of the reactivity of halogens on the pyrimidine ring is indispensable for the modern medicinal and synthetic chemist. By appreciating the interplay between the halogen's position and identity, researchers can strategically design synthetic routes to access novel and complex molecular architectures. The principles and protocols outlined in this guide serve as a foundational resource for harnessing the full potential of halogenated pyrimidines as versatile building blocks in drug discovery and beyond. Future research will undoubtedly continue to refine our understanding and expand the synthetic toolbox, with a focus on developing more efficient and selective catalytic systems for the functionalization of these privileged heterocyclic systems.

References

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbnj0vBdLO04S7hez2vgZrspZlfoaWydPnhxP7OBLBNnzPL849-tc2gQlHc6QosoupmXqR0162sUWLEHk5jP2DufnXGCsnCeA9CVEVd8GpvFlRuk33mtRUC8WRKVMJqduYNc8CdPl7irQvm1c04CqeoUaxfch8EuTDISoOWVVhiLoI-DQFSF5ULGCyW8eH_53j25jCLwHXIBJQykGWBcDiiBR94JHc7aqEWsVxQ4oa3UM=]
  • Pyrimidines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk-GhEgnvLT1n_Rxsr8ZMc72sCIZE1dkeZaEQuIGvUoOmvaxeS0MlXQFAtmBCQmlXB08M_QR4RivkCmdb8uqAspw8qgtAQUwUzCSiHsaVbGKvYPqB70VTsSEGW7M4lsjPNoszh4lF7kwarY7qtcp1IT-amB82ddnoKTcy1sXwTcc7hl3yp]
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFMwOQYJ5T3HKONsnAsIdnGbx68vu1xu_OpMJaonduFXW7nYnPY_GhcLYwv_XnCYsgyFg5aCSeH3kNehLxnPpXtT1s7O8ODjlcVKQ1sRoOVKNxTdWdcoaOhUXXPm8Zl76j46ImwkQf]
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1lJIK6dKHI2bIveom-zcuG19JlGwevZK3BSx8XtVo_mZeKuxQZwnuDrfDPHvoUK-Ltdvubaem74HYqaUARHq6XndsXagiq6legmyg2Tk3PvT-Cz5naZq6XgDcoJoslzwgD_gPyGwq2rM9-qesXl7GNnqBZIdvh4yl3odNs97U9p8PS5RL4ZnJwOeFtyg9xUNdRcrIFc6hUi9DgxYGZyf7ppy5l716C-JNe_ax-nqwGWqyT63DKFavCQ==]
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. [URL: https://doi.org/10.26434/chemrxiv-2024-1pzk5]
  • Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C - RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaSMv-U78mxYVPhfzXjIQ58g_cRCZtkZyqY7a-S2Gqu8XDxAqW6kllIESApvdxes9OUVpbImYrjBAaMKJkhhkr1iz2EkGtsrjIUpXppEcXIsQPLb-tpHIRf6qMyMXTS078X2FUzYdPtDv0WPOQhV62xfEUj1rCidbu4QgTO1A=]
  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGRQuEQqBHEcf7UHktudcvCjq9uY4soIsw3-ET6421XVQDy5hJIz3kHm0Mh1RGouv-zBluqH7alkPY8CIeP8IeR6zY1GiiA-nN8ualTFntSaiR6RLCgthhg_shsJay_a5fBxfQ7azk9Qvlxl2U]
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3CelXGklav42kISCHFVGNSBUdcy9vzNUk3wTRO4FotluLaVd1Y3tMEhntpNWG9XO8fSfbWFED1M07zUHX_FcfpY6H6sUYZT7oky5bQAesGtQodsK_YB9MRzGjXTuPcNDbe1nGg5JPZ1-aBJN5-zSs3JZFawTL2WlOTYcjFFCqjdIhtehwqTD0vayXFAYnRxVVY_mgZRYhNffygjoiPptGuWp3EB7IVgeobCN7u89QHqmPWHX-]
  • General reaction of pyrimidine ring 23 and 29-32, singly activated... - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtPShnzwoK2qwCChmg15SkjND8-bVnROdrisjIfFNphEIIm-mSuM-gS9TzmNCQTszJOGVv2FwIsfyIRreJ8WXeGkyRMej1j3W9yeRitxxekeZQWBCxEHE9Z04_bJtkSCo-WexbLY5_EGC1lkaN2C4LhgjpfKdSdgKC-FXFPsl_5AGV9bnEW895z8dRBGzQxhJ7yW4_8oH_g9RplJGwO4_PEKP7JV-popbPScJpGWtIOk7dtaJWKwCvxqHX47ilv9_5g4Ie-Q==]
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPmWU4TvpCnEe-AyWTaqg8wfnt5dhLiAe8adkfbYXAqqiFp0INIPEgsfsseSUB2mIlISTz64qeqAw-OQg5UISDObTlwWgQGs9e7J3aT1FCl1cS3Qir9m2Ja68gknO9WrmbTbDi73bnKYir3FbX]
  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHW6uIqk_cq3X2y-XOKAS3D6iJaXSK7ArGmWbqGEoQFVzeCiye3Osahfvp40v4PhBXp0FYFGiirwgT0sT-QtRw-YhMF6O2-mSzwlzojERJhGUNGBaWlqNR-hgQYubf2rdEF6WWOJkPH10Q415INVg7ZiEIbcmNEdW1O7dFmuL4N0DC4MM-Izw2rDBVFIMxWyrowcFiak3SG5p9_quCnON2SoDgv7GO68VVuIg-PGDUVa0m6CuFmyOQ0r6U5ZZSpmsfdE1gMvzM8Y3qpy456XE1ndmVPqGK9V1Scw==]
  • Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdD27U6_r0g-RVi7UdCOO9SVJSyIHM_DffMxFzISszSZH1XZdejDUt2E78IniHR-h0wEqJYVnFejsPReVooCI35KxhA15yX032WXgD7arryxBnkH9WQGbV6qNLf3Mu1kmKguXT6pRmROWKZ1LE6tW8h3h8uNM-2sAISDYWaVwC6TK3_4-U6K2M7L2iCfS2DU7ehK75-5FMfKIGIEI=]
  • Nucleophilic aromatic substitution - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8ouHb4GCQxGryq0-d6kc1m-nMXUijW1etNwtmhAgZQ0mVf4tEzphrdsI56MtKdVvmE3cru8Uz3IAXMZs8NuqAlC3oarCtRrm7qtdF2mISaayvbMkuQMvnddM4NsrAbT3_PNQj1SYygM1DoRn_JKkU-z1QOYWHUqmWA-w=]
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwZXYNQ7GYbW6rIKRvLFtWQzko2jtmACLh1o8dJM1j93vzQTGSqvPIa8O7bRTNoFLeHd1zy_igLP_GYMjw56h4cRdCcL_41VfhNRoDcLiw7IYgYJ6H5SUfbhkCa-la8ne3K9TtDu8sKx00cG8=]
  • Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions - RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1kNaU7jSiGhsncIaFOzCxBIPYW7PQnZ2KRAxa4nti2DVGtek5_jGF4qCPyNcu2qPuIHC80yLK2KhZdBL-ttJfIkxvOhaOYM87EMzI2swui8Ua6hw5mkdib4VO0LcPq6HRtV7becWmIakkYe4pLQn_PWc0yIgLjxU0]
  • Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYpjGmWb8KthWFV3eYCg5Ne_oO4bOkBNWPQlMZf8d_-TAQHR0EJ8ECaM2E6uFJQza3H2Bm2E5FuNYvmVNKifUzZ85bBLZYjSpeDkYqsxTwucGi3Cf0pLKPT14LzU96rZDp4loS]
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7osEEPMA4lExOgsRzXCKKdFE5Hh84J_sTZ-IS0bIlOCAMFafOshbomgoJ1p03-pOswLiBR1tGzwD9X_bR1jRyk7xChcEG3RjiZ8f1ZFxZIU0def_jc1v6DSutt_y652Hcn9LxSsyRAsM1vUnrU1OcYqIjhYRP8_TCZHC2OWSe6ufAh5SKTuPQzpfUGITQcLXkVw==]
  • Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods - CNR-IRIS. [URL: https://hdl.handle.net/20.500.14243/154758]
  • SNAr reactions of pi-deficient aromatic rings - YouTube. [URL: https://www.youtube.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdtBXMk7NiMXko3pOp0qpxipY_1jaqj8FMMieEdl3943PmvSUuxLc0Cg_kJHQx-16KJXeV5UC-tXv98xH9WX3Z1dqYWkgoxjKnC-0Dij-NM7nbkDugycDxDGBv-rUJtyWTmA==]
  • Nucleophilic Substitution in Some 5-Halopyrimidines - ResearchGate. [URL: https://www.researchgate.net/publication/290325439_Nucleophilic_Substitution_in_Some_5-Halopyrimidines]
  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. [URL: https://doi.org/10.26434/chemrxiv-2023-l7w9v-v2]
  • Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeCXdJLKKnzqJecQwKnG5QJHpB4KbAqZ97h6Fid3RCLQAU_nIphFIs6K4a_XB0ckXkGCkjFtuMuyG3uj4UEwy6eqwOKOfOKbm3cQ7TwTywDqiWVY2tyAXCFYT35VtME1TsCI3WTImfXQTHvdfelVYqVGS93q5I4E97SibWrLfbFYEwfcfhyxShx_sdsvJFBLCn2edQQjcd5HYGM-nej3_B6cMKThQ0CV0_AfDlWA7pdSY_8w==]
  • General approaches for the synthesis of pyrimidopyrimidines. - ResearchGate. [URL: https://www.researchgate.net/figure/General-approaches-for-the-synthesis-of-pyrimidopyrimidines_fig1_349586149]
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. [URL: https://doi.org/10.26434/chemrxiv-2022-h2s7v]
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAA8IXZ6YJqvhM8_5tiRRc_VghUYqV5PIWWJEVfjrqJdmOWyCx_zY6a7ZG_1houxXZHgqVvMmuqQnywzFOXHIoKNnNQeMk1oa8cICzTDg6KkHIoPYkniGoIXpH6u6GeLW04GY=]
  • reaction mechanism - Pyrimidine chemistry. [URL: https://chemistry.stackexchange.com/questions/112001/pyrimidine-chemistry]
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuahUxz8rdJt3ATzsLZqHpEz3BmQbHQUw3ievrTyRVJhho2ZCgX5mrOpiqGIR2OOZf0CqYb3CtUA433jJcUSVCir_rKyfR8Za7KFJaafKsb_QtOQ1hOgBs4DybuZEwVAJyJwiXUioOWFASQkeWo4JBM_46DQu3mhwN1IGAxOI7F4Qkh5EqgU8f]
  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-viC24S8TM17Qdoqzuu7ZUEEvKFEqYCa_WmATvTr8A1WmLYl4zMo9qrHm0PoYC6-Lt-aajy2D9B1mXtSufNmZvJwmOevS_syrRyRK5jBRzBs7co8-xUjdA0McDkzDESWQ6wqbvTaaHoGCwBxA]
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENwkbqGzcfb_HF6N1Xhsw71KgSpchoRR-nTFEnFCZpeAXhx-EaDZQaK03URWmTExoQm_z0pI1vJQJHDG22NsCjiTs3cEk_xghfocxxdpT0REHKAMvG5mO7qkB6JWWYyX-LuYwrSlzQ6W3AgbY=]
  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/233771804_Palladium-Catalyzed_Cross-Coupling_Reaction_of_2-andor_5-Substituted_46-Dichloropyrimidines_with_Arylboronic_Acids]
  • Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGun2Xye_T-J0KC8xUBrN_JMfMjU9ylKgTvZhDXKeMpf6wmtQYCc2Li_pL8yLZCA4HwDnA7PNcqiNAYuJU3NKBqISpcM8RTsQpTyfGWIV4wiI2hCFeXQnl83Ew4Gy9-CcjjiIVwY_6xyq5lxLI=]
  • The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Amination of halopyrimidines and 4-chloroquinazoline. [a] - ResearchGate. [URL: https://www.researchgate.net/publication/329596660_Amination_of_halopyrimidines_and_4-chloroquinazoline_a]
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4018694/]
  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0036-1588975]
  • 4-metalated condensed pyrimidines: their preparation and reaction with aldehydes under Barbier-type conditions - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15176801/]
  • Photochemistry of halogen pyrimidines: iodine release studies - PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/3714934/]
  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/335805562_Bromination_at_C-5_of_Pyrimidine_and_C-8_of_Purine_Nucleosides_with_13-Dibromo-55-dimethylhydantoin]
  • Reactivity of Bromine vs. Chlorine in 3-Bromo-2-chloropyridine: An In-depth Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH4iSjzljXouZkNjTldgrPM4TtBZClMqRZR8McRUGOjWqwYrSaqX7FiMZv6t3Us_LWziXQN7n539NKFnBm1ewIuLrYLiWf3mzm8ULQKhmchubg2DyautSTgiByahKyJP8VpXV6FiZ-zV_gvx7WsqPWdwD7vi_UskehkxQwE18VVqbMST4ZxAeuWEyidvETK5Oe8uvTITgGh6CLdxQgKLEA9bYwXsZBj8mTpgPnzzwwMF68iG_sdg==]
  • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCSLdALrRopjKvWEHBya43h8_2Cnsqw5PtVjd66AZqgc12a6TqwU_P08ny16Hny5Mh242N_2UkOZhfzre81vu2CtklH9IcRQc_mh2eKH5ym_wob72ug0p5SkIRNdnnOrh9]
  • Reactivity of substituted Pyrimidines with Some Nucleophiles - JOCPR. [URL: https://jocpr.com/vol4-iss6-2012/JCPR-2012-4-6-2917-2923.pdf]
  • Displacement of Halogens - YouTube. [URL: https://www.youtube.

Sources

5-bromo-2-chloro-N-ethylpyrimidin-4-amine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-bromo-2-chloro-N-ethylpyrimidin-4-amine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated pyrimidine derivative of significant interest to the pharmaceutical and drug discovery sectors. The document delineates its core molecular and physicochemical properties, outlines a detailed synthetic pathway, and describes robust analytical methods for its characterization. Furthermore, it explores the compound's primary application as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors. This guide is intended for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and practical insights into the utilization of this versatile chemical building block.

Core Molecular Profile

This compound is a substituted pyrimidine, a class of heterocyclic compounds that form the core structure of nucleobases and are widely employed in medicinal chemistry.[1] The strategic placement of bromine and chlorine atoms, coupled with an N-ethylamino group, imparts specific reactivity and structural attributes that make it a valuable precursor in targeted drug synthesis.[2][3]

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. Its molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for mass spectrometry analysis.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 954221-06-8[4]
Molecular Formula C₆H₇BrClN₃[4]
Molecular Weight 236.50 g/mol [4]
Appearance Typically a white to off-white solid powder[5]
Canonical SMILES CCNC1=NC(=NC=C1Br)Cl[4]
InChI Key LJHQFKOMQASUHX-UHFFFAOYSA-N[4]
Structural Elucidation

The structure of this compound features a pyrimidine ring substituted at key positions. The C2 position holds a chlorine atom, a good leaving group for nucleophilic aromatic substitution. The C5 position is occupied by a bromine atom, which can be used for cross-coupling reactions or to provide steric and electronic influence on potential drug targets. The C4 position is functionalized with an ethylamine, providing a vector for further chemical elaboration or direct interaction with biological targets.

Synthesis and Purification

The synthesis of this compound relies on established pyrimidine chemistry, typically starting from a more common precursor like 2,4,5-trichloropyrimidine or 5-bromo-2,4-dichloropyrimidine. The latter is a common intermediate used in the preparation of related compounds.[1]

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The primary disconnection occurs at the C4-N bond, suggesting a nucleophilic substitution of a chlorine atom at the C4 position of a dichlorinated pyrimidine precursor by ethylamine.

G TM This compound Precursor1 5-bromo-2,4-dichloropyrimidine TM->Precursor1 C-N Disconnection Precursor2 Ethylamine TM->Precursor2

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol describes a self-validating experimental procedure. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material before proceeding to work-up.

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

  • 5-bromo-2,4-dichloropyrimidine

  • Ethylamine (2 M solution in THF or as a 70% aqueous solution)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in DCM or THF (approx. 0.2 M concentration).

  • Base Addition: Add a tertiary amine base such as TEA or DIPEA (1.2 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the ethylamine nucleophile.

  • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Add ethylamine (1.1 eq) dropwise to the stirred solution. The controlled addition is crucial to manage the exothermicity of the reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion by TLC, observing the disappearance of the 5-bromo-2,4-dichloropyrimidine spot.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. The bicarbonate wash ensures the complete removal of any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, for instance, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product from unreacted starting material and by-products. The pure fractions are then combined and concentrated to yield the final product.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.

Spectroscopic Analysis

The halogenated nature of the pyrimidine ring influences its electronic environment, which can be studied using various spectroscopic methods.[6][7][8]

TechniqueExpected Observations
¹H NMR - Ethyl Group (CH₂): A quartet around 3.5-3.7 ppm. - Ethyl Group (CH₃): A triplet around 1.2-1.4 ppm. - Pyrimidine Proton (C6-H): A singlet in the aromatic region, typically > 8.0 ppm. - Amine Proton (NH): A broad singlet, which may exchange with D₂O.
¹³C NMR Signals corresponding to the two distinct ethyl carbons and the four unique pyrimidine ring carbons. The carbons attached to halogens (C2, C5) will be significantly shifted.
Mass Spec (MS) The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes. The base peak would correspond to the calculated molecular weight of 236.50 (for ⁷⁹Br and ³⁵Cl).
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is the standard method for determining the purity of the final compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid or formic acid as a modifier. Purity is determined by the area percentage of the main product peak detected by a UV detector (typically at 254 nm).

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyrimidines are privileged scaffolds in medicinal chemistry.[9] this compound serves as a key intermediate, primarily in the synthesis of kinase inhibitors for oncology.[2] Its utility is demonstrated by analogy to the closely related compound, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, which is a known intermediate in the synthesis of the CDK4/6 inhibitor Ribociclib.[5]

Role as a Versatile Chemical Intermediate

The compound's structure is designed for sequential, regioselective reactions:

  • C2-Cl Bond: The chlorine at the C2 position is highly activated towards nucleophilic aromatic substitution, allowing for the introduction of various amine, alcohol, or thiol functionalities.

  • C5-Br Bond: The bromine atom is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the installation of diverse aryl, heteroaryl, or alkyl groups.

This dual reactivity allows for the rapid construction of large and diverse chemical libraries for screening against biological targets.

Workflow for Drug Discovery

The intermediate is typically used early in the drug discovery process, as illustrated in the following workflow.

G cluster_0 Synthesis Phase cluster_1 Screening & Optimization Phase Start Acquire Intermediate: This compound Reaction1 Step 1: Nucleophilic Substitution at C2 (e.g., with an aniline derivative) Start->Reaction1 Reaction2 Step 2: Pd-Catalyzed Cross-Coupling at C5 (e.g., Suzuki coupling with a boronic acid) Reaction1->Reaction2 Library Generate Compound Library Reaction2->Library Screening High-Throughput Screening (e.g., Kinase Panel) Library->Screening Hit Identify 'Hit' Compounds Screening->Hit SAR Structure-Activity Relationship (SAR) Analysis Hit->SAR LeadOp Lead Optimization SAR->LeadOp LeadOp->Reaction1 Iterate Synthesis

Caption: Drug discovery workflow using the pyrimidine intermediate.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound, with a molecular weight of 236.50 g/mol , is more than a simple chemical compound; it is a strategically designed building block for modern drug discovery.[4] Its defined structure and differential reactivity at key positions provide medicinal chemists with a reliable and versatile platform for synthesizing novel therapeutics. A thorough understanding of its properties, synthesis, and analytical characterization is fundamental for its effective application in the development of next-generation targeted therapies.

References

  • Molbase. 4-Pyrimidinamine, 5-bromo-2-chloro-N-ethyl-.
  • Bolognesi, P., et al. (2009). Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods. The Journal of Physical Chemistry A, 113(48), 13593-600.
  • Bolognesi, P., et al. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. The Journal of Chemical Physics, 133(3), 034302.
  • Storchi, L., et al. (2008). The Auger spectroscopy of pyrimidine and halogen-substituted pyrimidines. The Journal of Chemical Physics, 129(15), 154309.
  • Bolognesi, P., et al. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A, 113(48), 13593-13600.
  • PubChem. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine.
  • LookChem. High-Quality 5-BroMo-2-chloro-N-cyclopentylpyrimidin-4-aMine.
  • MCE. This compound.
  • Chen, X. M., et al. (2022). Halogenation-Driven Discovery of Halomethylene-Biphenyl-Diarylpyrimidines as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Improved Safety and PK Profiles. Journal of Medicinal Chemistry.
  • Kumar, M., et al. (2013). 5-Bromo-2-chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o248.
  • Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(19), 6232-6235.
  • Fuxin Custchem Fine Chemical Co.,Ltd. Intermediate 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.
  • NINGBO INNO PHARMCHEM CO.,LTD. Global Supply of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Finding Reliable Manufacturers.

Sources

Whitepaper: A Senior Application Scientist's Guide to the Structural Characterization of Novel Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Modern Imperative for Unambiguous Characterization

The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology, forming the structural basis for nucleic acids and a vast array of therapeutic agents with activities spanning antiviral, anticancer, antibacterial, and anti-inflammatory applications.[1][2][3] The synthesis of novel pyrimidine derivatives is a vibrant and critical area of research aimed at discovering next-generation therapeutics. However, synthesis is only the beginning of the journey. The definitive, unambiguous determination of a new molecule's three-dimensional structure is paramount, as structure dictates function, reactivity, and interaction with biological targets. Mischaracterization can lead to wasted resources, misinterpreted biological data, and the failure of promising drug development campaigns.

This guide eschews a simplistic, linear checklist in favor of an integrated, causality-driven approach to structural elucidation. As a senior application scientist, my experience dictates that true confidence in a novel structure is not achieved by a single "magic bullet" technique but by the logical convergence of evidence from orthogonal analytical methods. We will explore a self-validating workflow that combines the foundational insights of Nuclear Magnetic Resonance (NMR) spectroscopy, the definitive formula confirmation of High-Resolution Mass Spectrometry (HRMS), the atomic-level precision of Single Crystal X-ray Crystallography, and the corroborative power of computational chemistry. Each step is chosen not merely to collect data, but to answer specific questions that logically build upon the last, culminating in a robust and defensible structural assignment.

The Integrated Workflow: A Strategy of Convergent Evidence

Integrated_Workflow cluster_synthesis Initial Stage cluster_conclusion Final Output Synthesis Novel Pyrimidine Synthesis & Purification NMR NMR Spectroscopy (1D & 2D) Synthesis->NMR Provides 2D Connectivity Map MS High-Resolution MS (HRMS) Synthesis->MS Provides Molecular Formula XRay X-ray Crystallography (The Gold Standard) NMR->XRay Proposed structure for crystallization Computational Computational Methods (DFT, In Silico) NMR->Computational Structure for NMR prediction Final_Structure Final, Confirmed Structure MS->NMR XRay->Final_Structure Definitive 3D Structure Computational->NMR Corroborates spectral assignments

Caption: Integrated workflow for novel pyrimidine characterization.

Part 1: Foundational Analysis with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structure elucidation. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[4] A systematic, multi-stage NMR analysis is the only way to build a robust 2D structural hypothesis from first principles.

Expertise & Experience: The Logic of the NMR Cascade

We do not simply "run an NMR." We execute a cascade of experiments designed to answer specific questions.

  • ¹H NMR (Proton NMR): This is the starting point. It tells us the number of distinct proton environments (number of signals), the relative number of protons in each environment (integration), and the number of neighboring protons (splitting pattern or multiplicity). This initial spectrum provides the first clues to the types of functional groups present.[5][6]

  • ¹³C NMR & DEPT: The ¹³C spectrum reveals the number of unique carbon environments. The real power comes from Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), which differentiate between CH, CH₂, and CH₃ groups, while quaternary carbons are identified by their absence in DEPT spectra but presence in the main ¹³C spectrum.

  • 2D COSY (Correlation Spectroscopy): This experiment maps the connectivity between protons that are coupled to each other, typically through two or three bonds. It allows us to trace out proton spin systems and connect adjacent fragments of the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This is a critical correlation experiment that links each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing the full structure together. It shows correlations between protons and carbons that are two or three bonds away. This is how we connect the fragments identified in COSY and, crucially, how we position quaternary carbons (like carbonyls or substituted ring carbons) within the molecular framework.

NMR_Workflow H1_NMR 1. ¹H NMR (Proton Environments & Splitting) COSY 3. 2D COSY (H-H Connectivity) H1_NMR->COSY Identifies spin systems C13_NMR 2. ¹³C & DEPT NMR (Carbon Types: C, CH, CH₂, CH₃) HSQC 4. 2D HSQC (Direct C-H Attachment) C13_NMR->HSQC Identifies carbon types COSY->HSQC Assigns protons to carbons HMBC 5. 2D HMBC (Long-Range C-H Connectivity) HSQC->HMBC Confirms C-H pairs Structure Proposed 2D Structure HMBC->Structure Connects all fragments

Caption: Logical workflow for 2D NMR-based structure elucidation.

Data Presentation: Typical NMR Chemical Shifts for Pyrimidines

The electronic nature of the pyrimidine ring and its substituents leads to characteristic chemical shift ranges. Understanding these provides a powerful validation check during spectral interpretation.

AtomSubstituent/PositionTypical ¹H Chemical Shift (δ ppm)Typical ¹³C Chemical Shift (δ ppm)
H-2 Unsubstituted~9.2-9.3[7]~157-160
H-4/H-6 Unsubstituted~8.7-8.8[7]~155-158
H-5 Unsubstituted~7.3-7.5[7]~120-125
-NH Amine/Amide on ringBroad, ~5.0-13.0[8]N/A
-OH Hydroxyl on ringBroad, ~9.0-13.0[9]N/A
C-2 Thio- (C=S)N/A~175-180[8]
C-4/C-6 Carbonyl (C=O)N/A~160-170[8][9]
-CH₃ Methyl on ring~2.3-2.6[10]~15-25

Note: Shifts are highly dependent on solvent and the electronic nature of other substituents.

Experimental Protocol: Systematic NMR Analysis

This protocol ensures the acquisition of a complete and high-quality dataset for structural elucidation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified novel pyrimidine compound.

    • Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of labile -NH and -OH protons, making them observable.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

    • Filter the solution through a glass wool plug into a clean, high-quality NMR tube.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into a high-field NMR spectrometer (≥400 MHz recommended for better signal dispersion).

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).

    • Acquire ¹H Spectrum: Obtain a high signal-to-noise 1D proton spectrum.

    • Acquire ¹³C & DEPT-135 Spectra: Acquire a standard ¹³C spectrum and a DEPT-135 spectrum to differentiate carbon types.

    • Acquire 2D COSY: Run a standard gradient-selected COSY experiment.

    • Acquire 2D HSQC: Run a gradient-selected HSQC experiment optimized for a ¹JCH coupling constant of ~145 Hz.

    • Acquire 2D HMBC: Run a gradient-selected HMBC experiment optimized for long-range couplings (typically 8-10 Hz).

  • Data Processing and Interpretation:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum based on the solvent peak.

    • Integrate the ¹H signals and analyze their multiplicities.

    • Systematically analyze the 2D spectra following the logic outlined in the workflow diagram above to build the molecular structure piece by piece.

Part 2: Confirming Molecular Identity with Mass Spectrometry

While NMR provides the structural blueprint, High-Resolution Mass Spectrometry (HRMS) provides the exact parts list.[11] Its primary role is to determine the elemental composition of the parent molecule with extremely high accuracy, thereby confirming the molecular formula.

Expertise & Experience: HRMS for Unambiguous Formula Determination

The key advantage of HRMS is its ability to measure mass to within a few parts per million (ppm).[12] This precision allows differentiation between molecules that have the same nominal (integer) mass but different elemental compositions (isobars). For a novel compound, this is a non-negotiable validation step.

  • Choice of Ionization: The method used to create ions from the neutral molecule is critical.

    • Electrospray Ionization (ESI): A soft ionization technique ideal for polar, thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, preserving the intact molecule for mass analysis. This is the most common choice for drug-like pyrimidine derivatives.[13]

    • Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons. This causes extensive fragmentation and is excellent for creating a reproducible "fingerprint" of the molecule and revealing structural motifs.[1][2] The molecular ion [M]⁺• is often visible, but can be weak.

  • Tandem Mass Spectrometry (MS/MS): To gain further structural insight, we can perform an MS/MS experiment. The parent ion of interest (e.g., [M+H]⁺) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides clues about the molecule's structure, corroborating findings from NMR.[13]

Data Presentation: Common Fragmentation Patterns of Pyrimidines (EI-MS)

The fragmentation of the pyrimidine ring is highly dependent on its substituents. Understanding these pathways is crucial for interpreting EI-MS and MS/MS data.

Substituent TypeKey Fragmentation PathwayObservation
General RingCleavage of the pyrimidine ring itself.Often follows initial loss from substituents.[1][2]
Alkyl GroupsFacile loss of an alkyl radical.e.g., Loss of a methyl radical from an N-isopropyl group.[1]
N-Alkyl GroupsMcLafferty rearrangement.Loss of an alkene (e.g., ethene from an N-ethyl group).[1]
Amide LinkagesCleavage at the amide bond.Fission across the amide bond linking a thiazole and pyrimidine ring.
Experimental Protocol: HRMS Analysis for Molecular Formula Confirmation
  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (~10-100 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, often with 0.1% formic acid for positive mode ESI).

  • Instrument Calibration:

    • Prior to analysis, perform an external and internal mass calibration of the HRMS instrument (e.g., TOF, Orbitrap) using a known calibration standard. This is essential for achieving high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer via a syringe pump or through an LC system.

    • Acquire data in full scan mode over an appropriate mass range.

    • If structural information is desired, switch to MS/MS mode. Select the parent ion of interest and acquire the product ion spectrum.

  • Data Analysis:

    • From the full scan spectrum, identify the monoisotopic peak for the ion of interest (e.g., [M+H]⁺).

    • Use the instrument software to calculate the elemental composition based on the measured accurate mass. The software will provide a list of possible formulas within a specified mass tolerance (e.g., < 5 ppm).

    • Compare the calculated formula with the expected formula from the synthesis. The correct formula should have the lowest mass error and a plausible isotopic pattern.

    • Analyze the MS/MS spectrum to identify fragmentation patterns that support the proposed structure.

Part 3: The Definitive Structure via Single Crystal X-ray Crystallography

Single Crystal X-ray Crystallography is the undisputed "gold standard" for determining the three-dimensional structure of a molecule.[14] It provides a precise and unambiguous map of atomic positions in the solid state, revealing exact bond lengths, bond angles, and absolute stereochemistry.[15][16]

Expertise & Experience: From Crystal to Structure

The entire process hinges on one critical, and often challenging, step: growing a high-quality single crystal. A suitable crystal must be of sufficient size (typically 0.1-0.3 mm) and have a highly ordered internal lattice with minimal defects.[17]

XRay_Workflow Crystallization 1. Grow High-Quality Single Crystal Mounting 2. Mount Crystal on Goniometer Crystallization->Mounting Diffraction 3. X-ray Diffraction Data Collection Mounting->Diffraction Precise rotation in X-ray beam Solving 4. Structure Solution (Phase Problem) Diffraction->Solving Generates diffraction pattern Refinement 5. Structure Refinement Solving->Refinement Initial electron density map Validation 6. Final Structure Validation (CIF file) Refinement->Validation Optimizes atomic positions

Caption: General workflow for Single Crystal X-ray Crystallography.

Experimental Protocol: X-ray Crystallography Workflow
  • Crystal Growth (The Art):

    • This is a trial-and-error process. Common methods include:

      • Slow Evaporation: Dissolve the purified compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over days or weeks.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed chamber containing a "non-solvent" in which the compound is poorly soluble. The non-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

      • Solvent Layering: Carefully layer a less dense non-solvent on top of a denser solution of the compound. Crystals may form at the interface.

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks.[17]

    • Carefully mount the crystal on a goniometer head using a cryoloop and a cryoprotectant oil.[15]

  • Data Collection:

    • Mount the goniometer head on the diffractometer. A stream of cold nitrogen (~100 K) is typically used to protect the crystal from X-ray damage and reduce thermal motion.

    • The instrument rotates the crystal in the X-ray beam while a detector records the diffraction pattern—the positions and intensities of thousands of diffracted spots.[14][16]

  • Structure Solution and Refinement:

    • The collected data is processed to determine the unit cell dimensions and space group.

    • Specialized software is used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the map and computationally refined to best fit the experimental data. The final output is a Crystallographic Information File (CIF) containing the precise atomic coordinates.[18]

Part 4: In Silico Corroboration with Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool to corroborate and refine spectroscopic assignments.[19][20] When faced with ambiguity in NMR spectra or when X-ray quality crystals cannot be obtained, DFT calculations can provide the critical evidence needed to finalize a structure.

Expertise & Experience: Using DFT to Validate NMR Assignments

The primary application in this context is the prediction of NMR chemical shifts. By calculating the magnetic shielding tensors for a proposed structure, one can predict its ¹H and ¹³C NMR spectra.[21][22]

The workflow is straightforward:

  • Build a 3D model of the proposed structure.

  • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[21][23]

  • Perform an NMR calculation on the optimized geometry (using the GIAO method) to predict the chemical shifts.[21]

  • Compare the predicted spectrum to the experimental spectrum. A strong correlation provides high confidence in the assignment. This is particularly useful for distinguishing between isomers that may have very similar spectra.

Experimental Protocol: Basic Workflow for DFT-Based NMR Prediction
  • Structure Input: Draw the proposed 2D structure of the pyrimidine derivative in a molecular editor and convert it to a 3D structure.

  • Geometry Optimization:

    • Submit the structure to a computational chemistry software package (e.g., Gaussian, Spartan).

    • Perform a geometry optimization calculation at a standard level of theory, such as B3LYP/6-31+G(d,p), including a solvent model (e.g., SM8, SMD) that matches the experimental conditions.[20][21]

  • NMR Calculation:

    • Using the optimized geometry, perform a single-point NMR calculation using the Gauge-Including Atomic Orbital (GIAO) method with the same functional and basis set.

  • Analysis:

    • The output will provide the absolute isotropic shielding values for each nucleus.

    • These values are typically scaled linearly against the experimental data for a set of known compounds (or against TMS calculated at the same level of theory) to convert them into predicted chemical shifts (δ).

    • Compare the predicted shifts with the experimental NMR data.

Conclusion

The structural characterization of a novel pyrimidine compound is a multi-faceted process that demands a rigorous, evidence-based strategy. By integrating the complementary strengths of NMR spectroscopy, high-resolution mass spectrometry, single-crystal X-ray crystallography, and computational chemistry, researchers can build an unassailable case for a new molecular structure. This guide provides the logical framework and practical protocols to navigate this critical path, ensuring that the foundational identity of a molecule is established with the highest possible degree of scientific integrity and confidence, paving the way for successful downstream research and development.

References

  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.
  • Gas-phase fragmentation of protonated C60-pyrimidine deriv
  • Mass spectral fragmentation modes of pyrimidine deriv
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
  • Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable.
  • Single Crystal X-ray Diffraction. University of York.
  • Single-crystal X-ray Diffraction. SERC (Carleton).
  • X-ray crystallography. Wikipedia.
  • Mass Spectra of Nucleic Acid Derivatives. Pyrimidines.
  • A knowledge availability survey of the crystal structure data for pyrimidine deriv
  • Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.
  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Deriv
  • Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. PubMed.
  • Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives.
  • Discovery of novel dihydro-pyrimidine hybrids: insight into the design, synthesis, biological evaluation and absorption, distribution, metabolism and excretion studies. PMC.
  • High-Resolution Mass Spectrometry | HRMS Analysis. Measurlabs.
  • Structural identification of novel pyrimidine derivatives as epidermal growth factor receptor inhibitors using 3D QSAR. SciSpace.
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.
  • IR, NMR spectral data of pyrimidine derivatives.
  • Pyrimidine(289-95-2) 1H NMR spectrum. ChemicalBook.
  • The X-ray crystal structure of 2,4-bis(4-methoxyphenoxy) pyrimidine.
  • Single crystal X-ray diffraction of compound 4b.
  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine deriv
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Computational Estimation of the Acidities of Pyrimidines and Rel
  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC.
  • Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evalu
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
  • High-resolution mass spectrometry strategies for the investigation of dissolved organic matter.
  • NMR Spectroscopy Practice Problems - Solving NMR Step by Step. YouTube.
  • Best Practice Guide for Generating Mass Spectra. The Royal Society of Chemistry.
  • High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media.
  • The DFT route to NMR chemical shifts. Semantic Scholar.
  • Application Notes and Protocols: Computational Docking Studies of Pyrimidin-4-yl-methanol Deriv
  • Introduction to NMR and Its Application in Metabolite Structure Determin
  • NMR studies of DNA structures containing sheared purine•purine and purine•pyrimidine base pairs. PubMed.
  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY. Wiley.
  • Solving NMR Structures Step by Step. University of Puget Sound.
  • Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. PubMed Central.
  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Wiley Online Library.
  • NMR methods for the analysis of mixtures. PMC.
  • Mass Spectrometry Protocols and Methods.
  • Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. eScholarship.org.
  • Application of DFT Calcul

Sources

Methodological & Application

protocol for Suzuki coupling with 5-bromo-2-chloro-N-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective Suzuki-Miyaura Coupling of 5-bromo-2-chloro-N-ethylpyrimidin-4-amine

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous FDA-approved therapeutics, particularly in oncology.[1] The ability to selectively introduce molecular complexity at specific positions on the pyrimidine ring is crucial for modulating pharmacological activity. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, enabling the synthesis of diverse biaryl and heteroaryl structures.[2][3]

This guide focuses on a particularly valuable building block: This compound . The presence of two distinct halogen atoms—a bromine at the C5 position and a chlorine at the C2 position—presents a unique opportunity for selective functionalization. Understanding and controlling the regioselectivity of cross-coupling reactions with this substrate is paramount for its effective use in synthetic campaigns.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a detailed protocol and the underlying scientific principles for performing a selective Suzuki-Miyaura coupling at the more reactive C5-bromo position.

The Mechanistic Basis for Regioselectivity

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][5] The three key steps are oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (the pyrimidine). This is typically the rate-determining step of the reaction.[2]

  • Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium(II) center.[2][4]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[4][5]

The regioselectivity in the coupling of this compound is dictated by the first step: oxidative addition. The reactivity of carbon-halogen bonds towards oxidative addition follows the general trend: C-I > C-Br > C-Cl.[6] Consequently, the Pd(0) catalyst will preferentially insert into the weaker, more reactive C5-Br bond over the stronger C2-Cl bond. This inherent reactivity difference allows for the selective synthesis of 5-aryl-2-chloro-N-ethylpyrimidin-4-amines under carefully controlled conditions, leaving the C2-chloro position available for subsequent transformations.[6][7]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd(0)L2 Active Catalyst Pd(0)L₂ Ar-Pd(II)-X Oxidative Adduct Ar-Pd(II)(L)₂-X Pd(0)L2->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-R Transmetalation Product Ar-Pd(II)(L)₂-R¹ Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation Ar-Pd(II)-R->Pd(0)L2 Regeneration Product Ar-R¹ Ar-Pd(II)-R->Product Reductive Elimination Ar-X Organic Halide (R-X) Ar-X->Ar-Pd(II)-X R1-B(OR)2 Organoboron Reagent (R¹-B(OR)₂) R1-B(OR)2->Ar-Pd(II)-R Base Base (e.g., K₂CO₃) Base->Ar-Pd(II)-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Component Selection: An Evidence-Based Approach

The success of the Suzuki coupling hinges on the judicious selection of each reaction component. The choices outlined below are optimized for achieving high regioselectivity and yield with the this compound substrate.

ComponentRecommended OptionsRationale & Justification
Palladium Catalyst Pd(PPh₃)₄ Pd(dppf)Cl₂ Pd₂(dba)₃ / LigandPd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst effective for many standard couplings.[3][8] Pd(dppf)Cl₂ is a robust precatalyst that is air-stable and often shows excellent activity. For more challenging couplings or to improve yields, a combination of a palladium source like Pd₂(dba)₃ with a specialized phosphine ligand is recommended.[9][10]
Ligand PPh₃ (if not using Pd(PPh₃)₄) P(t-Bu)₃ Buchwald Ligands (SPhos, XPhos)The ligand stabilizes the palladium center and modulates its reactivity. For substrates like pyrimidines, which can be challenging, bulky and electron-rich phosphine ligands such as P(t-Bu)₃ or Buchwald ligands (SPhos, XPhos ) often accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, leading to higher efficiency.[10][11][12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is essential for activating the boronic acid to form a boronate complex, which is necessary for the transmetalation step.[9] K₂CO₃ is a common and cost-effective choice. K₃PO₄ and Cs₂CO₃ are stronger bases that can be beneficial for less reactive coupling partners or to accelerate the reaction.[13][14]
Solvent System 1,4-Dioxane / H₂O Toluene / H₂O DMF / H₂OA mixture of an organic solvent and water is typically optimal. The organic solvent solubilizes the substrate and catalyst, while water is often crucial for dissolving the inorganic base and facilitating the transmetalation step.[4][13][15][16] 1,4-Dioxane/H₂O is a very common and effective system.[14]
Boronic Acid Aryl or Heteroaryl Boronic Acids or Pinacol EstersBoronic acids are the standard coupling partners. Boronic pinacol esters can offer enhanced stability and are useful if the corresponding boronic acid is prone to decomposition or homocoupling.[17]

Detailed Experimental Protocol: Selective C5-Arylation

This protocol details a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid to the C5 position of this compound.

Materials & Reagents

ReagentM.W.Amount (1 mmol scale)Equivalents
This compound236.50236.5 mg1.0
Arylboronic AcidVaries1.2 mmol1.2
Pd(PPh₃)₄1155.5658 mg0.05 (5 mol%)
K₂CO₃138.21276 mg2.0
1,4-Dioxane (degassed)-4.0 mL-
Water (degassed)-1.0 mL-

Experimental Workflow

G Experimental Workflow A 1. Reagent Setup Add pyrimidine, boronic acid, base, and catalyst to a flame-dried Schlenk flask. B 2. Inert Atmosphere Seal flask. Evacuate and backfill with Argon/N₂ (3x). A->B C 3. Solvent Addition Add degassed 1,4-dioxane and water via syringe. B->C D 4. Reaction Heat mixture to 80-100 °C with vigorous stirring. Monitor by TLC/LC-MS. C->D E 5. Work-up Cool to RT. Dilute with EtOAc. Wash with water and brine. D->E F 6. Purification Dry organic layer (Na₂SO₄), filter, and concentrate. Purify by column chromatography. E->F G 7. Analysis Characterize pure product (NMR, MS). F->G

Caption: Step-by-step workflow for the Suzuki coupling protocol.

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[18]

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrimidine is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-aryl-2-chloro-N-ethylpyrimidin-4-amine product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting Common Issues

Even well-established protocols can encounter issues. This section provides guidance on diagnosing and solving common problems.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd). 2. Insufficiently degassed system. 3. Poor quality boronic acid. 4. Insufficient temperature.1. Use fresh, high-quality catalyst. Consider a more robust precatalyst like Pd(dppf)Cl₂.[13] 2. Ensure the flask is properly flame-dried and the solvents are thoroughly degassed.[18] 3. Use fresh boronic acid or switch to a more stable pinacol ester. 4. Increase temperature in 10 °C increments (e.g., up to 110 °C).
Dehalogenation Byproduct (C5-H instead of C5-Aryl)1. Formation of Pd-H species from base or solvent. 2. Presence of excess water or protic solvents.1. Switch to a milder base like KF or a phosphate base (K₃PO₄).[18][10] 2. Use rigorously dried aprotic solvents (e.g., Toluene, THF) and minimize water content.[18]
Boronic Acid Homocoupling (Aryl-Aryl byproduct)1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without proper reduction to Pd(0).1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for solvents).[13][17] 2. Ensure reaction conditions are suitable for generating the active Pd(0) species. Using a direct Pd(0) source like Pd(PPh₃)₄ can mitigate this.
Loss of Selectivity (Coupling at C2-Cl)1. Reaction temperature is too high or reaction time is too long. 2. Use of a highly active catalyst system designed for aryl chlorides.1. Reduce the reaction temperature and monitor carefully to stop the reaction after consumption of the starting material. 2. Stick to standard catalysts like Pd(PPh₃)₄ which are less reactive towards C-Cl bonds under these conditions.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective and reliable method for the synthesis of 5-aryl-2-chloro-substituted pyrimidines. The inherent difference in reactivity between the C-Br and C-Cl bonds provides a strong thermodynamic and kinetic basis for achieving excellent regioselectivity at the C5 position. By carefully selecting the catalyst, base, and solvent system, and by maintaining a strictly inert atmosphere, researchers can consistently obtain the desired products in high yields. This protocol serves as a robust starting point for the elaboration of this versatile pyrimidine core, paving the way for the discovery of novel chemical entities in drug development and materials science.

References

  • Title: Suzuki Coupling: Mechanism & Examples | NROChemistry Source: NROChemistry URL:[Link]
  • Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs Source: Yoneda Labs URL:[Link]
  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
  • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines Source: Synlett URL:[Link]
  • Title: Merits of the Suzuki Coupling Reaction - BYJU'S Source: BYJU'S URL:[Link]
  • Title: C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines | Journal of the American Chemical Society Source: Journal of the American Chemical Society URL:[Link]
  • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH Source: N
  • Title: One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH Source: N
  • Title: Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes - Semantic Scholar Source: Semantic Scholar URL:[Link]
  • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI Source: MDPI URL:[Link]
  • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar Source: Semantic Scholar URL:[Link]
  • Title: how to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit Source: Reddit URL:[Link]
  • Title: Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - American Chemical Society Source: ACS Public
  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) Source: Royal Society of Chemistry URL:[Link]
  • Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI Source: MDPI URL:[Link]
  • Title: Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed Source: PubMed URL:[Link]
  • Title: Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH Source: N
  • Title: Highly Efficient Method for Suzuki Reactions in Aqueous Media | ACS Omega Source: ACS Public
  • Title: Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts | Organic Process Research & Development - ACS Publications Source: ACS Public

Sources

Application Notes & Protocols: The Strategic Deployment of 5-Bromo-2-chloro-N-ethylpyrimidin-4-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Rise of a Privileged Building Block

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" serve as versatile platforms for drug discovery, offering a structural foundation that can be readily modified to achieve potent and selective interactions with a wide range of biological targets.[1][2] The pyrimidine ring is a quintessential example of such a scaffold. Its structural resemblance to the purine core of ATP makes it an ideal starting point for designing inhibitors that target the ATP-binding sites of enzymes, particularly protein kinases.[3][4] Consequently, pyrimidine derivatives are central components of numerous approved drugs, especially in oncology.[4]

This guide focuses on a particularly strategic building block: 5-bromo-2-chloro-N-ethylpyrimidin-4-amine . This compound is not merely another pyrimidine; it is an intelligently designed intermediate that offers medicinal chemists a pre-installed amino group for key hydrogen bonding interactions and two distinct, orthogonally reactive halogenated positions (C2-Chloro and C5-Bromo). This differential reactivity is the cornerstone of its utility, enabling a modular and highly efficient approach to the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[3][5][6]

This document provides an in-depth exploration of the synthetic versatility of this compound, complete with detailed, field-proven protocols for its application in the synthesis of potential therapeutic agents.

Core Principles: Harnessing Differential Reactivity for Chemical Diversification

The synthetic power of this compound stems from the distinct chemical reactivity of its two halogen substituents. Understanding and exploiting this difference is critical for its effective use in drug discovery campaigns.

  • The C2-Position (Chloro Group): The chlorine atom at the C2 position is activated towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing effect of the two ring nitrogens.[3] However, it is significantly less reactive than the C5-bromo position in palladium-catalyzed cross-coupling reactions.[5][7] This allows it to be preserved during initial diversification steps and later displaced by nucleophiles, often requiring higher temperatures. This position is frequently targeted for introducing amines to form a 2,4-diaminopyrimidine core, a classic pharmacophore for kinase inhibition.[4][8]

  • The C5-Position (Bromo Group): The carbon-bromine bond at the C5 position is the primary site for initial diversification. It is highly susceptible to palladium-catalyzed cross-coupling reactions due to the general reactivity order of halogens in these transformations (I > Br > Cl).[5][7] This allows for the selective introduction of a vast array of aryl, heteroaryl, or alkyl groups via reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, while leaving the C2-chloro group untouched for subsequent modifications.[9]

This sequential, regioselective functionalization pathway is a powerful tool for systematically exploring the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties.

G start 5-Bromo-2-chloro- N-ethylpyrimidin-4-amine step1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) at C5 Position start->step1 High C-Br reactivity intermediate C5-Functionalized 2-chloro-N-ethylpyrimidin-4-amine step1->intermediate step2 Nucleophilic Aromatic Substitution (SNAr) at C2 Position intermediate->step2 Higher energy required for C-Cl substitution product Disubstituted Pyrimidine Library (Diverse R1 and R2 groups) step2->product

Caption: Sequential functionalization strategy for this compound.

Key Applications in Kinase Inhibitor Design

The primary application of this scaffold is in the development of protein kinase inhibitors. The 2,4-diaminopyrimidine motif is a well-established "hinge-binding" pharmacophore that mimics the adenine portion of ATP.

  • Hinge Binding: The N-ethylamino group at C4 and a subsequently introduced amino group at C2 can form critical hydrogen bonds with the backbone of the kinase "hinge region," a key interaction for anchoring the inhibitor in the ATP-binding pocket.[3][4]

  • Exploring the Solvent-Front: The C5 position, often functionalized with aryl or heteroaryl groups via Suzuki coupling, extends into the solvent-exposed region of the ATP pocket.[10] Modifying this group allows chemists to fine-tune selectivity between different kinases and improve physicochemical properties like solubility.

  • Targeted Pathways: Pyrimidine-based inhibitors have shown efficacy against numerous kinases implicated in cancer, such as Aurora Kinases, Cyclin-Dependent Kinases (CDKs), and Anaplastic Lymphoma Kinase (ALK).[4][8][10]

Experimental Protocols

General Safety and Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents should be handled according to their Safety Data Sheets (SDS). Palladium-catalyzed reactions require an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.[5] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

Objective: To introduce a diverse range of aryl or heteroaryl moieties at the C5-position, leveraging the higher reactivity of the C-Br bond.

Principle: This palladium-catalyzed reaction forms a new carbon-carbon bond between the pyrimidine C5-position and an organoboron species. The catalytic cycle involves oxidative addition of the palladium(0) catalyst preferentially into the C-Br bond, followed by transmetalation and reductive elimination.[7]

Materials & Reagents Table:

ReagentMol. Wt.Equiv.Amount (for 1 mmol scale)Purpose
This compound236.501.0236.5 mgStarting Material
Arylboronic AcidVariable1.21.2 mmolCoupling Partner
Pd(PPh₃)₄ (Tetrakis)1155.560.0558 mgPalladium(0) Catalyst
Potassium Phosphate (K₃PO₄)212.272.5531 mgBase
1,4-Dioxane (anhydrous, degassed)88.11-8 mLSolvent
Deionized Water (degassed)18.02-2 mLCo-Solvent

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.5 equiv.).[11]

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equiv.).[10]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[7][9]

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.[11]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[10][11]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and then brine (15 mL).[7][12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 5-aryl-2-chloro-N-ethylpyrimidin-4-amine product.[12]

Protocol 2: Buchwald-Hartwig Amination at the C5-Position

Objective: To form a C-N bond at the C5-position by coupling with a primary or secondary amine.

Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for synthesizing aryl amines.[13] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the catalytic cycle, particularly the reductive elimination step.[14]

Materials & Reagents Table:

ReagentMol. Wt.Equiv.Amount (for 1 mmol scale)Purpose
This compound236.501.0236.5 mgStarting Material
Amine (Primary or Secondary)Variable1.21.2 mmolCoupling Partner
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.01513.7 mgPalladium(0) Precatalyst
XPhos476.620.0314.3 mgLigand
Sodium tert-butoxide (NaOtBu)96.101.5144 mgBase
Toluene (anhydrous, degassed)92.14-10 mLSolvent

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst Pd₂(dba)₃ (0.015 equiv.), the ligand XPhos (0.03 equiv.), and sodium tert-butoxide (1.5 equiv.) to an oven-dried Schlenk flask.[14][15]

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and connect to an argon/vacuum manifold.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.[14]

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor reaction completion by LC-MS (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Concentrate the filtrate.

  • Purification: Purify the crude material by flash column chromatography to isolate the desired 5-amino-2-chloro-N-ethylpyrimidin-4-amine product.

G setup 1. Setup - Add solids (Substrate, Boronic Acid, Base, Catalyst) to Schlenk flask. - Seal and purge with Argon (3x). addition 2. Solvent Addition - Add degassed Dioxane/Water via syringe. setup->addition reaction 3. Reaction - Heat to 90-100 °C with stirring. - Monitor by TLC/LC-MS. addition->reaction workup 4. Work-up & Purification - Cool and dilute with EtOAc. - Aqueous wash (Water, Brine). - Dry, concentrate, and purify via column chromatography. reaction->workup

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

Objective: To displace the C2-chloro group with a desired amine, typically performed after functionalization at the C5 position.

Principle: This reaction proceeds via a Meisenheimer complex intermediate and is facilitated by the electron-deficient nature of the pyrimidine ring. It generally requires higher thermal energy than the palladium-catalyzed couplings.[3][8]

Materials & Reagents Table:

ReagentMol. Wt.Equiv.Amount (for 1 mmol scale)Purpose
5-Aryl-2-chloro-N-ethylpyrimidin-4-amineVariable1.01.0 mmolStarting Material
Amine NucleophileVariable1.51.5 mmolNucleophile
Diisopropylethylamine (DIEA)129.242.02.0 mmol (348 µL)Non-nucleophilic Base
n-Butanol (n-BuOH) or NMP74.12-5 mLSolvent

Step-by-Step Procedure:

  • Reaction Setup: In a sealable reaction vial or round-bottom flask equipped with a condenser, dissolve the C5-functionalized pyrimidine substrate (1.0 equiv.) in n-butanol or N-methylpyrrolidinone (NMP).[1]

  • Reagent Addition: Add the desired amine nucleophile (1.5 equiv.) and DIEA (2.0 equiv.).[1][14]

  • Reaction: Seal the vial or heat the flask to 120-150 °C.[1]

  • Monitoring: Monitor the reaction by LC-MS until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration and wash with a cold solvent like diethyl ether. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent (e.g., dichloromethane/methanol) and purify by flash column chromatography or preparative HPLC to obtain the final 2,4-diamino-5-arylpyrimidine product.

Conclusion

This compound is a highly valuable and strategically designed building block for medicinal chemistry. Its well-defined differential reactivity allows for the logical and efficient synthesis of large, diverse libraries of substituted pyrimidines. By following the robust protocols outlined in this guide for selective C5 cross-coupling and subsequent C2 substitution, researchers can rapidly generate novel compounds for SAR exploration. This scaffold's proven success in the kinase inhibitor field makes it a cornerstone for any drug discovery program targeting ATP-binding proteins and beyond.

References

  • BenchChem. (n.d.). Application Notes and Protocols: 5-Bromo-2-chloropyrimidine as a Versatile Building Block for Kinase Inhibitors.
  • MedchemExpress. (n.d.). This compound | Drug Intermediate.
  • MedchemExpress. (n.d.). This compound | 药物中间体.
  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. (n.d.). Source not available.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Benchchem. (n.d.). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-2-chlorobenzo[d]thiazole.
  • Benchchem. (n.d.). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC - NIH.
  • MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • Privileged Scaffolds for Library Design and Drug Discovery. (n.d.). PMC - NIH.
  • Benchchem. (n.d.). The Versatile Scaffold: Investigating 2-Amino-5-bromo-4-methylpyridine for the Development of CNS-Active Compounds.
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Smolecule. (n.d.). Buy 5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine | 57054-89-4.
  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. (n.d.). ResearchGate.

Sources

Application Notes & Protocols for the Buchwald-Hartwig Amination of Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the experimental setup for the Buchwald-Hartwig amination of pyrimidines. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful cross-coupling reaction for the synthesis of complex, nitrogen-containing heterocyclic compounds. The content herein is structured to offer not just procedural steps, but also the underlying scientific principles and practical insights necessary for successful experimentation.

Introduction: The Strategic Importance of Pyrimidine Amination

The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents, including antivirals, anticancer drugs, and antibiotics. The ability to efficiently and selectively introduce amine functionalities onto the pyrimidine ring via C-N cross-coupling reactions is therefore of paramount importance for drug discovery and development. The Buchwald-Hartwig amination has emerged as a particularly robust and versatile method for achieving this transformation.

However, the inherent electronic properties of pyrimidines—specifically their electron-deficient nature—can present unique challenges to the standard Buchwald-Hartwig protocol. This guide will address these challenges and provide detailed strategies for overcoming them, enabling the successful synthesis of a wide range of aminated pyrimidine derivatives.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst and a phosphine ligand. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting experiments.

Buchwald_Hartwig_Cycle Pd_L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd_L2->Ox_Add + Ar-X Ar_Pd_X (L₂)Pd(II)(Ar)X Ox_Add->Ar_Pd_X Amine_Coord Amine Coordination Ar_Pd_X->Amine_Coord + HNR₂ Amido_Complex [(L₂)Pd(II)(Ar)(NHR₂)]⁺X⁻ Amine_Coord->Amido_Complex Deprotonation Deprotonation Amido_Complex->Deprotonation + Base - Base-H⁺X⁻ Amido_Pd (L₂)Pd(II)(Ar)(NR₂) Deprotonation->Amido_Pd Red_Elim Reductive Elimination Amido_Pd->Red_Elim Red_Elim->Pd_L2 + Ar-NR₂

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine halide.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, yielding the aminated pyrimidine product and regenerating the active Pd(0) catalyst.

For electron-deficient substrates like pyrimidines, the oxidative addition step is generally facile. However, the electron-withdrawing nature of the pyrimidine ring can make the final reductive elimination step more challenging. The choice of ligand is therefore critical to promote this key step.

Core Components of the Reaction

The success of the Buchwald-Hartwig amination of pyrimidines hinges on the careful selection of several key components: the palladium precursor, the ligand, the base, and the solvent.

Palladium Precursors

A variety of palladium sources can be used, with the choice often depending on air stability and ease of handling. Common precursors include:

  • Pd(OAc)₂: Palladium(II) acetate is a common and relatively inexpensive precursor that is reduced in situ to the active Pd(0) species.

  • Pd₂(dba)₃: Tris(dibenzylideneacetone)dipalladium(0) is an air-stable Pd(0) source that is widely used in cross-coupling reactions.

  • Pd(dba)₂: Bis(dibenzylideneacetone)palladium(0) is another effective Pd(0) precursor.

For challenging couplings, pre-formed palladium-ligand complexes, often referred to as "precatalysts," can offer improved reactivity and reproducibility.

Ligands: The Key to Success

The choice of ligand is arguably the most critical parameter in the Buchwald-Hartwig amination of pyrimidines. The ligand stabilizes the palladium catalyst, influences its reactivity, and facilitates the crucial reductive elimination step. For electron-deficient pyrimidines, bulky, electron-rich phosphine ligands are generally the most effective.

Ligand Structure Key Features
XPhos

Highly effective for a broad range of substrates, including heteroaromatics.
RuPhos

Excellent for C-N and C-O bond formation.
BrettPhos

Particularly effective for sterically hindered substrates.
SPhos

A versatile ligand with broad applicability.

Table 1: Commonly used phosphine ligands for the Buchwald-Hartwig amination of pyrimidines.

Bases

The base plays a crucial role in the deprotonation of the amine substrate. The choice of base can significantly impact the reaction rate and yield.

  • t-BuONa or t-BuOK: Sodium or potassium tert-butoxide are strong, non-nucleophilic bases that are highly effective in these reactions.

  • K₃PO₄ or Cs₂CO₃: Weaker inorganic bases can also be used, particularly for sensitive substrates.

Solvents

The solvent must be anhydrous and capable of dissolving the reactants. Common choices include:

  • Toluene

  • Dioxane

  • Tetrahydrofuran (THF)

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of pyrimidines. Optimization of these conditions may be necessary for specific substrates.

General Procedure for the Amination of a Chloropyrimidine

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification a Add Pd precursor, ligand, and base to an oven-dried flask. b Evacuate and backfill with an inert gas (e.g., Argon). a->b c Add chloropyrimidine, amine, and solvent. b->c d Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). c->d e Monitor the reaction progress by TLC or LC-MS. d->e f Cool the reaction to room temperature. e->f g Dilute with an organic solvent and wash with water and brine. f->g h Dry the organic layer, concentrate, and purify by column chromatography. g->h

Figure 2: General workflow for the Buchwald-Hartwig amination of a chloropyrimidine.

Materials:

  • Chloropyrimidine (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • t-BuONa (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and t-BuONa.

  • Evacuate the tube and backfill with argon. Repeat this process three times.

  • Add the chloropyrimidine and the amine to the tube.

  • Add anhydrous toluene via syringe.

  • Place the tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for High-Throughput Experimentation

For library synthesis and reaction optimization, a high-throughput experimentation (HTE) approach can be employed using 96-well plates.

Materials:

  • Stock solution of Pd precursor and ligand in a suitable solvent.

  • Stock solutions of pyrimidine substrates and amines.

  • Stock solution of the base.

Procedure:

  • Dispense the stock solution of the Pd precursor and ligand into each well of a 96-well plate.

  • Evaporate the solvent under a stream of nitrogen.

  • Add the stock solutions of the pyrimidine and amine to each well.

  • Add the stock solution of the base.

  • Seal the plate and heat to the desired temperature with shaking.

  • After the reaction is complete, quench the reactions and analyze the products by LC-MS.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystUse a fresh palladium precursor and ensure anhydrous and anaerobic conditions.
Poorly soluble baseUse a more soluble base (e.g., t-BuOK instead of K₃PO₄).
Inappropriate ligandScreen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos).
Side reactions Reaction temperature too highLower the reaction temperature.
Catalyst decompositionUse a more robust ligand or a precatalyst.
Difficulty with purification Residual palladiumTreat the crude product with a palladium scavenger.

Table 2: Troubleshooting guide for the Buchwald-Hartwig amination of pyrimidines.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of aminated pyrimidines. By carefully selecting the catalyst, ligand, base, and solvent, and by following the detailed protocols outlined in this guide, researchers can successfully synthesize a wide range of pyrimidine derivatives for applications in drug discovery and materials science.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
  • Biscoe, M. R., & Buchwald, S. L. (2009). The C−N Cross-Coupling of 2-Chloropyridines. Organic Letters, 11(8), 1773-1775. [Link]
  • Shen, H. C. (2008). Recent advances in palladium-catalyzed amination of aryl halides. Tetrahedron, 64(34), 7847-7870. [Link]
  • Thomas, S., & Collins, S. K. (2011). Palladium-catalyzed C–N cross-coupling of aminopyrimidines and aminopyrazines. The Journal of Organic Chemistry, 76(11), 4547-4558. [Link]

The Strategic Utility of 5-bromo-2-chloro-N-ethylpyrimidin-4-amine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including essential components of DNA and RNA.[1][2] In the realm of oncology, pyrimidine derivatives have garnered significant attention for their potent inhibitory activity against various protein kinases.[1][3] These kinases are a class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers. The pyrimidine scaffold's ability to mimic the adenine ring of ATP allows molecules incorporating it to effectively compete for the kinase active site, thereby blocking downstream signaling pathways that promote tumor growth and survival.[4][5]

Within this important class of molecules, 5-bromo-2-chloro-N-ethylpyrimidin-4-amine stands out as a highly versatile and valuable building block for the synthesis of targeted kinase inhibitors. Its di-halogenated nature, with a bromine atom at the C5 position and a chlorine atom at the C2 position, provides two distinct reaction handles for sequential, regioselective functionalization through modern cross-coupling methodologies. This allows for the precise and modular construction of complex molecular architectures designed to potently and selectively inhibit specific kinase targets.

This application note provides a detailed exploration of the synthetic utility of this compound and its analogs in the development of kinase inhibitors, with a specific focus on the synthesis of the FDA-approved CDK4/6 inhibitor, Ribociclib. Detailed protocols, mechanistic insights, and a discussion of the underlying biological rationale are presented to guide researchers in leveraging this key intermediate for novel drug discovery.

Targeting the Cell Cycle: The CDK4/6-Cyclin D-Rb Pathway

Uncontrolled cell proliferation is a fundamental characteristic of cancer. The cell cycle, the process by which cells replicate, is tightly regulated by a family of enzymes known as cyclin-dependent kinases (CDKs).[4] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6-Cyclin D-Retinoblastoma (Rb) protein pathway is frequently dysregulated, leading to aberrant cell division.[2][5]

The mechanism of action of CDK4/6 inhibitors like Ribociclib is to restore the normal braking mechanism on cell cycle progression. By selectively inhibiting CDK4 and CDK6, these drugs prevent the phosphorylation of the Rb protein.[2] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[5] This induced G1 arrest effectively halts the proliferation of cancer cells.

CDK4_6_Pathway cluster_0 G1 Phase cluster_1 S Phase Growth_Factors Mitogenic Signals (e.g., Estrogen) CyclinD_CDK46 Cyclin D-CDK4/6 Complex Growth_Factors->CyclinD_CDK46 Upregulates Rb_E2F Rb-E2F Complex (Inactive) CyclinD_CDK46->Rb_E2F Phosphorylates Rb E2F_Active Active E2F Rb_E2F->E2F_Active Releases E2F DNA_Synthesis DNA Synthesis & Cell Proliferation E2F_Active->DNA_Synthesis Promotes Ribociclib Ribociclib (CDK4/6 Inhibitor) Ribociclib->CyclinD_CDK46 Inhibits

Figure 1: Simplified CDK4/6-Rb signaling pathway and the point of inhibition by Ribociclib.

Application in the Synthesis of Ribociclib (LEE011)

A prime example of the utility of substituted 5-bromo-2-chloropyrimidines is in the synthesis of Ribociclib, a potent and selective inhibitor of CDK4 and CDK6. While the commercially used intermediate is the N-cyclopentyl analog (5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine), the synthetic principles and reactivity are directly applicable to the N-ethyl analog. The synthesis hinges on the differential reactivity of the C-Br and C-Cl bonds, allowing for a sequential and controlled construction of the final drug molecule.

The general synthetic strategy involves two key transformations:

  • Sonogashira Coupling: An initial palladium- and copper-catalyzed Sonogashira coupling at the more reactive C5-bromo position. This step introduces an alkyne functionality, which is a precursor to the pyrrolo[2,3-d]pyrimidine core of Ribociclib.

  • Nucleophilic Aromatic Substitution (SNAr): A subsequent SNAr reaction at the C2-chloro position with a piperazine-substituted aminopyridine. This step introduces the side chain responsible for crucial interactions within the kinase active site and for the drug's pharmacokinetic properties.

Ribociclib_Synthesis_Workflow Start 5-bromo-2-chloro- N-alkylpyrimidin-4-amine Step1 Sonogashira Coupling (at C5-Br) Start->Step1 Intermediate1 Alkynylpyrimidine Intermediate Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Intermediate2 Pyrrolo[2,3-d]pyrimidine Core Step2->Intermediate2 Step3 SNAr Reaction (at C2-Cl) Intermediate2->Step3 Protected_Ribociclib Protected Ribociclib Analog Step3->Protected_Ribociclib Step4 Deprotection Protected_Ribociclib->Step4 Final_Product Ribociclib Analog Step4->Final_Product

Figure 2: General synthetic workflow for Ribociclib analogs.

Detailed Protocols

The following protocols are adapted from established synthetic routes for Ribociclib and provide a comprehensive guide for the synthesis starting from the N-cyclopentyl analog of the title compound.[6][7] These procedures can be readily adapted for the N-ethyl analog with minor modifications.

Protocol 1: Synthesis of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

This initial step creates the key di-halogenated pyrimidine intermediate. The reaction proceeds via a nucleophilic aromatic substitution where the more reactive chlorine at C4 of the starting material is displaced by cyclopentylamine.

Materials:

  • 5-bromo-2,4-dichloropyrimidine

  • Cyclopentylamine

  • Triethylamine (or Diisopropylethylamine - DIPEA)

  • Ethanol (or Dioxane)

  • Water

  • n-Heptane

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a stirred solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in ethanol at room temperature, add triethylamine (1.0 eq).[8]

  • Slowly add cyclopentylamine (1.2 eq) to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 20-25 °C. An ice bath may be used to control any mild exotherm.[8]

  • After the addition is complete, stir the reaction at room temperature for an additional 2-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[7]

  • Upon completion, slowly add water to the reaction mixture to precipitate the product.[8]

  • Cool the resulting slurry to 0-10 °C and stir for 1 hour.[8]

  • Filter the precipitate and wash the filter cake with a mixture of ethanol/water, followed by n-heptane.[8]

  • Dry the solid under vacuum at 40-50 °C to afford 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine as a white to light yellow solid.[7]

Parameter Value/Condition Causality and Field-Proven Insights
Solvent Ethanol or DioxaneEthanol is a common and effective solvent for this type of SNAr reaction. Dioxane is also reported to be effective.[7]
Base Triethylamine or DIPEAThe base is required to neutralize the HCl generated during the reaction, driving it to completion.
Temperature 20-25 °CRoom temperature is generally sufficient for this selective substitution. Controlling the exotherm during amine addition prevents side reactions.
Work-up Aqueous precipitationThe product has low solubility in aqueous media, allowing for a simple and efficient isolation by precipitation and filtration, avoiding the need for column chromatography at this stage.
Expected Yield >80%High yields are typically achieved due to the high regioselectivity of the reaction at the C4 position.[8]
Protocol 2: Palladium-Catalyzed Coupling and Cyclization to form the Pyrrolo[2,3-d]pyrimidine Core

This protocol outlines a Sonogashira coupling followed by an in-situ cyclization to construct the core heterocyclic system of Ribociclib.

Materials:

  • 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (from Protocol 1)

  • Ethyl propiolate

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Acetonitrile

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vessel

Procedure:

  • To a Schlenk flask, add 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (1.0 eq), ethyl propiolate (2.0 eq), and DABCO (0.2 eq) in acetonitrile.[6]

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Under a positive pressure of inert gas, add CuI (0.1 eq) and PdCl₂(PPh₃)₂ (0.01 eq).[6]

  • Seal the vessel and heat the reaction mixture to 55-60 °C for 6-8 hours, or until the starting material is consumed as monitored by TLC or LC-MS.[6]

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the acetonitrile.

  • Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can then be taken to the next step, which involves cyclization and subsequent amidation, as detailed in various patents.[9]

Parameter Value/Condition Causality and Field-Proven Insights
Catalyst System PdCl₂(PPh₃)₂ / CuIThis is a classic catalyst system for Sonogashira coupling. Palladium catalyzes the C-C bond formation, while copper(I) acts as a co-catalyst.
Base DABCOA mild organic base is used to facilitate the reaction without promoting unwanted side reactions.
Temperature 55-60 °CModerate heating is required to drive the reaction to completion at a reasonable rate.
Inert Atmosphere EssentialThe palladium catalyst is sensitive to oxygen, and an inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.
Protocol 3: Final Assembly and Deprotection

The final steps in the synthesis involve the coupling of the pyrrolo[2,3-d]pyrimidine core with the piperazine side chain, followed by the removal of any protecting groups. The following is a generalized representation of the final coupling and deprotection steps.

Materials:

  • Protected pyrrolo[2,3-d]pyrimidine intermediate

  • tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., BINAP)

  • Base (e.g., Sodium tert-butoxide)

  • Solvent (e.g., Dioxane)

  • Acid for deprotection (e.g., HCl in Dioxane or Trifluoroacetic acid)

  • Dichloromethane

Procedure (Buchwald-Hartwig Amination):

  • In a reaction vessel under an inert atmosphere, combine the pyrrolo[2,3-d]pyrimidine intermediate (1.0 eq), tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (1.1 eq), sodium tert-butoxide (1.5 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.04 eq) in anhydrous dioxane.

  • Heat the mixture to 100 °C for 1-2 hours, or until completion as monitored by LC-MS.

  • Cool the reaction, dilute with dichloromethane, and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer and concentrate. The crude product can be purified by column chromatography to yield the protected Ribociclib.

Procedure (Deprotection):

  • Dissolve the protected Ribociclib (1.0 eq) in dichloromethane.

  • Add a solution of HCl in dioxane (e.g., 4M) or trifluoroacetic acid and stir at room temperature for 1-2 hours.

  • Monitor the reaction for the removal of the Boc protecting group.

  • Upon completion, the product can be isolated by precipitation, filtration, and/or crystallization to yield the final Ribociclib product.[5]

Conclusion

This compound and its analogs are undeniably powerful intermediates in the synthesis of kinase inhibitors. The strategic placement of two distinct halogen atoms allows for a modular and regioselective approach to building complex molecular architectures. The successful synthesis of Ribociclib, a clinically important CDK4/6 inhibitor, serves as a testament to the utility of this pyrimidine scaffold. The detailed protocols provided herein offer a practical guide for researchers to leverage these building blocks in their own drug discovery efforts, paving the way for the development of the next generation of targeted cancer therapies.

References

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
  • Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma. Semantic Scholar. [Link]
  • Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma. PubMed Central. [Link]
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
  • Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. PubMed Central. [Link]
  • Buchwald–Hartwig amin
  • High-Quality 5-BroMo-2-chloro-N-cyclopentylpyrimidin-4-amine. Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • Preparation method of palbociclib parent nucleus structure compound.
  • Ribociclib is a Highly Specific CDK4/6 Inhibitor for Breast Cancer Research. Active Biohem. [Link]
  • Ribociclib intermediate and preparation method therefor.
  • Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Longdom Publishing. [Link]
  • New synthesis method of ribociclib intermediate.

Sources

Mastering the Purification of Pyrimidine Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pyrimidine Chemistry

Pyrimidine derivatives form the backbone of a vast array of biologically active molecules, including nucleoside analogs, anticancer agents, and antivirals.[1][2][3] The efficacy and safety of these compounds in research and drug development are directly contingent on their purity. The removal of starting materials, by-products, and other impurities is not merely a matter of good laboratory practice; it is a prerequisite for obtaining reliable biological data and meeting stringent regulatory standards. This guide provides a comprehensive overview of modern purification techniques applicable to pyrimidine derivatives, offering detailed protocols and expert insights to navigate the complexities of achieving high-purity compounds.

Strategic Purification: A Decision-Making Framework

The selection of an appropriate purification strategy is a critical decision that should be guided by the physicochemical properties of the target pyrimidine derivative, the nature of the impurities, and the desired scale of purification. A systematic approach, as outlined below, can save considerable time and resources.[4][5][6][7]

Initial Assessment of the Crude Product

Before embarking on a purification protocol, a thorough analysis of the crude reaction mixture is essential. Thin-Layer Chromatography (TLC) is an invaluable tool for this initial assessment. It provides a preliminary indication of the number of components in the mixture and their relative polarities, which informs the choice of chromatographic conditions.[8]

Decision-Making Flowchart for Purification Strategy

The following flowchart provides a logical pathway for selecting the most suitable purification technique for your pyrimidine derivative.

Purification_Strategy start Crude Pyrimidine Derivative is_solid Is the target compound a solid? start->is_solid solubility_check Solubility Screening for Crystallization is_solid->solubility_check Yes chromatography_assessment Assess Polarity and Impurity Profile (TLC) is_solid->chromatography_assessment No crystallization_possible Is a suitable solvent/solvent system found? solubility_check->crystallization_possible crystallization Crystallization/Recrystallization crystallization_possible->crystallization Yes crystallization_possible->chromatography_assessment No final_purity_check Assess Purity (e.g., HPLC, NMR) crystallization->final_purity_check is_polar Is the target compound highly polar? chromatography_assessment->is_polar is_ionizable Is the compound ionizable (acidic/basic)? is_polar->is_ionizable No hilic HILIC is_polar->hilic Yes affinity_target Is there a specific binding partner? is_ionizable->affinity_target No ion_exchange Ion-Exchange Chromatography is_ionizable->ion_exchange Yes reverse_phase Reverse-Phase Chromatography (Flash or Prep HPLC) affinity_target->reverse_phase No affinity Affinity Chromatography affinity_target->affinity Yes normal_phase Normal-Phase Chromatography (Flash or Prep HPLC) normal_phase->final_purity_check reverse_phase->final_purity_check hilic->final_purity_check ion_exchange->final_purity_check affinity->final_purity_check

Caption: Decision-making flowchart for selecting a pyrimidine derivative purification strategy.

Crystallization: The First Line of Defense for Solid Compounds

Crystallization is a powerful and cost-effective technique for the purification of solid pyrimidine derivatives, capable of yielding material of very high purity.[8] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[8]

Key Principles of Crystallization

A successful crystallization hinges on the selection of an appropriate solvent or solvent system. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[9][10][11] Conversely, impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[12]

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Screen various solvents to find one that dissolves the pyrimidine derivative when hot but results in poor solubility when cold. Common choices for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and water, or mixtures thereof.[8][10][13][14]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial as it encourages the formation of larger, purer crystals.[9][12] Rapid cooling can lead to the precipitation of smaller crystals that may trap impurities.[15] Subsequently, cool the flask in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Two-Solvent (Anti-Solvent) Crystallization

This method is employed when a single suitable solvent cannot be identified. It involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the addition of a "poor" solvent (anti-solvent) in which the compound is insoluble to induce precipitation.

  • Dissolution: Dissolve the crude pyrimidine derivative in a minimal amount of a "good" hot solvent.

  • Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Crystallization, Collection, Washing, and Drying: Follow steps 4-7 from the single-solvent protocol.

Troubleshooting Crystallization
Problem Possible Cause(s) Solution(s)
No Crystals Form Solution is not supersaturated; compound is too soluble.Induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal, or evaporating some solvent to increase concentration.[9][12]
Oiling Out Compound's melting point is below the solvent's boiling point; high impurity level; solution is too concentrated.Reheat to dissolve the oil, add more solvent, and cool slowly. Consider a different solvent with a lower boiling point. Pre-purification by chromatography may be necessary if impurity levels are high.[12][15]
Low Recovery Too much solvent used; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated.
Colored Impurities Co-crystallization of colored by-products.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[16]

Chromatographic Techniques: The Workhorse of Purification

Chromatography is a versatile and widely used set of techniques for the purification of organic compounds, including pyrimidine derivatives.[17] The choice of chromatographic method depends heavily on the polarity of the target molecule and the impurities.

Flash Column Chromatography

Flash chromatography is a rapid, medium-pressure preparative technique that is often the go-to method for routine purification in a synthesis workflow.[18] It offers a good balance between speed, resolution, and sample capacity.[9][19]

  • Principle: Separation is based on polarity, using a polar stationary phase (typically silica gel) and a non-polar mobile phase. Non-polar compounds elute first, while polar compounds are retained longer.

  • Best Suited For: Non-polar to moderately polar pyrimidine derivatives. This is often the first choice if the compound is soluble in organic solvents like dichloromethane or ethyl acetate.[4][5][6][7][20]

  • Protocol:

    • Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.[8]

    • Column Packing: Pack a column with silica gel.

    • Sample Loading: Dissolve the crude sample in a minimal amount of a strong solvent and adsorb it onto a small amount of silica gel ("dry loading") or dissolve it in the mobile phase ("wet loading"). Dry loading is often preferred for better resolution.

    • Elution: Elute the column with the chosen solvent system, collecting fractions.

    • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Principle: Uses a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). Polar compounds elute first.

  • Best Suited For: Polar pyrimidine derivatives that are soluble in polar solvents like methanol, DMSO, or DMF.[4] Also useful for very non-polar compounds that are not well-retained on silica.[4]

  • Protocol: The protocol is analogous to normal-phase flash chromatography, but with the stationary and mobile phases reversed.

Preparative High-Performance Liquid Chromatography (Prep HPLC)

Prep HPLC is a high-pressure, high-resolution technique used for purifying larger quantities of material than analytical HPLC.[21] It is often employed for final purification steps where very high purity is required, or for challenging separations that cannot be achieved by flash chromatography.[9][19][22][23]

  • Principle: Similar to flash chromatography, it can be run in either normal-phase or reverse-phase mode. The use of smaller stationary phase particles results in higher separation efficiency and resolution.[9][18][21]

  • Best Suited For: Difficult separations of closely related pyrimidine derivatives, chiral separations, or when the highest possible purity is the primary goal.

  • Protocol:

    • Method Development: An analytical HPLC method is first developed to determine the optimal stationary phase, mobile phase, and gradient conditions.

    • Scale-Up: The analytical method is scaled up to a preparative scale, which involves using a larger column and higher flow rates.

    • Sample Injection: The sample is dissolved in the mobile phase and injected onto the column.

    • Fraction Collection: Fractions are collected as the compounds elute from the column, often triggered by a UV detector.

    • Analysis and Solvent Removal: Fractions are analyzed for purity, and the pure fractions are combined and the solvent removed.

Comparative Overview: Flash Chromatography vs. Preparative HPLC
Parameter Flash Chromatography Preparative HPLC
Resolution ModerateHigh to Very High[9][19][24]
Sample Capacity High (grams to kilograms)[9][25]Low to Moderate (milligrams to grams)[9][18][25]
Speed Fast (typically < 1 hour)[9]Slower (can be several hours)[9]
Solvent Consumption Moderate to HighHigh
Cost (Initial & Running) Lower[9][15][26]Higher[9][15][26]
Typical Application Routine purification, removal of major impuritiesFinal purification, challenging separations, high-purity requirements[19][22][23]
Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a valuable technique for the purification of very polar compounds that are poorly retained in reverse-phase chromatography.[16][27][28]

  • Principle: HILIC uses a polar stationary phase (like silica or a polar bonded phase) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water).[27][28] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.

  • Best Suited For: Highly polar pyrimidine derivatives, including nucleosides and their analogs, that are difficult to purify by reverse-phase chromatography.[16][29]

  • Protocol:

    • Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., bare silica, amide, or diol).

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of acetonitrile (>80%) and a small percentage of an aqueous buffer (e.g., ammonium formate).

    • Sample Preparation: Dissolve the sample in the initial mobile phase. It is critical that the injection solvent is as close a match as possible to the initial mobile phase to ensure good peak shape.[30]

    • Equilibration: Equilibrate the column with the initial mobile phase for an extended period (at least 10-15 column volumes) to ensure the formation of the aqueous layer on the stationary phase.[30]

    • Elution: Inject the sample and run a gradient by gradually increasing the percentage of the aqueous component to elute the compound.

    • Fraction Collection and Analysis: Collect and analyze fractions as in other HPLC methods.

Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge.[16][31][32][33] This technique is particularly useful for pyrimidine derivatives that contain ionizable functional groups.

  • Principle: IEC utilizes a stationary phase with charged functional groups that interact with oppositely charged analytes. Cation-exchange chromatography uses a negatively charged stationary phase to retain positively charged molecules, while anion-exchange chromatography uses a positively charged stationary phase to retain negatively charged molecules.[33] Elution is typically achieved by changing the pH or increasing the ionic strength (salt concentration) of the mobile phase.[26]

  • Best Suited For: Pyrimidine derivatives with acidic or basic functional groups (e.g., carboxylic acids, amines).

  • Protocol:

    • Column and Buffer Selection: Choose an appropriate ion-exchange resin (cation or anion) and a buffer system that will ensure the target molecule is charged and will bind to the column.

    • Equilibration: Equilibrate the column with the starting buffer.

    • Sample Loading: Dissolve the sample in the starting buffer and load it onto the column.

    • Washing: Wash the column with the starting buffer to remove any unbound impurities.

    • Elution: Elute the bound pyrimidine derivative by applying a gradient of increasing salt concentration or by changing the pH of the buffer.

    • Desalting: The collected fractions containing the purified compound will also contain a high concentration of salt, which usually needs to be removed in a subsequent step (e.g., by dialysis, size-exclusion chromatography, or reverse-phase SPE).

Affinity Chromatography

Affinity chromatography is a highly specific purification technique that relies on the unique biological interaction between a molecule and its binding partner (ligand).

  • Principle: A ligand that specifically binds to the target molecule is immobilized on a solid support. When a crude mixture is passed over this support, only the target molecule binds to the ligand, while all other components are washed away. The purified molecule is then eluted by changing the conditions to disrupt the binding interaction.

  • Best Suited For: The purification of pyrimidine-based enzymes or other proteins that have a specific affinity for a particular pyrimidine derivative. It can also be used to purify pyrimidine derivatives that are designed to bind to a specific protein target.

  • Protocol:

    • Matrix Preparation: Covalently attach a specific ligand to a solid support.

    • Equilibration: Equilibrate the column with a binding buffer that promotes the interaction between the target molecule and the ligand.

    • Sample Loading: Apply the crude sample to the column.

    • Washing: Wash the column extensively with the binding buffer to remove all non-specifically bound molecules.

    • Elution: Elute the target molecule by changing the buffer conditions (e.g., pH, ionic strength) or by adding a competitive binding agent.

Scaling Up Purification: From the Bench to Production

Scaling up a purification process from the laboratory to a pilot or production scale presents a unique set of challenges.[34][35] It is not simply a matter of using a larger column. Factors such as heat transfer, mixing efficiency, and equipment limitations become more pronounced at a larger scale.[35] A common strategy for scaling up chromatographic processes is to maintain a constant residence time by keeping the bed height and linear flow velocity constant while increasing the column diameter.[36] However, a more flexible approach is to standardize across scales to constant column volumes per hour (CV/h), which allows for adjustments in both bed height and diameter.[37]

Conclusion: A Pathway to Purity

The purification of pyrimidine derivatives is a multifaceted process that requires a thoughtful and systematic approach. By carefully considering the properties of the target molecule and the impurities present, researchers can select the most effective purification strategy. From the broad strokes of crystallization and flash chromatography to the fine-tuning of preparative HPLC and specialized techniques like HILIC and ion-exchange chromatography, the tools available are both powerful and versatile. This guide provides a framework for navigating these choices, offering protocols and expert insights to help researchers achieve their ultimate goal: the isolation of pure pyrimidine derivatives for the advancement of science and medicine.

References

  • Comparing Flash Chromatography and HPLC: A Comprehensive Guide. (2025, January 2). Hawach. [Link]
  • How do I decide between normal- or reversed-phase flash column chromatography?. (2023, January 19). Biotage. [Link]
  • Liquid Chromatography's Challenges in Scaling. (2019, October 8). Biocompare. [Link]
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). LCGC. [Link]
  • Flash chromatography vs prep HPLC: you want speed or precision?. (n.d.). Buchi.com. [Link]
  • Chromatography scale-up: don't get tied down by bed height. (2018, April 23). Cytiva. [Link]
  • How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?. (2023, January 23). Biotage. [Link]
  • How to Avoid Common Problems with HILIC Methods. (2020, October 26). Restek. [Link]
  • Using Volumetric Flow to Scaleup Chromatographic Processes. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry : University of Rochester. [Link]
  • Chromatographic Scale-Up On a Volume Basis. (n.d.). AIChE. [Link]
  • Scale-Up Challenges for Intermediates: Ensuring a Smooth Transition from Lab to Commercial Production. (n.d.).
  • 3.3: Choice of Solvent. (2022, April 7). Chemistry LibreTexts. [Link]
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025, April 4). Lab Manager. [Link]
  • Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex. [Link]
  • How Much Is My Flash Chromatography System Really Going to Cost?. (2023, February 6). Biotage. [Link]
  • How can you choose between normal- or reversed-phase?. (2025, May 7). YouTube. [Link]
  • Prep HPLC vs. reversed-phase flash chromatography: How to choose?. (2023, January 26). Biotage. [Link]
  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (n.d.). PMC - NIH. [Link]
  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 134. [Link]
  • What can I use to purify polar reaction mixtures?. (2023, July 11). Biotage. [Link]
  • Ion-Exchange Chromatography: Basic Principles and Application. (2017). Methods in Molecular Biology, 1485, 209-223. [Link]
  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). Harvard University. [Link]
  • Ion-Exchange Chromatography: Basic Principles and Application. (2025, August 6).
  • Principles of Ion Exchange Chrom
  • HPLC vs Flash Chromatography: Purity and Recovery Compared. (2025, September 19). LinkedIn. [Link]
  • HILIC Purification Strategies for Flash Chrom
  • Prepar
  • Quantifying Prodrug Metabolites Using HILIC. (2025, July 2).
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (2024, July 1). PMC - NIH. [Link]
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). NIH. [Link]
  • Chromatography System Costs: Factors & Pricing Breakdown. (2025, March 23). Excedr. [Link]
  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023, December 1). PMC - PubMed Central. [Link]
  • Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. (2023, November 3). MDPI. [Link]
  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023, December 1). ACS Omega. [Link]

Sources

scale-up synthesis of substituted pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Topic: The Strategic Scale-Up of Substituted Pyrimidine Synthesis for Pharmaceutical Intermediates

Abstract

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The transition from bench-scale discovery to pilot-plant and commercial-scale production, however, is a complex undertaking fraught with challenges in reaction kinetics, thermodynamics, safety, and purification. This document provides a comprehensive guide for researchers, chemists, and process development professionals on the strategic considerations and practical execution of scaling up substituted pyrimidine synthesis. We will explore established synthetic routes, detail a robust scale-up protocol for a model compound, and address critical aspects of process optimization and safety to ensure a reproducible, efficient, and safe manufacturing process.

Introduction: The Challenge of Scale in Pyrimidine Synthesis

The pyrimidine scaffold is a privileged structure in drug discovery, featured in a wide array of approved drugs, including antivirals, anticancer agents, and cardiovascular medications. While numerous synthetic methods exist for creating diverse pyrimidine libraries at the milligram-to-gram scale in a laboratory setting, scaling these processes to kilogram or ton quantities introduces significant hurdles. Issues that are trivial on the bench, such as heat dissipation, reagent addition rates, and solid handling, become critical process parameters at scale.

A successful scale-up strategy is not merely a linear amplification of a lab procedure. It requires a fundamental re-evaluation of the synthetic route, focusing on:

  • Process Safety: Understanding and controlling reaction exotherms, managing hazardous reagents, and preventing runaway reactions.

  • Economic Viability: Selecting cost-effective starting materials and minimizing the use of expensive reagents and solvents.

  • Operational Efficiency: Designing a process with manageable unit operations, straightforward work-ups, and robust crystallization procedures.

  • Environmental Responsibility: Incorporating principles of green chemistry to minimize waste and environmental impact.

This guide will focus on the most widely adopted and scalable methods for pyrimidine ring formation, providing practical insights to navigate these challenges.

Foundational Synthetic Strategies for Scalable Production

While many methods exist, a few have proven particularly robust and adaptable for large-scale synthesis. The choice of strategy is dictated by the substitution pattern required and the availability of starting materials.

The Principal Synthesis: Condensation of β-Dicarbonyls with Amidines

The most common and versatile method for constructing the pyrimidine core is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or a related species like guanidine or urea. This approach offers a high degree of flexibility in accessing a wide range of substituted pyrimidines.

Mechanism & Rationale: The reaction proceeds via a nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons, followed by an intramolecular condensation and dehydration to form the aromatic pyrimidine ring. For scale-up, this method is advantageous due to the frequent commercial availability of the required building blocks. The primary challenges at scale are controlling the reaction rate and temperature, as the initial condensation can be highly exothermic, and ensuring efficient removal of water to drive the reaction to completion.

G A 1,3-Dicarbonyl Compound C Base-catalyzed Condensation A->C B Amidine (or Guanidine/Urea) B->C D Intermediate Adduct (Non-isolated) C->D Nucleophilic attack E Intramolecular Cyclization D->E F Dehydration E->F G Substituted Pyrimidine F->G Aromatization

Caption: Reaction mechanism workflow for the Pinner pyrimidine synthesis.

The Biginelli Reaction: A Multicomponent Approach

The Biginelli reaction is a one-pot synthesis involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. This multicomponent reaction (MCR) is highly attractive from a process chemistry perspective because it combines three steps into a single operation, reducing reactor time, solvent usage, and operational complexity.

Scale-Up Considerations: The classic Biginelli reaction often requires strong acid catalysis and high temperatures, which can pose challenges for material compatibility in large reactors. Modern variations have been developed using milder catalysts and conditions, making it more amenable to scale-up. Key process parameters to control include catalyst loading, temperature profile, and management of potential by-products.

Application Protocol: Scale-Up Synthesis of 2-Amino-4-(4-fluorophenyl)-6-methylpyrimidine

This protocol details the kilogram-scale synthesis of a model 2-aminopyrimidine derivative, a common intermediate in pharmaceutical development. The chosen route is a robust Pinner-type condensation.

Safety Precaution: This procedure must be carried out in a controlled environment (e.g., a pilot plant) with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction is exothermic and requires a reactor with reliable temperature control and emergency quenching capabilities.

Materials and Equipment
  • Reactor: 50 L glass-lined or stainless steel reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet.

  • Reagents:

    • 4-(4-Fluorophenyl)-4-oxobutan-2-one (10.0 kg, 55.5 mol)

    • Guanidine Carbonate (6.0 kg, 33.3 mol)

    • Sodium Ethoxide (NaOEt) 21% solution in Ethanol (1.5 L)

    • Ethanol (200 proof, 30 L)

    • Deionized Water (50 L)

    • Heptane (20 L)

Step-by-Step Procedure
  • Reactor Charging: Charge Ethanol (30 L) into the 50 L reactor. Begin stirring at 100-150 RPM.

  • Reagent Addition: Add Guanidine Carbonate (6.0 kg) to the reactor. Follow with the addition of 4-(4-Fluorophenyl)-4-oxobutan-2-one (10.0 kg).

  • Catalyst Addition & Exotherm Control: Slowly add the sodium ethoxide solution (1.5 L) over 30-60 minutes. CAUTION: The reaction is exothermic. Maintain the internal temperature below 40°C using the reactor cooling jacket.

  • Reaction & Reflux: Once the exotherm subsides, heat the reaction mixture to reflux (approx. 78°C) and maintain for 8-12 hours.

  • In-Process Control (IPC): Monitor the reaction progress by taking an aliquot every 2 hours and analyzing it by HPLC. The reaction is considered complete when the starting 1,3-dicarbonyl is <1% by area.

  • Cooling & Crystallization: Cool the reactor contents to 0-5°C over 2-3 hours. Hold at this temperature for at least 2 hours to allow the product to crystallize.

  • Isolation: Filter the resulting slurry through a suitable filter (e.g., Nutsche filter-dryer).

  • Washing: Wash the filter cake with pre-chilled (0-5°C) deionized water (2 x 25 L) to remove inorganic salts.

  • Drying: Dry the product under vacuum at 50-60°C until the loss on drying (LOD) is <0.5%.

  • Final Product: The expected yield is 10.5-11.5 kg of 2-Amino-4-(4-fluorophenyl)-6-methylpyrimidine as a white to off-white solid.

Process Parameters Summary
ParameterValue / RangeRationale
Scale 10.0 kg Starting MaterialPilot-plant scale demonstration.
Solvent EthanolGood solubility for reactants; allows for effective reflux temperature.
Base Catalyst Sodium EthoxideEfficiently promotes the condensation reaction.
Addition Temp. < 40°CTo control the initial reaction exotherm and prevent side reactions.
Reaction Temp. ~78°C (Reflux)Ensures a sufficient reaction rate to drive the process to completion.
Reaction Time 8-12 hoursTypical timeframe to achieve full conversion, confirmed by IPC.
Crystallization Temp. 0-5°CMaximizes product precipitation and yield.
Expected Yield 90-98%High-yielding and atom-economical reaction.
Purity (HPLC) >99.0%Achievable through controlled crystallization and washing.

Critical Scale-Up Considerations & Troubleshooting

G A Lab Scale (grams) B Process Safety Analysis (HAZOP) A->B C Route Scouting & Cost Analysis A->C D Pilot Scale (kilograms) B->D C->D E Heat Transfer & Mining Studies D->E F Crystallization Development D->F G Commercial Scale (tons) E->G F->G

Caption: Logical workflow from laboratory to commercial scale production.

  • Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. A reaction that is easily controlled in a round-bottom flask can become a dangerous runaway in a large reactor. Thorough thermal hazard screening (e.g., using a reaction calorimeter) is essential to understand the heat of reaction and ensure the plant's cooling capacity is sufficient.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots," reduced yields, and increased impurity formation. The impeller type, stirring speed, and baffle configuration must be optimized for the specific reaction mass viscosity and density.

  • Solid Handling: The physical properties of reagents and products (e.g., particle size, flowability) are critical at scale. Guanidine carbonate, for example, can be clumpy and require milling or careful handling during charging to prevent blockages. The final product's crystal form can impact filtration and drying times.

  • Purification Strategy: While chromatography is a powerful tool in the lab, it is often economically unfeasible for large-scale production of intermediates. The ideal scale-up process relies on a robust crystallization step to achieve the desired purity. This involves careful selection of the crystallization solvent, cooling profile, and seeding strategy.

Conclusion

The successful scale-up of substituted pyrimidine synthesis is a multidisciplinary endeavor that bridges organic chemistry and chemical engineering. By selecting a robust synthetic route, thoroughly understanding the process hazards, and meticulously controlling key parameters such as temperature, mixing, and purification, high-quality pyrimidine intermediates can be manufactured safely and efficiently. The Pinner synthesis, as detailed in this protocol, remains a highly reliable and adaptable method for achieving this goal at an industrial scale.

References

  • Title: Green chemistry | Definition, Principles, & Examples Source: Britannica URL:[Link]
  • Title: Pyrimidine - an overview Source: ScienceDirect Topics URL:[Link]
  • Title: The Biginelli Reaction Source: Organic Chemistry Portal URL:[Link]
  • Title: Recent Advances in the Biginelli Reaction Source: ACS Public
  • Title: The Scale-Up of Chemical Reaction Source: Columbia University URL:[Link]

Application Note: Comprehensive Analytical Characterization of 5-bromo-2-chloro-N-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Physicochemical Profile

5-bromo-2-chloro-N-ethylpyrimidin-4-amine is a halogenated pyrimidine derivative. Such compounds are foundational building blocks in medicinal chemistry, often used in the synthesis of active pharmaceutical ingredients (APIs)[1]. Given its role as a synthetic intermediate, rigorous analytical characterization is paramount to ensure the quality and consistency of the final drug product. This guide moves beyond simple procedural lists to explain the rationale behind method selection and parameterization, reflecting field-proven strategies for robust analytical development.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 954221-06-8 [2][3]
Molecular Formula C₆H₇BrClN₃ [2][3]
Molecular Weight 236.50 g/mol [2][3]
Appearance Light yellow to brown solid [3]
Canonical SMILES CCNC1=NC(=NC=C1Br)Cl [2]

| Storage (Powder) | -20°C for up to 3 years |[3] |

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic methods are essential for separating the main compound from process-related impurities and degradation products. We employ a primary HPLC-UV method for quantification and an LC-MS method for definitive identification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: Reversed-phase HPLC is the cornerstone for purity analysis of moderately polar organic molecules. It separates compounds based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.

Expertise & Experience: The choice of a C18 stationary phase provides excellent hydrophobic retention for the pyrimidine core. An acidic mobile phase modifier, such as formic acid, is critical; it protonates the amine functional groups on the molecule, preventing peak tailing and ensuring sharp, symmetrical peaks suitable for accurate integration. The gradient elution is designed to resolve earlier-eluting polar impurities from the main analyte and later-eluting nonpolar impurities within a reasonable runtime.

Protocol: Purity Determination by HPLC-UV

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    18.0 80
    18.1 20

    | 22.0 | 20 |

  • Trustworthiness (System Suitability): Before sample analysis, perform five replicate injections of the 0.5 mg/mL standard solution. The system is deemed suitable if the Relative Standard Deviation (RSD) for the peak area and retention time of the main peak is ≤ 2.0%, and the USP tailing factor is ≤ 1.5.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (A and B) C Equilibrate HPLC System A->C B Prepare Sample (0.5 mg/mL) D Perform System Suitability (5 Replicates) B->D C->D E Inject Sample D->E F Acquire Data (22 min) E->F G Integrate Chromatogram F->G H Calculate Purity (% Area) G->H LCMS_Workflow A Perform LC Separation (as per HPLC method) B Ionize Eluent (ESI Positive Mode) A->B C Detect Ions (m/z 100-500) B->C D Extract Mass Spectrum for Chromatographic Peak C->D E Confirm [M+H]⁺ and Isotopic Pattern D->E GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Sample in Headspace Vial B Incubate and Inject Headspace Vapor A->B C Perform GC Separation B->C D Acquire MS Data (EI) C->D E Identify Peaks via Library Search (e.g., NIST) D->E F Quantify Impurities (if required) E->F

Sources

Application Notes and Protocols for the Selective Sonogashira Coupling of 5-Bromo-2-Chloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the Sonogashira cross-coupling reaction, specifically tailored for the selective functionalization of 5-bromo-2-chloropyrimidine. Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug discovery, appearing in numerous therapeutic agents.[1][2][3][4] The ability to selectively introduce alkyne moieties onto this privileged core opens up a vast chemical space for the synthesis of novel drug candidates and complex organic materials. This document delves into the mechanistic underpinnings of the reaction, offering a rationale for reagent selection and reaction conditions, a detailed step-by-step experimental protocol, and a troubleshooting guide to address common challenges.

Introduction: The Strategic Importance of Alkynylpyrimidines

The pyrimidine nucleus is a cornerstone of many biologically active compounds, including anticancer and anti-HIV agents.[1][2] The Sonogashira coupling is a powerful and versatile carbon-carbon bond-forming reaction that couples terminal alkynes with aryl or vinyl halides.[5][6][7][8] Its application to heterocyclic systems like 5-bromo-2-chloropyrimidine is of significant interest as it allows for the direct incorporation of an alkynyl group, a versatile handle for further chemical transformations or a key pharmacophore in its own right.

5-Bromo-2-chloropyrimidine presents a unique challenge and opportunity due to its two distinct halogenated positions. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for chemoselective functionalization. In palladium-catalyzed cross-coupling reactions, the general trend for halide reactivity is I > Br > Cl.[9][10][11] This principle is the foundation for achieving selective coupling at the more labile C5-Br position while leaving the C2-Cl position intact for subsequent diversification.

Mechanistic Insight: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Sonogashira reaction typically proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6][12][13] While copper-free versions exist, the co-catalyzed system is robust and widely employed.[6][8][14][15]

The Palladium and Copper Co-Catalyzed Cycle

The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate. This is often the rate-limiting step and is faster for the C-Br bond than the C-Cl bond.[5][6]

  • Copper Acetylide Formation: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. The base is essential for deprotonating the terminal alkyne.[12][16]

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex. This is a critical step where the two cycles intersect.[5][13]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired alkynylpyrimidine product and regenerate the active Pd(0) catalyst, thus completing the cycle.[5][12]

Sonogashira_Mechanism cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkyne->Product CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR CuX->Cu_Alkyne Deprotonation Cu_Alkyne->PdII_Aryl CuX regenerated Alkyne H-C≡CR Base Base caption Fig. 1: Simplified Catalytic Cycle of the Sonogashira Coupling.

Caption: Fig. 1: Simplified Catalytic Cycle of the Sonogashira Coupling.

Detailed Experimental Protocol

This protocol is designed for the selective Sonogashira coupling at the 5-position of 5-bromo-2-chloropyrimidine.

Materials and Reagents
Reagent/MaterialPurposeTypical Grade
5-bromo-2-chloropyrimidineStarting Material>98%
Terminal AlkyneCoupling Partner>98%
Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄Palladium Catalyst>98%
Copper(I) Iodide (CuI)Co-catalyst>98% (use fresh)
Triethylamine (Et₃N) or Diisopropylamine (DIPA)Base and SolventAnhydrous, >99%
Tetrahydrofuran (THF) or Dimethylformamide (DMF)Solvent (optional)Anhydrous, >99.5%
Argon or NitrogenInert GasHigh Purity
Schlenk flask or sealed tubeReaction VesselFlame-dried
Step-by-Step Procedure

Experimental_Workflow start Start: Assemble Flame-Dried Glassware add_solids Add 5-bromo-2-chloropyrimidine, Pd catalyst, and CuI to flask start->add_solids inert_atm Seal, Evacuate, and Backfill with Inert Gas (3x) add_solids->inert_atm add_liquids Add Degassed Solvent (if any) and Amine Base via Syringe inert_atm->add_liquids add_alkyne Add Terminal Alkyne via Syringe add_liquids->add_alkyne reaction Stir at Specified Temperature (e.g., Room Temp to 80 °C) add_alkyne->reaction monitor Monitor Progress by TLC or GC-MS reaction->monitor workup Quench, Extract, and Dry Organic Layer monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify end Characterize Final Product purify->end

Caption: Fig. 2: General Experimental Workflow for Sonogashira Coupling.

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-chloropyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[9]

    • Rationale: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. Using a slight excess of the copper co-catalyst can enhance the reaction rate.[17]

  • Inert Atmosphere: Seal the flask with a septum and flush with a dry, inert gas (Argon or Nitrogen) for several minutes. It is best practice to evacuate and backfill the flask three times to ensure an oxygen-free environment.

    • Rationale: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction, and can also degrade the Pd(0) catalyst.[6][10]

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF) if necessary, followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv.). Then, add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.[18]

    • Rationale: Degassing the solvents by freeze-pump-thaw cycles or by sparging with an inert gas is critical to remove dissolved oxygen. The amine acts as both a base to deprotonate the alkyne and often as a solvent. An excess of the alkyne is used to drive the reaction to completion.

  • Reaction: Stir the mixture at the desired temperature. For reactive alkynes, room temperature may be sufficient. For less reactive partners, heating to 50-80 °C may be necessary.[9][19] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Rationale: The C5-Br bond is significantly more reactive than the C2-Cl bond, allowing for a good temperature window for selective coupling.[9] Starting at a lower temperature and gradually increasing it can help maximize selectivity.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water or brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Typical Reaction Parameters
ParameterValue/ConditionRationale
Substrate Ratio 1.0 : 1.1-1.5 (Pyrimidine:Alkyne)Excess alkyne ensures complete consumption of the starting material.
Pd Catalyst Loading 2-5 mol%Balances reaction efficiency with cost and ease of removal.
Cu(I) Co-catalyst Loading 5-10 mol%Ensures efficient formation of the copper acetylide.[17]
Base Et₃N or DIPA (2-3 equiv.)Neutralizes the HX byproduct and facilitates alkyne deprotonation.[10]
Solvent THF, DMF, or neat amineProvides a medium for the reaction; choice depends on substrate solubility and temperature.
Temperature 25 °C to 80 °CMilder conditions favor selectivity for the C-Br bond.[6][9]
Reaction Time 2-24 hoursMonitored by TLC/GC-MS until starting material is consumed.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents- Use fresh, high-purity catalysts and reagents.[10]- Ensure rigorous exclusion of air and moisture.[10]- Increase reaction temperature gradually.[19]
Formation of Black Precipitate (Palladium Black) - Catalyst decomposition- Use fresh, pure solvents. Some anecdotal evidence suggests THF can promote this.[10][20]- Ensure the reaction is not overheated.
Significant Alkyne Homocoupling (Glaser Product) - Presence of oxygen- High copper catalyst loading- Rigorously degas all solvents and maintain a positive inert gas pressure.[10]- Consider a copper-free protocol if this is a persistent issue.[6][14]
Loss of Selectivity (Reaction at C-Cl) - Reaction temperature is too high- Highly active catalyst system- Perform the reaction at the lowest effective temperature.- Screen different palladium catalysts and ligands.

Conclusion

The Sonogashira coupling of 5-bromo-2-chloropyrimidine is a highly effective method for the synthesis of 5-alkynyl-2-chloropyrimidines. By leveraging the differential reactivity of the C-Br and C-Cl bonds, this protocol allows for selective functionalization at the 5-position, providing a valuable platform for the development of novel compounds in pharmaceutical and materials science. Careful attention to reaction setup, reagent quality, and atmosphere control are paramount to achieving high yields and selectivity.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Mondal, R., et al. (n.d.). Iron-Catalyzed Alkyne-Based Multicomponent Synthesis of Pyrimidines under Air. The Journal of Organic Chemistry.
  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Li, J. H., et al. (n.d.). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry.
  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling.
  • ResearchGate. (n.d.). Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1.
  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
  • National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Tolba, M. S., et al. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.
  • Gelman, D., et al. (n.d.). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters.
  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions.
  • (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • Golden. (n.d.). Sonogashira coupling.
  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • ResearchGate. (n.d.). Functionalized pyrimidine compounds with their pharmacological potential.
  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed.
  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • National Institutes of Health. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • ResearchGate. (n.d.). Selected examples of ligands used in decarboxylative Sonogashira coupling.
  • (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • chemeurope.com. (n.d.). Sonogashira coupling.
  • Taylor & Francis Online. (2025, April 3). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?
  • YouTube. (2016, August 10). Sonogashira Coupling Reaction Mechanism.
  • ResearchGate. (2022, March 14). C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

Sources

Application Note: Strategies for the Regioselective Synthesis of Aminopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminopyrimidines are a cornerstone of modern medicinal chemistry and drug development. This privileged heterocyclic scaffold is a key structural motif in numerous FDA-approved therapeutics, including anticancer agents like Imatinib and Palbociclib, as well as various compounds with antiviral, antibacterial, and anti-inflammatory properties.[1][2] The biological significance of these molecules stems from the ability of the pyrimidine ring and its amino substituents to engage in specific hydrogen bonding interactions with biological targets such as kinases and other enzymes.

The regiochemical placement of the amino group on the pyrimidine ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Consequently, the development of robust and regioselective synthetic methods to access specific aminopyrimidine isomers is of paramount importance to researchers in academia and industry. This guide provides an in-depth overview of field-proven strategies for the controlled synthesis of 2-, 4-, and 5-aminopyrimidines, focusing on the underlying principles of regioselectivity and offering detailed experimental protocols.

Strategy 1: Classical Synthesis via Ring Formation

One of the most fundamental and widely used methods for constructing the pyrimidine core is the condensation of a three-carbon (C-C-C) building block with an N-C-N fragment, such as guanidine, urea, or their derivatives.[3][4] The regioselectivity in this approach is intrinsically controlled by the structure of the starting materials.

Principle of the Pinner Synthesis

The Pinner synthesis and its variations involve the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine.[3][5] For the synthesis of 2-aminopyrimidines, guanidine is the N-C-N component of choice. The reaction proceeds via a condensation-cyclization sequence, where the substitution pattern on the resulting pyrimidine ring is directly dictated by the substituents on the 1,3-dicarbonyl precursor.[5][6]

Workflow for 2-Aminopyrimidine Synthesis via Pinner Condensation

cluster_start Starting Materials cluster_reagents Reaction Conditions 1_3_dicarbonyl 1,3-Dicarbonyl Compound (e.g., β-ketoester) reaction Condensation & Cyclization 1_3_dicarbonyl->reaction guanidine Guanidine Hydrochloride guanidine->reaction base Base (e.g., K2CO3, NaOEt) base->reaction solvent Solvent (e.g., Ethanol) solvent->reaction heat Heat / Microwave heat->reaction product Substituted 2-Aminopyrimidine reaction->product

Caption: Workflow for Pinner-type synthesis of 2-aminopyrimidines.

Protocol 1: Microwave-Assisted Synthesis of 5,6-Disubstituted 2-Aminopyrimidines

This protocol is adapted from a method for the direct synthesis of 2-aminopyrimidine derivatives by reacting a β-ketoester with guanidine hydrochloride.[6] Microwave assistance often leads to shorter reaction times and higher yields compared to conventional heating.

Materials:

  • Ethyl 2-methyl-3-oxobutanoate (1.0 mmol, 144 mg)

  • Guanidine hydrochloride (1.2 mmol, 115 mg)

  • Potassium carbonate (K₂CO₃) (2.5 mmol, 345 mg)

  • Microwave synthesis vials

Equipment:

  • Microwave reactor

  • Magnetic stirrer

  • Standard laboratory glassware for workup

Step-by-Step Procedure:

  • To a 10 mL microwave synthesis vial, add ethyl 2-methyl-3-oxobutanoate (1.0 mmol), guanidine hydrochloride (1.2 mmol), and potassium carbonate (2.5 mmol).

  • The reaction is performed without solvent. Seal the vial with a cap.

  • Place the vial in the microwave reactor. Irradiate the mixture at 120°C for 15-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vial to room temperature.

  • Add distilled water (15 mL) to the vial and stir the mixture for 10 minutes.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and dry under vacuum to afford the desired 5,6-dimethyl-2-aminopyrimidin-4(3H)-one.

Substrate (β-Ketoester)ProductYield (%)Reference
Ethyl benzoylacetate6-Phenyl-2-aminopyrimidin-4(3H)-one~90%[6]
Ethyl acetoacetate6-Methyl-2-aminopyrimidin-4(3H)-one~92%[6]
Ethyl 2-isopropyl-3-oxobutanoate5-Isopropyl-6-methyl-2-aminopyrimidin-4(3H)-one~88%[6]

Strategy 2: Regioselective Functionalization of Halopyrimidines

The most versatile strategies for synthesizing aminopyrimidines often involve the functionalization of a pre-existing pyrimidine core, typically a halopyrimidine. The inherent electronic properties of the pyrimidine ring dictate the regioselectivity of these transformations. The electron-withdrawing nature of the two ring nitrogens renders the C2, C4, and C6 positions electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr). The general reactivity order for nucleophilic substitution is C4(6) > C2 >> C5.[7]

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of a halide with an amine is a straightforward approach. When multiple chloro-substituents are present, regioselectivity can be achieved by controlling reaction conditions or by leveraging the inherent reactivity differences of the positions.

Protocol 2: Regioselective SNAr for 4-Amino-2-chloropyrimidine Synthesis

This protocol demonstrates the selective substitution at the more reactive C4 position of 2,4-dichloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine (1.0 mmol, 149 mg)

  • Morpholine (1.1 mmol, 96 mg, 0.1 mL)

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg)

  • N,N-Dimethylacetamide (DMAc) (5 mL)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • To a 25 mL round-bottom flask, add 2,4-dichloropyrimidine (1.0 mmol), K₂CO₃ (1.5 mmol), and DMAc (5 mL).

  • Stir the suspension at room temperature for 10 minutes.

  • Add morpholine (1.1 mmol) dropwise to the mixture.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-(2-chloro-pyrimidin-4-yl)-morpholine.

Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive positions (like C5) or for coupling with less nucleophilic amines, the Buchwald-Hartwig amination is an exceptionally powerful tool.[8][9] This cross-coupling reaction uses a palladium catalyst with specialized phosphine ligands to form C-N bonds under conditions often milder than traditional SNAr.[8][10]

Catalytic Cycle of Buchwald-Hartwig Amination

Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + Ar-X PdII Ar-Pd(II)(X)L₂ OA->PdII LE Ligand Exchange / Deprotonation PdII->LE + HNR₂ + Base AmideComplex Ar-Pd(II)(NR₂)L₂ LE->AmideComplex RE Reductive Elimination AmideComplex->RE RE->Pd0 Catalyst Regeneration Product Ar-NR₂ RE->Product ArX Aryl Halide (Halo-pyrimidine) ArX->OA Amine Amine (HNR₂) + Base Amine->LE

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination for 5-Aminopyrimidine Synthesis

This protocol describes a general method for the challenging amination at the C5 position of a pyrimidine.[11]

Materials:

  • 5-Bromopyrimidine (1.0 mmol, 159 mg)

  • Piperidine (1.2 mmol, 102 mg, 0.12 mL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

  • Xantphos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 23.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

Equipment:

  • Schlenk tube or sealed reaction vial

  • Inert atmosphere glovebox or Schlenk line

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Inside a glovebox, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube equipped with a stir bar.

  • Add 5-bromopyrimidine (1.0 mmol) and anhydrous toluene (5 mL).

  • Finally, add piperidine (1.2 mmol) to the mixture.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture at 100°C for 12-24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain 5-(piperidin-1-yl)pyrimidine.

HalopyrimidineAmineCatalyst/LigandYield (%)Reference
5-BromopyrimidineMorpholinePd₂(dba)₃ / Xantphos~85%[11]
2-ChloropyrimidineAnilinePd(OAc)₂ / BINAP~90%[8]
4-Chloro-6-phenylpyrimidineDibutylaminePd(OAc)₂ / dppb>95% (as C4 isomer)[7]

Strategy 3: Isomerization via the Dimroth Rearrangement

The Dimroth rearrangement is a fascinating and synthetically useful isomerization process in heterocyclic chemistry, particularly for pyrimidines.[12][13] It involves the transposition of an endocyclic and an exocyclic nitrogen atom, along with their substituents, through a ring-opening/ring-closing sequence.[12][13][14] This rearrangement can be promoted by heat, acid, or base and allows access to aminopyrimidine isomers that may be difficult to synthesize directly.[14][15]

Mechanism of the Dimroth Rearrangement

The accepted mechanism typically begins with hydration or protonation at a ring nitrogen, followed by hydrolytic ring opening to form an open-chain intermediate.[12][13] Rotation around a C-N single bond then allows for ring closure in a different orientation, leading to the rearranged product after dehydration or deprotonation.[12]

Dimroth Rearrangement Pathway

Start 1-Alkyl-2-iminopyrimidine Hydration Hydration (H₂O Addition) Start->Hydration Hemiaminal Hemiaminal Intermediate Hydration->Hemiaminal RingOpen Ring Opening Hemiaminal->RingOpen OpenChain Open-Chain Aminoaldehyde RingOpen->OpenChain Rotation C-N Bond Rotation OpenChain->Rotation RingClose Ring Closure Rotation->RingClose End 2-(Alkylamino)pyrimidine RingClose->End

Caption: General mechanism for the Dimroth rearrangement of an iminopyrimidine.

This powerful rearrangement underscores the importance of considering post-synthetic modifications to achieve the desired regiochemical outcome. While a detailed protocol is highly substrate-dependent, the key is to subject a pre-synthesized aminopyrimidine precursor (often an N-alkylated iminopyrimidine) to hydrolytic conditions (e.g., boiling in aqueous acid or base) to induce the isomerization.[12][16]

Conclusion

The regioselective synthesis of aminopyrimidines is a critical task in modern organic and medicinal chemistry. Mastery of this chemistry requires a deep understanding of both classical ring-forming reactions and modern functionalization techniques. By carefully selecting a strategy based on the desired substitution pattern—be it constructive (Pinner synthesis), functionalization (SNAr, Buchwald-Hartwig), or isomerization (Dimroth rearrangement)—researchers can efficiently access the specific aminopyrimidine isomers needed to advance their research and drug discovery programs. The protocols and principles outlined in this guide provide a robust framework for achieving this synthetic control.

References
  • Iqbal, S., Shaikh, N. N., Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(19), 6529. [Link]
  • Utkin, L. M., & Kovaleva, M. I. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 455-472. [Link]
  • Wikipedia contributors. (2023). Dimroth rearrangement. Wikipedia, The Free Encyclopedia. [Link]
  • Iqbal, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]
  • Dehbia, O., et al. (2018). Green synthesis of disubstituted 5-aminopyrimidines from vinyl azides under microwave irradiation.
  • Various Authors. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
  • Singh, A., & Sharma, P. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Journal of Population Therapeutics and Clinical Pharmacology. [Link]
  • Trofimov, B. A., et al. (2016). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry, 81(24), 12522-12528. [Link]
  • Kumar, A., et al. (2016). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 6(82), 78939-78945. [Link]
  • Anonymous. (2024). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Preprints.org. [Link]
  • Various Authors. (2022). Site-Selective C−H Amination of Pyrimidines and Additional Heteroarenes.
  • Kopp, F., et al. (2007). Large-Scale Synthesis of a Pyrrolo[2,3-d]pyrimidine via Dakin−West Reaction and Dimroth Rearrangement. Organic Process Research & Development, 11(4), 751-755. [Link]
  • Anonymous. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]
  • Al-Said, M. S., et al. (2021). Base-catalyzed Dimroth rearrangement mechanism.
  • Hughes, J. M. E., et al. (2023). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 15(11), 1546-1554. [Link]
  • Singh, K., et al. (2013). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. European Journal of Medicinal Chemistry, 66, 314-323. [Link]
  • Salfrán, E., et al. (2004). One‐step synthesis of aminopyrimidines from 5‐Oxo‐4H‐benzopyrans. Journal of Heterocyclic Chemistry, 41(4), 557-561. [Link]
  • Various Authors. (n.d.). Synthesis of 4-amino pyrimidines using β-cyanoenolates with amidine hydrochlorides.
  • El-Sayed, N. N. E., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(23), 8232. [Link]
  • Various Authors. (2020). Synthesis of 4-and 4,6-disubstituted 2-aminopyrimidine derivatives.
  • Grokipedia. (n.d.). Chichibabin reaction. Grokipedia. [Link]
  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Slideshare. [Link]
  • Anonymous. (n.d.).
  • Whittaker, N., & Jones, T. S. G. (1951). A new synthesis and the chemical properties of 5-aminopyrimidine. Journal of the Chemical Society (Resumed), 345. [Link]
  • Wikipedia contributors. (2023). Chichibabin reaction. Wikipedia, The Free Encyclopedia. [Link]
  • de la Torre, M. C., & G. A., Sierra, M. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 799. [Link]
  • Legrand, B., et al. (2012). Regioselective synthesis of 2,8-disubstituted 4-aminopyrido[3,2-d]pyrimidine-6-carboxylic acid methyl ester compounds. The Journal of Organic Chemistry, 77(1), 538-546. [Link]
  • Anonymous. (n.d.). Regioselective 2-Amination of Polychloropyrimidines. Semantic Scholar. [Link]
  • Dietz, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 563-570. [Link]
  • Kaga, A., et al. (2017). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. DR-NTU (Data repository of Nanyang Technological University). [Link]
  • Slideshare. (n.d.). Chichibabin Reaction. Slideshare. [Link]
  • Kim, D., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(8), 3468-3476. [Link]
  • Various Authors. (n.d.). Examples of fused pyrimidines made from 1,3‐dicarbonyl derivatives.
  • Kos, N. J., et al. (1981). Pyrimidines. 77. The Chichibabin reaction of purines with potassium amide in liquid ammonia. The Journal of Organic Chemistry, 46(18), 3769-3770. [Link]
  • Li, H., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(20), 4453-4456. [Link]
  • Harris, M. C., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3945-3948. [Link]
  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
  • Kim, D., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization.
  • Kim, D., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(8), 3468-3476. [Link]
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]
  • Kumar, A., et al. (2019). Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction. Chemistry Central Journal, 13(1), 27. [Link]
  • Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. [Link]
  • Chemistry LibreTexts. (2023).
  • The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 5-bromo-2-chloro-N-ethylpyrimidin-4-amine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-bromo-2-chloro-N-ethylpyrimidin-4-amine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, conferred by the presence of two distinct and orthogonally reactive halogen atoms (a chloro group at C2 and a bromo group at C5), make it an exceptionally versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its reactivity, offering detailed protocols for its strategic deployment in key cross-coupling and substitution reactions, and explains the underlying principles that govern its synthetic utility.

Introduction: A Building Block of Strategic Importance

The pyrimidine core is a ubiquitous motif in biologically active molecules, including numerous approved drugs. The strategic value of this compound lies in its pre-installed functional handles, which allow for sequential and site-selective elaboration.

  • The C2-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine ring nitrogens.

  • The C5-Bromo Group: This position is sterically accessible and serves as a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

This dual reactivity allows chemists to construct molecular libraries by first performing a cross-coupling at the C5 position, followed by a substitution at the C2 position, or vice versa. This sequential approach is a cornerstone of modern drug discovery, enabling rapid analogue synthesis and structure-activity relationship (SAR) studies.

Physicochemical Properties & Safety
PropertyValueSource
Molecular Formula C₆H₇BrClN₃N/A
Molecular Weight 236.50 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Solubility Soluble in DCM, THF, DMF, DMSON/A
CAS Number 800401-67-6

Safety & Handling:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) from the supplier for comprehensive handling and disposal information.

Core Reactivity & Mechanistic Considerations

The synthetic utility of this building block is governed by the differential reactivity of the C-Cl and C-Br bonds. Generally, palladium-catalyzed cross-coupling reactions can be selectively performed at the C-Br bond without disturbing the C-Cl bond. Conversely, nucleophilic aromatic substitution preferentially occurs at the C2-Cl position.

G cluster_0 Reactivity Profile reagent 5-bromo-2-chloro- N-ethylpyrimidin-4-amine path1 Suzuki-Miyaura Coupling (Pd-Catalyzed) reagent->path1 R-B(OH)₂ Pd(0), Base C5-Br reacts path2 Nucleophilic Aromatic Substitution (SNAr) reagent->path2 Nu-H Base or Heat C2-Cl reacts product1 C5-Arylated/Alkylated Product path1->product1 product2 C2-Substituted Product path2->product2

Caption: Orthogonal reactivity of the C5-Br and C2-Cl positions.

Detailed Application Protocols

The following protocols are representative examples of how to utilize this compound. Researchers should consider these as starting points, as optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.

Protocol 3.1: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol describes the palladium-catalyzed coupling of a boronic acid to the C5-bromo position, leaving the C2-chloro group intact for subsequent functionalization. The choice of a catalyst system like Pd(dppf)Cl₂ is crucial; its electron-rich and bulky phosphine ligand (dppf) facilitates the oxidative addition step at the C-Br bond while having lower reactivity towards the C-Cl bond under these conditions.

Workflow Diagram:

G start Assemble Glassware (Oven-dried) reagents Add Building Block, Boronic Acid, Base, & Pd Catalyst start->reagents solvent Add Anhydrous Solvent (e.g., 1,4-Dioxane) reagents->solvent degas Degas Mixture (N₂ or Ar sparging) solvent->degas heat Heat to Reaction Temp (e.g., 90-100 °C) degas->heat monitor Monitor by TLC/LC-MS (2-12 h) heat->monitor workup Aqueous Workup (e.g., H₂O / EtOAc) monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-bromo-2-chloro-N-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 5-bromo-2-chloro-N-ethylpyrimidin-4-amine. This critical intermediate is a cornerstone in the development of various pharmaceutical agents. However, its synthesis can present challenges, primarily related to yield and purity, stemming from issues of regioselectivity. This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently encountered experimental issues to help you streamline your synthesis and maximize your yield.

Section 1: Understanding the Core Synthesis: The "Why" Behind the Reaction

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 5-bromo-2,4-dichloropyrimidine, possesses two reactive sites for nucleophilic attack: the chlorine atoms at the C2 and C4 positions.

The Principle of Regioselectivity: The key to a high-yield synthesis lies in controlling which chlorine atom is displaced by ethylamine. The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. This deficiency is enhanced by the electron-withdrawing effects of the halogen substituents. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This is because the negative charge of the Meisenheimer intermediate (the transient species formed during the SNAr reaction) can be delocalized over both ring nitrogens when the attack occurs at C4, but only one when the attack is at C2. Therefore, the C4 substitution product is kinetically favored.

G cluster_1 Reaction Pathways SM 5-bromo-2,4-dichloropyrimidine Product Desired Product (this compound) SM->Product Favored (C4 Attack) Low Temperature Isomer Isomeric Impurity (5-bromo-4-chloro-N-ethylpyrimidin-2-amine) SM->Isomer Disfavored (C2 Attack) Higher Temperature EA Ethylamine (Nucleophile) DiSub Di-substituted Impurity (5-bromo-N2,N4-diethylpyrimidine-2,4-diamine) Product->DiSub Excess Ethylamine Higher Temperature

Caption: Reaction pathways in the synthesis of this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently below 50%. What are the primary factors I should investigate?

A1: Persistently low yields are typically traced back to three critical parameters: temperature, stoichiometry, and reaction monitoring.

  • Temperature Control: This is the most critical factor for ensuring high regioselectivity. The reaction should be initiated at a low temperature (0-5 °C) to maximize the kinetic preference for attack at the C4 position. Allowing the reaction to proceed at room temperature or higher will increase the rate of formation of the undesired C2-substituted isomer, directly reducing the yield of your target compound.[1][2]

  • Stoichiometry: Use only a slight excess of ethylamine (1.1–1.2 equivalents). A large excess can promote a second substitution reaction, where the remaining chlorine on your desired product is displaced to form a di-substituted impurity, thus consuming your product and lowering the final yield.[1]

  • Reaction Monitoring: Do not run the reaction for a fixed time. Actively monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.[3][4] The reaction is often complete within a few hours.[1][2] Over-extending the reaction time, especially at elevated temperatures, can lead to the formation of byproducts.

Q2: My final product is contaminated with a significant amount of an isomeric byproduct. How can I improve regioselectivity?

A2: The presence of the 5-bromo-4-chloro-N-ethylpyrimidin-2-amine isomer is a clear indication of poor temperature control. To enhance regioselectivity for the C4 position:

  • Cool the Solution: Dissolve your starting material, 5-bromo-2,4-dichloropyrimidine, and a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA) in the chosen solvent and cool the mixture to 0 °C in an ice bath before adding the ethylamine.

  • Slow Addition: Add the ethylamine solution dropwise over a period of 15-30 minutes while vigorously stirring the mixture. This maintains a low concentration of the nucleophile and helps dissipate any heat generated.

  • Maintain Low Temperature: Allow the reaction to stir at 0-5 °C for 1-2 hours before allowing it to slowly warm to room temperature. Monitor by TLC until the starting material is consumed.

Q3: I'm observing a di-substituted impurity in my final product. How can this be prevented?

A3: The formation of 5-bromo-N2,N4-diethylpyrimidine-2,4-diamine occurs when ethylamine reacts with your desired product. This is favored by:

  • Excess Ethylamine: Strictly limit the amount of ethylamine to no more than 1.2 equivalents.

  • Elevated Temperature: Higher temperatures provide the necessary activation energy for this second, less favorable substitution to occur.

By adhering to the strict stoichiometric and temperature controls mentioned in A1 and A2, you will minimize the formation of this byproduct.

Q4: The reaction seems to stall and does not proceed to completion. What should I check?

A4: If the reaction fails to complete, consider the following:

  • Reagent Quality: Ensure your ethylamine solution has the correct concentration and has not degraded. Use a fresh, high-quality, non-nucleophilic base like DIPEA or triethylamine (TEA).

  • Solvent Purity: The presence of water or other protic impurities in the solvent can react with the reagents. Using an anhydrous solvent is recommended.

  • Insufficient Base: An adequate amount of base (at least 1.1 equivalents) is crucial to neutralize the HCl generated during the reaction. An acidic environment will protonate the ethylamine, rendering it non-nucleophilic.

Q5: What is the most effective work-up and purification strategy to maximize recovery?

A5: A clean work-up and efficient purification are essential for a high isolated yield.

  • Work-up: After the reaction is complete (as determined by TLC), the mixture can be diluted with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., dilute HCl or saturated NH₄Cl solution) to remove the base and excess ethylamine, followed by water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Purification:

    • Recrystallization: This is often the most effective method for removing small amounts of impurities and can yield a highly pure product.[3][4][5] A common solvent system for recrystallization is ethanol or isopropanol.

    • Column Chromatography: If the product is heavily contaminated with byproducts, purification by column chromatography on silica gel may be necessary. A gradient of ethyl acetate in hexane is a typical eluent system.[3]

Section 3: Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • 5-bromo-2,4-dichloropyrimidine (1.0 equiv.)

  • Ethylamine (2.0 M solution in THF, 1.1 equiv.)

  • N,N-diisopropylethylamine (DIPEA) (1.2 equiv.)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Saturated aqueous NaCl (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2,4-dichloropyrimidine (1.0 equiv.) and anhydrous 1,4-dioxane.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (1.2 equiv.) to the cooled solution.

  • Nucleophile Addition: Add the ethylamine solution (1.1 equiv.) dropwise over 20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting material spot is no longer visible.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer with water (2x) and then with brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., isopropanol) to obtain this compound as a solid.

Section 4: Data & Visualization

Key Reaction Parameters for Optimization
ParameterRecommended RangeRationale & Impact on Yield
Temperature 0 °C to Room TempLower temperatures (0-5 °C) are crucial for maximizing regioselectivity towards the desired C4-substituted product, directly improving yield.
Ethylamine Equiv. 1.1 - 1.2A slight excess drives the reaction to completion. A large excess can cause di-substitution, reducing the yield of the desired product.
Base >1.1 Equiv. (Non-nucleophilic)Essential for neutralizing the HCl byproduct. Using a non-nucleophilic base like DIPEA or TEA prevents it from competing with the ethylamine.
Solvent Anhydrous Aprotic (e.g., Dioxane, THF, Ethyl Acetate)Anhydrous conditions prevent side reactions. Aprotic solvents are generally preferred to avoid interaction with the nucleophile.[1][4]
Reaction Time Monitor via TLC/LC-MSRunning the reaction until the starting material is consumed, without unnecessary extensions, minimizes the formation of degradation products or byproducts.
Troubleshooting Workflow

G Start Problem Detected: Low Yield or Impure Product Analysis Analyze Crude Product by TLC / LC-MS Start->Analysis Cause1 Major Impurity: Unreacted Starting Material Analysis->Cause1 Incomplete Reaction Cause2 Major Impurity: Isomeric Byproduct Analysis->Cause2 Poor Selectivity Cause3 Major Impurity: Di-substituted Byproduct Analysis->Cause3 Over-Reaction Solution1a Check Reagent Quality (Amine, Base) Cause1->Solution1a Solution1b Ensure Sufficient Base (>1.1 eq) Cause1->Solution1b Solution1c Increase Reaction Time (Monitor Closely) Cause1->Solution1c End Optimized Synthesis Solution1a->End Solution1b->End Solution1c->End Solution2a Reduce Reaction Temperature (Initiate at 0°C) Cause2->Solution2a Solution2b Slow, Dropwise Addition of Ethylamine Cause2->Solution2b Solution2a->End Solution2b->End Solution3a Strictly Control Stoichiometry (Ethylamine ≤ 1.2 eq) Cause3->Solution3a Solution3b Avoid High Temperatures Cause3->Solution3b Solution3a->End Solution3b->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem Technical Support.
  • Journal of Applicable Chemistry. (2019). Synthesis and Studies on Antimicrobial Activity of Piperazine Containing Pyrimidine Derivatives.
  • Kumar, M., et al. (2013). 5-Bromo-2-chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 69(5), o583.
  • FAQ. How is 4-Amino-5-bromo-2-chloropyrimidine synthesized and what are its properties?.

Sources

troubleshooting failed Buchwald-Hartwig amination reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the Technical Support Center for Buchwald-Hartwig Amination. As a cornerstone of modern synthetic chemistry, this powerful palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] However, its sensitivity to various parameters can often lead to perplexing results in the lab.

This guide is structured to address the common pitfalls and challenges encountered during Buchwald-Hartwig aminations. Drawing from extensive field experience and the scientific literature, we will explore the "why" behind common failures and provide systematic, evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues that lead researchers to seek technical support. Each question is followed by a detailed explanation of potential causes and actionable troubleshooting steps.

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes?

Low or no conversion is the most frequent issue and can stem from several factors, often related to the integrity of the catalytic system.

A1: Potential Causes & Solutions

  • Inactive Catalyst: The active Pd(0) species is the engine of the catalytic cycle.[4][5] If it fails to form or is deactivated, the reaction will not proceed.

    • Incomplete Reduction of Pd(II) Precatalyst: When using Pd(II) sources like Pd(OAc)₂, reduction to Pd(0) is the first step.[2] This is often accomplished by the phosphine ligand or the amine itself. If this reduction is inefficient, the catalytic cycle never begins.

      • Troubleshooting: Consider using a Pd(0) source like Pd₂(dba)₃ or, more reliably, a pre-formed palladacycle precatalyst (e.g., G3-XPhos, G4-SPhos).[6] These precatalysts are designed for clean and efficient generation of the active Pd(0) species upon exposure to the base.[6]

    • Catalyst Poisoning: The palladium catalyst can be "poisoned" by coordinating species that inhibit its activity.

      • Substrate-Related Inhibition: Heterocyclic substrates, particularly those with nitrogen atoms like pyridines, can coordinate to the palladium center and shut down catalysis.[7]

      • Troubleshooting: For challenging substrates like 2-halopyridines, the choice of a sufficiently bulky ligand is critical to shield the palladium and prevent substrate coordination.[7]

      • Solvent Inhibition: Certain solvents can coordinate to the palladium and inhibit the reaction. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided.[6]

  • Issues with Reagents and Reaction Setup: The Buchwald-Hartwig amination is highly sensitive to air and moisture.[7]

    • Oxygen Sensitivity: The phosphine ligands, especially bulky, electron-rich ones, are prone to oxidation. The active Pd(0) catalyst is also readily oxidized.

    • Moisture Sensitivity: Water can react with the strong bases typically used (e.g., sodium tert-butoxide) and can also interfere with the catalytic cycle.

    • Troubleshooting:

      • Inert Atmosphere: Ensure a rigorously inert atmosphere using standard Schlenk techniques or a glovebox. This involves using oven-dried glassware and properly purging the reaction vessel with an inert gas (argon or nitrogen).[8]

      • Reagent Purity: Use high-purity, anhydrous solvents. Ensure bases are freshly opened or have been stored properly to prevent hydration. Substrates should be pure and dry.

Q2: I am observing significant side product formation, primarily hydrodehalogenation of my aryl halide. How can I suppress this?

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the desired amination.[1]

A2: Potential Causes & Solutions

  • β-Hydride Elimination: This side reaction can occur from the palladium-amide intermediate, leading to the formation of an imine and a palladium-hydride species, which then reductively eliminates to give the hydrodehalogenated arene.[1]

    • Ligand Choice: The choice of ligand is paramount in controlling this side reaction. Bulky, electron-rich phosphine ligands generally accelerate the rate of reductive elimination of the desired C-N bond, outcompeting β-hydride elimination.[1][9]

    • Troubleshooting: If you are observing significant hydrodehalogenation, consider switching to a more sterically hindered ligand. For example, moving from a less bulky ligand like P(t-Bu)₃ to a biarylphosphine ligand like XPhos or RuPhos can often mitigate this issue.[2]

Q3: My reaction is very sensitive to the choice of base, and I'm not sure which one to use. What are the guiding principles?

The base plays a multifaceted role in the Buchwald-Hartwig amination, and its selection is not always straightforward.[10][11][12]

A3: Base Selection Strategy

  • Role of the Base: The primary role of the base is to deprotonate the amine or the palladium-amine complex to form the palladium-amide intermediate, which is necessary for reductive elimination.[4][5]

  • Common Bases and Their Properties:

    • Strong Bases (e.g., NaOt-Bu, LHMDS): These are the most common and often lead to the highest reaction rates.[6] However, they are incompatible with base-sensitive functional groups on the substrates.[2][6]

    • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These offer broader functional group tolerance but may require higher temperatures or longer reaction times.[6]

  • Solvent-Base Compatibility: The effectiveness of a base can be highly dependent on the solvent.

    • In nonpolar solvents like toluene, anionic bases are generally required to facilitate deprotonation without generating separated charges.[10][11][12]

    • In polar solvents, while bromide dissociation from the palladium complex is easier, the base can sometimes form a stable, unreactive complex with the catalyst.[10][11][12]

  • Troubleshooting Base Selection:

    • If your substrate has base-sensitive functional groups (e.g., esters, nitro groups), start with a weaker base like K₃PO₄ or Cs₂CO₃.[2]

    • If the reaction is sluggish with a weak base, you may need to screen stronger bases, provided your substrate is stable.

    • The physical properties of the base can matter. Insoluble inorganic bases can lead to reproducibility issues. Grinding the base to a fine powder or ensuring vigorous stirring can be beneficial.[6]

Visualizing the Process: Key Diagrams

To better understand the reaction and potential points of failure, visual aids are invaluable.

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd [L-Pd(II)(Ar)(X)] Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord [L-Pd(II)(Ar)(Amine)]+X- Amine Coordination OxAdd->AmineCoord Amine Amide [L-Pd(II)(Ar)(Amide)] Amide Complex AmineCoord->Amide Base, -HB+X- Amide->Pd0 Regeneration Product Ar-Amine Product Amide->Product Reductive Elimination Side_Product Hydrodehalogenation Side Product Amide->Side_Product β-Hydride Elimination Catalyst_Regen L-Pd(0) Troubleshooting_Flowchart Start Reaction Failed (Low/No Conversion) Check_Inert Check Inert Atmosphere & Reagents Start->Check_Inert Inert_OK Inert Conditions OK? Check_Inert->Inert_OK Fix_Inert Improve Inert Technique (Dry Solvents, Degas, etc.) Inert_OK->Fix_Inert No Change_Ligand Change Ligand (Bulky Biarylphosphine) Inert_OK->Change_Ligand Yes Fix_Inert->Start Retry Ligand_OK Observe Improvement? Change_Ligand->Ligand_OK Change_Base Screen Bases (e.g., K3PO4, Cs2CO3) Ligand_OK->Change_Base No Success Reaction Successful Ligand_OK->Success Yes Base_OK Observe Improvement? Change_Base->Base_OK Change_Catalyst Change Pd Source (Use Precatalyst) Base_OK->Change_Catalyst No Base_OK->Success Yes Consult Consult Specialist/ Further Optimization Change_Catalyst->Consult

Fig 2. A systematic workflow for troubleshooting failed reactions.

Data-Driven Decisions: Ligand and Solvent Selection

The choice of ligand and solvent are critical variables that are highly substrate-dependent. [1]Below is a summary table to guide initial screening efforts.

Amine Type Aryl Halide Recommended Ligand Class Common Solvents Notes
Primary AliphaticAr-Cl, Ar-BrBulky Biarylphosphines (e.g., BrettPhos) [2]Toluene, Dioxane, THF [6][13]Aryl chlorides can be challenging and often require more active catalyst systems. [4]
Secondary AliphaticAr-Br, Ar-IBulky Biarylphosphines (e.g., RuPhos) [2]Toluene, DioxaneSteric hindrance on the amine can slow the reaction.
ArylaminesAr-Cl, Ar-Br, Ar-IBulky Biarylphosphines (e.g., XPhos, SPhos)Toluene, DioxaneGenerally robust coupling partners.
Heterocyclic AminesAr-Br, Ar-IJosiphos or Ferrocene-based ligands, Bulky BiarylphosphinesToluene, DioxaneCan be challenging due to potential catalyst inhibition.
Ammonia EquivalentsAr-Cl, Ar-BrBulky BiarylphosphinesToluene, DioxaneUsed for the synthesis of primary anilines. [1]

Table 1: General guidance for ligand and solvent selection based on substrate class.

Protocols for Success

Adherence to proper experimental technique is non-negotiable for reproducible results.

Protocol 1: General Procedure for a Small-Scale Buchwald-Hartwig Amination

This protocol outlines a standard setup for a screening reaction.

  • Glassware Preparation: An oven-dried Schlenk tube equipped with a magnetic stir bar is allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Solid Reagents: To the Schlenk tube, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.1-1.5 equivalents relative to Pd), and the base (e.g., 1.4 equivalents).

  • Inert Atmosphere: The tube is sealed with a septum, and the atmosphere is exchanged by evacuating and backfilling with inert gas three times. [8]4. Addition of Substrates and Solvent: The aryl halide (1.0 equivalent) and the amine (1.1-1.2 equivalents) are added. Anhydrous, degassed solvent (e.g., toluene or dioxane) is then added via syringe to the desired concentration (typically 0.1-0.5 M). [6][13]5. Reaction: The reaction mixture is heated in a pre-heated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring. [4]6. Monitoring: The reaction progress is monitored by TLC, GC-MS, or LC-MS. [14][15][16]A sample can be taken by syringe, quenched with a small amount of water or silica, and analyzed.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove insoluble salts and palladium black. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography.

References

  • Buchwald–Hartwig amin
  • Christensen, H., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
  • Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry. [Link]
  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
  • Role of the base in Buchwald-Hartwig amin
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (2006). Organic Process Research & Development. [Link]
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (2006). R Discovery. [Link]
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. [Link]
  • Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment. (2020).
  • Buchwald-Hartwig amin
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses Procedure. [Link]
  • Help troubleshooting a Buchwald-Hartwig amin
  • Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. (2020). ChemRxiv. [Link]

Sources

Technical Support Center: Optimization of Palladium Catalysts for Pyrimidine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed pyrimidine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of functionalizing the pyrimidine core. The electron-deficient nature of the pyrimidine ring, combined with the coordinating potential of its nitrogen atoms, presents unique challenges that can often lead to low yields, poor selectivity, or complete reaction failure.

This resource moves beyond simple protocols. It is structured as a series of troubleshooting guides and in-depth FAQs to directly address the specific issues you may encounter at the bench. We will explore the causality behind experimental choices, providing you with the foundational knowledge to not only solve current problems but also to proactively design more robust and efficient coupling reactions in the future.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with a pyrimidine substrate is resulting in low or no product yield. What are the most common causes?

Low yields in palladium-catalyzed reactions involving pyrimidines are a frequent challenge. The primary culprits often revolve around catalyst deactivation, suboptimal reaction conditions, or issues with the reagents themselves.[1] The electron-deficient nature of the pyrimidine ring and the presence of nitrogen atoms can complicate these reactions.[2]

A systematic investigation should focus on four key areas:

  • Catalyst System Integrity: The catalyst is the heart of the reaction. Its deactivation is the most common reason for failure. The lone pair of electrons on the pyrimidine nitrogen can coordinate with the palladium center, forming inactive species and inhibiting catalytic turnover.[1]

  • Reaction Condition Optimization: The interplay between the base, solvent, and temperature is critical. An inappropriate choice in any of these can stall the catalytic cycle or lead to catalyst decomposition.[2]

  • Reagent Quality and Stability: The purity of starting materials, particularly the stability of organoboron reagents in Suzuki couplings, is paramount. Impurities can act as catalyst poisons, and the decomposition of a coupling partner will naturally lead to lower yields.[1][2]

  • Competing Side Reactions: Unwanted reaction pathways, such as dehalogenation or protodeboronation, can consume starting materials and reduce the efficiency of the desired transformation.[2][3]

Q2: I am attempting a substitution on a 2,4-dihalopyrimidine and struggling with regioselectivity. How can I control which position reacts?

Controlling regioselectivity is a sophisticated challenge where the outcome is determined by a subtle balance of electronic and steric factors. Generally, the C4 position of a 2,4-dihalopyrimidine is inherently more reactive towards nucleophilic attack and oxidative addition due to electronic effects.[2] However, this preference can be overridden.

Key strategies for controlling regioselectivity include:

  • Ligand Choice: This is the most powerful tool. The use of very sterically hindered N-heterocyclic carbene (NHC) or phosphine ligands can block the more accessible C2 position, forcing the catalyst to react at the C4 position.[4] This approach has been shown to provide high C4-selectivity in Suzuki, Kumada, and Negishi couplings.[4]

  • Ligand-Free Conditions: Remarkably, certain "ligand-free" conditions, often referred to as Jeffery conditions, can dramatically enhance C4-selectivity, in some cases achieving ratios greater than 99:1.[4] These conditions have also enabled the first instances of C5-selective cross-couplings of 2,5-dichloropyrimidines.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically preferred product.

G cluster_0 Factors Influencing Regioselectivity in Dihalopyrimidine Coupling A Catalyst System D Regioselective Outcome A->D Ligand Sterics (e.g., IPr, bulky phosphines) B Substrate Electronics B->D Inherent Reactivity (C4 > C2) C Reaction Conditions C->D Temperature Ligand-Free Systems

Caption: Key factors influencing regioselectivity in dihalopyrimidine substitutions.

Q3: My reaction mixture is turning black, and the reaction has stalled. What is "palladium black," and how can I prevent its formation?

The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[2] It consists of finely divided, catalytically inactive palladium metal that has precipitated from the solution. This is a common failure mode in cross-coupling chemistry.

Causes of Palladium Black Formation:

  • High Temperatures: Excessive heat can accelerate the decomposition of the active Pd(0) catalyst.[1]

  • Insufficient Ligand: An inadequate ligand-to-palladium ratio leaves the palladium center exposed and prone to aggregation.[1]

  • Impurities: Oxygen or other impurities in the reagents or solvent can oxidize the active Pd(0) to inactive Pd(II) species or promote aggregation.[1]

  • Inappropriate Solvent Choice: The solvent must be able to stabilize the catalytic intermediates.[2]

Prevention Strategies:

  • Ensure Rigorous Inert Conditions: Thoroughly degas all solvents and use flame-dried glassware under an inert atmosphere (Argon or Nitrogen).

  • Use High-Purity Reagents: Purify starting materials and use anhydrous, deoxygenated solvents.

  • Optimize Ligand-to-Metal Ratio: An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability.[5]

  • Employ Bulky, Electron-Rich Ligands: Ligands like XPhos, SPhos, or RuPhos are designed to create a stable, coordinatively saturated palladium center that is resistant to decomposition.[1]

  • Consider Modern Precatalysts: Buchwald's G3 or G4 palladacycle precatalysts are often more robust and provide more consistent generation of the active LPd(0) species compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][5]

Troubleshooting Guide: Low or No Product Yield

This is the most pervasive issue in pyrimidine coupling. The following workflow provides a systematic approach to diagnosing and solving the problem.

G cluster_1 Catalyst Checks cluster_2 Condition Checks cluster_3 Reagent Checks cluster_4 Side Reaction Checks Start Low / No Yield Step1 1. Evaluate Catalyst System Start->Step1 C1a Inactive Pd Source? Use fresh precatalyst (G3/G4). Step1->C1a Check C1b Inappropriate Ligand? Screen bulky, electron-rich phosphine or NHC ligands. Step1->C1b Check Step2 2. Optimize Reaction Conditions C2a Suboptimal Base? Screen K₂CO₃, K₃PO₄, Cs₂CO₃ (Suzuki) or NaOtBu, LHMDS (Buchwald). Step2->C2a Check C2b Incorrect Solvent? Ensure anhydrous, deoxygenated (Toluene, Dioxane, THF). Step2->C2b Check C2c Temperature too high/low? Adjust. Lower if Pd black observed. Step2->C2c Check Step3 3. Assess Reagent Quality C3a Impure Starting Materials? Purify via recrystallization/chromatography. Step3->C3a Check C3b Boronic Acid Decomposition? Use fresh reagent or a more stable pinacol ester. Step3->C3b Check Step4 4. Investigate Side Reactions C4a Dehalogenation? Use milder base or different ligand. Step4->C4a Check C4b Protodeboronation? Minimize water, use fresh boronic acid. Step4->C4b Check Success Improved Yield C1a->Step2 Resolved C1b->Step2 Resolved C2a->Step3 Resolved C2b->Step3 Resolved C2c->Step3 Resolved C3a->Step4 Resolved C3b->Step4 Resolved C4a->Success Resolved C4b->Success Resolved

Caption: Troubleshooting workflow for low-yield pyrimidine cross-coupling reactions.

Optimization Protocols & Methodologies

General Protocol for Catalyst and Ligand Screening

This protocol is designed for parallel screening to efficiently identify the optimal catalyst system for a challenging pyrimidine coupling.

Methodology:

  • Array Preparation: In an inert atmosphere glovebox, arrange an array of reaction vials (e.g., microwave vials or a 24-well plate).

  • Reagent Addition: To each vial, add the pyrimidine halide (1.0 equiv), the coupling partner (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst/Ligand Addition: Prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃; 2 mol %) and various ligands (e.g., SPhos, XPhos, P(t-Bu)₃; 4 mol %) in a degassed solvent.[1] Add the appropriate catalyst and ligand solutions to each vial via syringe.

  • Solvent Addition: Add the degassed reaction solvent to each vial to achieve the desired concentration.

  • Reaction: Seal the vials/plate and place on a heating block or in a parallel synthesis unit at the desired temperature.

  • Analysis: After the specified time, cool the reactions to room temperature. Take an aliquot from each vial, dilute appropriately, and analyze by LC-MS or GC-MS to determine conversion and identify the most promising conditions.[1]

Example Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This method leverages microwave irradiation to accelerate the reaction, often leading to improved yields in shorter times.[2][3][6]

Procedure:

  • Vial Preparation: To a microwave vial, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.55 mmol, 1.1 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv).[2]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).[2]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (2 mL).[2]

  • Degassing: Seal the vial and briefly purge with argon.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat the reaction mixture to 100 °C for 15 minutes.[2]

  • Work-up: After cooling, dilute the mixture with ethyl acetate, wash with brine, and dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[2]

Example Protocol: Buchwald-Hartwig Amination of a Chloropyrimidine

This protocol is tailored for the C-N bond formation, a critical transformation in medicinal chemistry.

Procedure:

  • Flask Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), add the chloropyrimidine (1.0 equiv), the amine (1.2 equiv), a strong base like sodium tert-butoxide (1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., Xantphos or XPhos, 2-4 mol%).[7]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to reflux (or a lower optimized temperature, e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Reference Data Tables

Table 1: Comparison of Common Ligands for Pyrimidine Coupling
LigandTypeKey CharacteristicsCommon Applications
PPh₃ (Triphenylphosphine)Monodentate PhosphineStandard, versatile, but can be less effective for challenging substrates.Suzuki and Sonogashira couplings of more reactive pyrimidine bromides/iodides.[8]
XPhos / SPhos Bulky Biaryl PhosphineHighly active, electron-rich, and sterically demanding. Excellent for stabilizing Pd(0) and promoting oxidative addition of chlorides.[1][9]Suzuki and Buchwald-Hartwig amination of chloropyrimidines; challenging substrates.
RuPhos / BrettPhos Bulky Biaryl PhosphineSimilar to XPhos/SPhos, often used for difficult C-N and C-O couplings.[9]Buchwald-Hartwig amination, especially with primary amines or hindered substrates.
Xantphos Bidentate PhosphineWide bite angle, offers good catalyst stability.Buchwald-Hartwig amination, often effective where other ligands fail.[7]
IPr / SIPr N-Heterocyclic Carbene (NHC)Strong σ-donors, highly effective for activating less reactive halides. Can control regioselectivity.[4][9]C4-selective Suzuki coupling of 2,4-dichloropyrimidines.
Table 2: Selection of Bases for Pyrimidine Coupling
BaseTypeStrengthTypical Use Cases & Comments
K₂CO₃ Inorganic CarbonateModerateStandard for Suzuki couplings, often used in aqueous solvent mixtures.[2]
K₃PO₄ Inorganic PhosphateModerate-StrongEffective for Suzuki couplings, often provides better results than carbonates for difficult substrates. Can be used under anhydrous conditions.[2][8]
Cs₂CO₃ Inorganic CarbonateStrongMilder than alkoxides but stronger than other carbonates. Good for sensitive functional groups.[2][10]
NaOtBu / KOtBu AlkoxideVery StrongStandard for Buchwald-Hartwig amination. Highly active but can promote side reactions if not used carefully.[7][11]
LHMDS / KHMDS AmideVery StrongNon-nucleophilic strong base. Used in specific cases for aminations where alkoxides may cause issues.[2]
Et₃N / DIPEA Organic AmineWeakPrimarily used as a stoichiometric base in Sonogashira couplings to neutralize the generated H-X.[2]

References

  • Technical Support Center: Functionaliz
  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Pyridines. Benchchem.
  • Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Compar
  • Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

Sources

Technical Support Center: Navigating Side Products in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine ring formation. Here, we address common challenges and provide in-depth troubleshooting strategies in a practical question-and-answer format to help you optimize your reactions and minimize the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is yielding a significant yellow, fluorescent byproduct. What is it and how can I prevent its formation?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures, leading to a competing Hantzsch pyridine synthesis pathway.[1]

Root Cause Analysis:

  • High Temperatures: Elevated reaction temperatures promote the decomposition of urea into ammonia and favor the kinetics of the Hantzsch condensation over the Biginelli reaction.[1][2]

  • Catalyst Choice: Certain Lewis acids may not sufficiently activate the urea component for the Biginelli pathway, inadvertently favoring the Hantzsch reaction.

Troubleshooting and Prevention:

StrategyMechanismProtocol
Temperature Control Lowering the temperature disfavors the decomposition of urea and reduces the rate of the competing Hantzsch reaction.[1]Maintain the reaction temperature below 80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal balance between reaction rate and byproduct formation.[1][2]
Catalyst Optimization Select a catalyst that preferentially promotes the Biginelli condensation.While classical Brønsted acids like HCl can be used, consider screening Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates, which have been shown to be effective.[3] Optimize the catalyst loading for your specific substrates.
Order of Addition Adding urea last can minimize its exposure to prolonged heating, thereby reducing its decomposition.[1]To a mixture of the aldehyde, β-ketoester, and catalyst in the chosen solvent, add the urea portion-wise while monitoring the reaction temperature.
Q2: I'm observing low yields and a significant amount of unreacted starting materials in my pyrimidine synthesis. What are the likely causes?

A2: Low conversion rates in pyrimidine synthesis can often be traced back to issues with catalysis, reaction conditions, or the purity of your reactants.[1][2]

Troubleshooting Steps:

  • Catalyst Inactivity: Ensure your catalyst is active. Reusable catalysts may require regeneration, and the concentration of acid catalysts should be verified.[1][2]

  • Suboptimal Reaction Conditions: The reaction may necessitate a longer duration or a moderate temperature increase to proceed to completion. It is crucial to monitor the reaction's progress via TLC.[1][2]

  • Reactant Purity: Impurities in the starting materials can act as inhibitors. Confirm the purity of all reactants before commencing the reaction.[2][3]

  • Solvent Effects: The choice of solvent can significantly impact reactant solubility and reaction rates. While ethanol is commonly used, exploring other solvents or even solvent-free conditions may enhance yields for particular substrates.[2][3]

Q3: My crude product from a Biginelli reaction is challenging to purify due to a persistent impurity. How can I identify and eliminate it?

A3: A common and often difficult-to-remove impurity in the Biginelli reaction is an N-acylurea byproduct, which arises from the competing reaction between the β-ketoester and urea.[1]

Identification and Mitigation:

  • Characterization: N-acylureas can be identified by their distinct signals in ¹H and ¹³C NMR spectroscopy and confirmed by mass spectrometry.

  • Prevention: Careful control over the stoichiometry of the reactants and the selection of an appropriate catalyst can suppress the formation of N-acylureas.[1]

  • Purification: Recrystallization is frequently an effective method for separating the desired dihydropyrimidinone (DHPM) product from N-acylurea impurities.[1]

Troubleshooting Guides

Guide 1: Differentiating and Mitigating Side Products in the Biginelli Reaction

This guide provides a systematic approach to identifying and addressing common side products in the Biginelli reaction.

Problem: Your reaction yields a mixture of products, complicating purification and reducing the yield of the desired dihydropyrimidinone (DHPM).

Step 1: Initial Characterization

  • TLC Analysis: Run a TLC of your crude reaction mixture. Multiple spots indicate the presence of byproducts.

  • Spectroscopic Analysis: Obtain ¹H NMR and LC-MS data of the crude product to identify the major components.

Common Side Products and Their Signatures:

Side ProductFormation MechanismKey Spectroscopic Features
Hantzsch Dihydropyridine 2 equivalents of β-ketoester + aldehyde + ammoniaYellow color, strong fluorescence, characteristic DHP signals in NMR.
Knoevenagel Adduct Condensation of aldehyde and β-ketoesterAbsence of the urea moiety in MS and NMR.[4]
Uncyclized Ureide Incomplete cyclization of the intermediatePresence of all three components in MS, but with an open-chain structure evident in NMR.[4]

Step 2: Systematic Troubleshooting Workflow

Biginelli_Troubleshooting Start Crude Product Analysis Identify Identify Major Side Product(s) Start->Identify Hantzsch Hantzsch DHP Identify->Hantzsch Fluorescent? Knoevenagel Knoevenagel Adduct Identify->Knoevenagel Urea absent? Uncyclized Uncyclized Ureide Identify->Uncyclized All components present, not cyclized? Action_Hantzsch Lower Temperature Optimize Catalyst Hantzsch->Action_Hantzsch Action_Knoevenagel Use Lewis Acid Catalyst Pre-form Acyliminium Ion Knoevenagel->Action_Knoevenagel Action_Uncyclized Increase Catalyst Loading Increase Temperature/Time Uncyclized->Action_Uncyclized Purify Purification Strategy Action_Hantzsch->Purify Action_Knoevenagel->Purify Action_Uncyclized->Purify

Caption: Troubleshooting workflow for Biginelli reaction side products.

Guide 2: Addressing Challenges in the Pinner Pyrimidine Synthesis

The Pinner synthesis can be susceptible to side reactions, primarily due to the moisture sensitivity of key intermediates.

Problem: Low yields and formation of byproducts in the Pinner synthesis.

Critical Parameters and Troubleshooting:

  • Anhydrous Conditions: The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Amidine Quality: The purity of the amidine salt is crucial.

    • Solution: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[2]

  • Incomplete Cyclization: The final ring-closing step may be inefficient.

    • Solution: The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the cyclization and subsequent dehydration. In some cases, extending the reaction time may be necessary.[2]

Pinner_Synthesis_Troubleshooting Start Pinner Synthesis Issues Issue_LowYield Low Yield / Byproducts Start->Issue_LowYield Cause_Hydrolysis Hydrolysis of Intermediates Issue_LowYield->Cause_Hydrolysis Cause_Amidine Poor Amidine Quality Issue_LowYield->Cause_Amidine Cause_Cyclization Incomplete Cyclization Issue_LowYield->Cause_Cyclization Solution_Anhydrous Implement Strict Anhydrous Conditions Cause_Hydrolysis->Solution_Anhydrous Mitigate with Solution_Amidine Use Freshly Prepared/ Purified Amidine HCl Cause_Amidine->Solution_Amidine Mitigate with Solution_Cyclization Add Acid Catalyst Extend Reaction Time Cause_Cyclization->Solution_Cyclization Mitigate with

Caption: Key troubleshooting points for the Pinner pyrimidine synthesis.

Experimental Protocols

Protocol 1: Minimizing Hantzsch DHP Byproduct in a Biginelli Reaction

This protocol is optimized for a generic Biginelli reaction to minimize the formation of the Hantzsch dihydropyridine byproduct.

Reagents:

  • Aldehyde (e.g., Benzaldehyde): 10 mmol

  • β-Ketoester (e.g., Ethyl Acetoacetate): 10 mmol

  • Urea: 15 mmol

  • Catalyst (e.g., FeCl₃): 1 mol%

  • Solvent (e.g., Ethanol): 20 mL

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and catalyst (1 mol%).

  • Add the solvent (20 mL) and stir the mixture at room temperature for 5 minutes.

  • Slowly add the urea (15 mmol) to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux (or a pre-determined lower temperature based on optimization) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.[3]

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

References

  • Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
  • overcoming side reactions in pyrimidine synthesis. BenchChem.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.

Sources

Technical Support Center: Strategies to Mitigate Dehalogenation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of palladium-catalyzed cross-coupling reactions. Dehalogenation, a prevalent and often frustrating side reaction, can significantly impact yield and purity. This resource provides in-depth, field-proven insights and practical troubleshooting strategies to help you minimize or eliminate this unwanted pathway in your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about dehalogenation in the context of cross-coupling chemistry.

Q1: What is dehalogenation and why is it a problem in cross-coupling reactions?

A1: Dehalogenation is an undesired side reaction where the halogen atom (I, Br, Cl) on your aryl or vinyl halide starting material is replaced by a hydrogen atom.[1] This leads to the formation of a hydrodehalogenated byproduct, which reduces the yield of your desired cross-coupled product and introduces a potentially difficult-to-remove impurity.[2]

Q2: What is the primary mechanism of dehalogenation?

A2: The most common mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This can happen in several ways, including the reaction of the palladium complex with certain bases, solvents (like alcohols), or even trace amounts of water. This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-X), yielding the dehalogenated arene (Ar-H) and regenerating the active palladium catalyst.[2]

Q3: Are certain starting materials more prone to dehalogenation?

A3: Yes, the susceptibility to dehalogenation is influenced by both the halogen and the electronic nature of the substrate. The general trend for the halogen is I > Br > Cl.[2] Electron-deficient aryl halides and particularly N-heterocyclic halides (e.g., pyridines, indoles) are often more susceptible to dehalogenation.[2] For N-H containing heterocycles, deprotonation by the base can increase the electron density of the ring, which can also influence the reaction outcome.[2]

Q4: How can I detect and quantify dehalogenation in my reaction?

A4: You can monitor the formation of the dehalogenated byproduct using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically have a different Rf value than the starting material and the desired product.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are excellent for identifying and quantifying the dehalogenated byproduct by its mass.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude reaction mixture can show characteristic signals of the arene product, particularly the appearance of a new proton signal where the halogen was.

Troubleshooting Guides

This section provides detailed troubleshooting for specific cross-coupling reactions.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction, but dehalogenation can be a significant issue, especially with heteroaryl halides.

Issue: High levels of dehalogenated byproduct are observed.

Potential Causes & Recommended Actions:

  • Inappropriate Ligand: The ligand may not be promoting the desired reductive elimination pathway efficiently.

    • Recommendation: Switch to a bulkier, more electron-rich phosphine ligand such as SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand.[2] These ligands can accelerate the desired C-C bond formation, outcompeting dehalogenation.

  • Incorrect Base: The base could be too strong, leading to side reactions, or it could be acting as a hydride source.

    • Recommendation: Screen a panel of weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2] Avoid strong alkoxide bases if dehalogenation is severe.

  • Sub-optimal Solvent: The solvent may be a source of hydrides (e.g., alcohols).

    • Recommendation: Switch to aprotic solvents such as dioxane, THF, or toluene.[2]

  • Presence of Water: While often necessary for the Suzuki reaction, excessive water can be a proton source leading to dehalogenation.

    • Recommendation: If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, systematically vary the water content to find the optimal ratio.

Table 1: Effect of Ligand and Base on Dehalogenation in Suzuki Coupling

Aryl HalideBoronic AcidLigandBase% Desired Product% DehalogenationReference
4-BromotoluenePhenylboronic acidPPh₃Na₂CO₃7520General Trend
4-BromotoluenePhenylboronic acidSPhosK₃PO₄95<3[2]
2-ChloropyridinePhenylboronic acidPPh₃K₂CO₃4050General Trend
2-ChloropyridinePhenylboronic acidXPhosK₃PO₄925[2]

Note: The data in this table is illustrative and compiled from general trends reported in the literature. Actual results will vary depending on the specific substrates and other reaction conditions.

Guide 2: Heck Coupling

The Heck reaction is a powerful tool for C-C bond formation between an unsaturated halide and an alkene. Dehalogenation is often promoted at the higher temperatures typically required for this reaction.

Issue: Significant dehalogenation is competing with the desired Heck product.

Potential Causes & Recommended Actions:

  • High Reaction Temperature: Elevated temperatures can accelerate the dehalogenation pathway.

    • Recommendation: Attempt the reaction at a lower temperature.[1] Consider using microwave irradiation, which can sometimes promote the desired reaction at lower bulk temperatures and shorter reaction times.[1]

  • Choice of Base and Solvent: The combination of base and solvent can be a significant contributor to dehalogenation.

    • Recommendation: If using a solvent that can act as a hydride source, such as DMF, consider switching to a less reducible solvent like toluene or dioxane.[1] Inorganic bases like K₂CO₃ or NaOAc are often effective.

  • Additives: Certain additives can help suppress side reactions.

    • Recommendation: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields and reduce the formation of byproducts.[1]

Guide 3: Buchwald-Hartwig Amination

Hydrodehalogenation can be a major competing pathway in Buchwald-Hartwig amination, particularly with electron-rich aryl halides or when using a sterically hindered or less nucleophilic amine.

Issue: The primary byproduct is the dehalogenated arene instead of the desired amine.

Potential Causes & Recommended Actions:

  • Ligand Selection: The ligand is crucial for promoting the desired C-N bond formation.

    • Recommendation: Employ bulky, electron-rich biaryl phosphine ligands such as Xantphos, DavePhos, or XPhos.[1] These ligands are designed to accelerate the rate of reductive elimination of the C-N bond, thereby outcompeting the hydrodehalogenation pathway.[1]

  • Base Choice: A strong, non-nucleophilic base is typically required.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and highly effective base for this transformation. If your substrate is base-sensitive, other bases like LHMDS or K₃PO₄ can be screened.[1]

  • Solvent: Aprotic solvents are generally preferred.

    • Recommendation: Toluene, dioxane, and THF are commonly used and effective solvents for the Buchwald-Hartwig amination.

Mechanistic Insights: The Dehalogenation Pathway

Understanding the mechanism of dehalogenation is key to devising effective strategies to prevent it. The following diagram illustrates the catalytic cycle of a generic cross-coupling reaction and highlights where the dehalogenation side reaction can occur.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetal Transmetalation (R-M) ArPdX->Transmetal R-M PdH_Formation Pd-H Formation ArPdX->PdH_Formation Forms Pd-H species ArPdR Ar-Pd(II)-R(L_n) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R (Desired Product) RedElim->Product Hydride_Source Hydride Source (Base, Solvent, H₂O) Hydride_Source->PdH_Formation ArPdH Ar-Pd(II)-H(L_n) PdH_Formation->ArPdH RedElim_Dehalo Reductive Elimination ArPdH->RedElim_Dehalo RedElim_Dehalo->Pd0 Regeneration Dehalo_Product Ar-H (Dehalogenated Product) RedElim_Dehalo->Dehalo_Product

Caption: Catalytic cycle showing the desired cross-coupling pathway and the competing dehalogenation pathway.

Experimental Protocols

Here are some general protocols to help you systematically troubleshoot and optimize your reactions to minimize dehalogenation.

Protocol 1: Ligand Screening to Minimize Dehalogenation in Suzuki Coupling

Objective: To identify the optimal phosphine ligand that maximizes the yield of the cross-coupled product while minimizing the formation of the dehalogenated byproduct.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Panel of phosphine ligands (e.g., PPh₃, SPhos, XPhos, dppf; 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide, boronic acid, and base to a series of reaction vials.

  • Catalyst/Ligand Addition: In separate vials, prepare stock solutions of the palladium precatalyst and each ligand. Add the appropriate amount of the precatalyst and ligand solution to each reaction vial.

  • Solvent Addition: Add the anhydrous solvent to each vial to the desired concentration.

  • Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate. Heat the reactions at a set temperature (e.g., 80-100 °C) for a specified time (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, take an aliquot from each reaction vial, dilute it, and analyze by GC-MS or LC-MS to determine the ratio of the desired product to the dehalogenated byproduct.

Protocol 2: Systematic Approach to Troubleshooting Dehalogenation

This workflow provides a logical sequence of steps to address persistent dehalogenation issues.

G start Dehalogenation Observed ligand Step 1: Ligand Optimization - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos for Suzuki/Buchwald) - Consider NHC ligands start->ligand base Step 2: Base Optimization - Screen weaker, non-nucleophilic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) ligand->base If dehalogenation persists solvent Step 3: Solvent Optimization - Switch to aprotic, non-hydride donating solvents (e.g., Toluene, Dioxane, THF) base->solvent If dehalogenation persists temp Step 4: Temperature Optimization - Lower the reaction temperature - Consider microwave irradiation solvent->temp If dehalogenation persists end Dehalogenation Minimized temp->end Optimal conditions found

Caption: A systematic workflow for troubleshooting dehalogenation in cross-coupling reactions.

References

Sources

Technical Support Center: Managing Reaction Temperature for Selective Pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center dedicated to one of the most critical parameters in selective pyrimidine functionalization: reaction temperature . The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, but its electronic nature makes regioselective modification a significant challenge.[1][2] Temperature is not merely a variable to accelerate a reaction; it is a precise tool to control reaction pathways, dictate regioselectivity, and prevent the formation of unwanted byproducts.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles—the causality—behind thermal management in your experiments. Here, you will find troubleshooting guides for common issues, answers to frequently asked questions, and detailed, field-proven protocols.

Part 1: Troubleshooting Guide - Navigating Common Thermal Challenges

This section addresses specific issues encountered during pyrimidine functionalization experiments, presented in a direct question-and-answer format.

Issue 1: My reaction shows low or no conversion to the desired product.

  • Question: I've set up my C-H functionalization reaction, but after several hours, TLC/LC-MS analysis shows primarily unreacted starting material. What's going wrong?

  • Answer: This is a classic sign that the reaction has not overcome its activation energy (Ea). Chemical reactions require a minimum energy input to proceed.

    • Potential Cause 1: Insufficient Thermal Energy. The set temperature may be too low for the specific C-H bond activation or catalytic cycle to proceed efficiently. For instance, many palladium-catalyzed C-H arylations require elevated temperatures (e.g., 110-140 °C) to facilitate the C-H activation and reductive elimination steps.[3][4][5]

    • Solution:

      • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress at each stage to find the optimal point where product formation begins without significant byproduct generation.[6]

      • Verify Catalyst Activity: Ensure your catalyst is active. For some palladium catalysts, an initial heating step ("pre-activation") might be necessary. Suboptimal temperatures may not be sufficient to activate the catalyst.[7]

      • Consider Microwave Irradiation: For reactions requiring high temperatures, microwave-assisted synthesis can often shorten reaction times and improve yields by ensuring rapid and uniform heating.[8]

Issue 2: The reaction is messy, and I'm getting a mixture of regioisomers.

  • Question: I'm attempting a functionalization on a polysubstituted pyrimidine and obtaining a mixture of C2, C4, and C5 isomers. How can I improve regioselectivity?

  • Answer: Poor regioselectivity is often a result of competing reaction pathways having similar activation energies. Temperature is your primary tool for controlling the kinetic versus thermodynamic landscape of the reaction.

    • Potential Cause 1: Temperature is Too High (Thermodynamic Control). At elevated temperatures, reactions can overcome higher energy barriers, leading to the formation of the most thermodynamically stable isomer, which may not be the desired one. It can also enable functionalization at multiple sites.

    • Solution 1: Lower the Temperature (Kinetic Control). By reducing the temperature, you favor the pathway with the lowest activation energy (the kinetically favored product). This is particularly crucial in deprotonative metalations (lithiations), where reactions are run at -78 °C to ensure specific, directed deprotonation before the lithiated intermediate can rearrange or react elsewhere.[9]

    • Potential Cause 2: Temperature is Too Low. Conversely, some reactions achieve selectivity at higher temperatures. A notable example is a Pd(II)-catalyzed reaction on 7-pyridyl-pyrazolo[1,5-a]pyrimidine, where 120 °C selectively activates a C(sp³)–H bond, but increasing the temperature to 140 °C switches the selectivity to C(sp²)–H arylation.[4] This demonstrates that temperature can be used to steer the reaction toward a different, desired pathway.

    • Solution 2: Systematic Temperature Screening. Perform a systematic screen at various temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature, 60 °C, 100 °C) to identify the optimal window for your desired regioisomer.

Troubleshooting Decision Workflow

start Problem: Low Yield or Poor Selectivity q1 Is there ANY product formation? start->q1 a1_no No Product: Reaction not initiated q1->a1_no No a1_yes Yes, but low yield or mixture of isomers q1->a1_yes Yes q2 Are reagents thermally stable? (e.g., organometallics) a1_no->q2 q3 Is regioselectivity the issue? a1_yes->q3 a2_no Decomposition likely. Run at lower temp (e.g., -78°C). Verify reagent quality. q2->a2_no No a2_yes Reagents are stable. q2->a2_yes Yes q6 Reaction likely requires more energy. Incrementally increase temperature (e.g., 20°C steps). Consider microwave. a2_yes->q6 a3_yes Kinetic vs. Thermodynamic Issue q3->a3_yes Yes a3_no General Low Yield q3->a3_no No q4 Try lowering temperature to favor kinetic product. (e.g., 0°C to -78°C) a3_yes->q4 q5 Try raising temperature to favor thermodynamic product or alternative pathway. (e.g., 80°C to 140°C) a3_yes->q5 a3_no->q6

Caption: Troubleshooting workflow for temperature-related issues.

Issue 3: I'm observing significant byproduct formation, especially a fluorescent compound in my Biginelli reaction.

  • Question: My Biginelli reaction is producing a yellow, highly fluorescent byproduct, and the yield of my desired dihydropyrimidinone is low. What is happening?

  • Answer: You are likely observing the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct. This is a classic example of a temperature-dependent side reaction.

    • Causality: The Biginelli reaction uses urea as a nitrogen source. At elevated temperatures, urea can decompose to generate ammonia.[10] This ammonia can then participate in a competing Hantzsch pyridine synthesis pathway with the aldehyde and two equivalents of the β-ketoester.[7]

    • Solution:

      • Lower the Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Reducing the temperature can significantly suppress this side reaction and favor the desired Biginelli cyclization.[7][10]

      • Control Order of Addition: Adding the urea last to the reaction mixture can sometimes minimize its decomposition time at elevated temperatures.[10]

      • Catalyst Choice: The choice of Lewis or Brønsted acid catalyst can also influence the selectivity between the two pathways.

Quantitative Data: Temperature Effect on Byproduct Formation

Reaction Target Temperature Observed Outcome Primary Byproduct Reference
Biginelli Reaction > 100 °C (Reflux) Low yield of DHPM, significant yellow fluorescence. Hantzsch 1,4-dihydropyridine [10],[7]
Biginelli Reaction 60 °C High yield of desired DHPM, minimal byproduct. (Negligible) [7]
Pd-catalyzed C-H Functionalization 140 °C C(sp²)-H Arylation C(sp³) product [4]
Pd-catalyzed C-H Functionalization 120 °C C(sp³)-H Activation C(sp²) product [4]
Directed Lithiation > -60 °C Low yield, decomposition, loss of regioselectivity. Oligomers, isomers [9]

| Directed Lithiation | -78 °C | High yield, excellent regioselectivity. | (Negligible) |[9] |

Part 2: Frequently Asked Questions (FAQs)

Q1: How does temperature fundamentally control regioselectivity?

Temperature dictates which reaction pathway is dominant by influencing the principles of kinetic and thermodynamic control.

  • Kinetic Control (Low Temperature): At lower temperatures, reactions are typically irreversible. The product that forms the fastest (i.e., has the lowest activation energy barrier) will be the major product, even if it's less stable. This is the "kinetic product."

  • Thermodynamic Control (High Temperature): At higher temperatures, there is enough energy to overcome multiple activation barriers, and reactions can become reversible. The system will equilibrate to favor the most stable product, which is not necessarily the one that forms fastest. This is the "thermodynamic product."

For pyrimidine functionalization, different C-H bonds have different acidities and steric environments, leading to different activation energies for their functionalization. By tuning the temperature, you can select for the kinetic or thermodynamic regioisomer.

Energy Profile Diagram: Kinetic vs. Thermodynamic Control

origin origin y_axis y_axis origin->y_axis x_axis x_axis origin->x_axis E Energy RC Reaction Coordinate R Reactants TS_kin TS_kin R->TS_kin ΔG‡ (kin) Low Temp Favors TS_therm TS_therm R->TS_therm ΔG‡ (therm) High Temp Allows P_kin Kinetic Product (Less Stable) P_therm Thermodynamic Product (More Stable) TS_kin->P_kin TS_therm->P_therm

Caption: Energy profile showing kinetic vs. thermodynamic pathways.

Q2: What are the best practices for setting up a reaction at very low temperatures (e.g., -78 °C)?

Precise low-temperature control is critical for reactions involving thermally sensitive intermediates, such as directed lithiation.[9]

  • Glassware: Ensure all glassware is oven- or flame-dried and assembled under an inert atmosphere (Nitrogen or Argon) to exclude moisture.

  • Cooling Bath: A dry ice/acetone bath is standard for achieving -78 °C. Use a Dewar flask for better insulation and temperature stability.

  • Temperature Monitoring: Do not rely on the bath temperature alone. Place a calibrated low-temperature thermometer or thermocouple probe directly into the reaction mixture to monitor the internal temperature.

  • Reagent Addition: Add reagents slowly and dropwise via syringe or cannula. This prevents localized heating (exotherms) that can cause side reactions or decomposition. For lithiation, the LDA solution is typically added dropwise over 30 minutes.[9]

  • Stirring: Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction mixture.

Q3: Can temperature affect my palladium catalyst's performance in a cross-coupling reaction?

Absolutely. Temperature influences multiple stages of a Pd-catalyzed cycle:

  • Oxidative Addition: This step is often not highly temperature-sensitive but requires sufficient heat to proceed.

  • C-H Activation / Transmetalation: These steps can be highly temperature-dependent and often rate-limiting. Insufficient temperature leads to a stalled catalytic cycle.

  • Reductive Elimination: This is the final, product-forming step. It often requires thermal energy to proceed efficiently. If this step is slow, catalyst deactivation or side reactions can occur. High temperatures can promote faster reductive elimination, increasing turnover frequency.

Part 3: Key Experimental Protocols

Protocol 1: Temperature-Controlled Directed Lithiation at C6 of a Pyrrolopyrimidine

This protocol is adapted from a procedure for the selective functionalization of 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine and highlights the criticality of maintaining -78 °C.[9]

  • Objective: To achieve regioselective lithiation at the C6 position, avoiding side reactions.

  • Materials:

    • Protected 4-chloropyrrolopyrimidine (1 equiv.)

    • Anhydrous Tetrahydrofuran (THF)

    • Lithium diisopropylamide (LDA), 2 M solution (1.6 equiv.)

    • Aldehyde/Ketone electrophile (1.2 equiv.)

    • Saturated aqueous NH₄Cl solution

  • Procedure:

    • Under an inert N₂ atmosphere, dissolve the protected pyrrolopyrimidine (1 equiv.) in anhydrous THF in a flame-dried, three-neck flask.

    • Cool the flask in a dry ice/acetone bath to an internal temperature of -78 °C.

    • Add the LDA solution (1.6 equiv.) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting deep-colored solution at -78 °C for 1 hour. This is the crucial lithiation step where temperature control ensures regioselectivity.

    • Add a solution of the electrophile (1.2 equiv.) in anhydrous THF dropwise, again maintaining a temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for an additional 60 minutes.

    • Quench the reaction by slowly adding saturated NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature before proceeding with workup and purification.

Protocol 2: Palladium-Catalyzed C-H Arylation with Temperature Control

This protocol provides a general framework for direct C-H arylation, where temperature is optimized to favor C-C bond formation and prevent catalyst decomposition.[5]

  • Objective: To directly arylate a pyrimidine ring using an aryl bromide, controlled by microwave heating.

  • Materials:

    • Pyrimidine derivative (1 equiv.)

    • Aryl bromide (1.5 equiv.)

    • Palladium(II) acetate (Pd(OAc)₂, 10 mol %)

    • Potassium carbonate (K₂CO₃, 2 equiv.)

    • Pivalic acid (30 mol %)

    • Anhydrous N,N-Dimethylacetamide (DMA)

  • Procedure:

    • To a microwave reaction vial, add the pyrimidine derivative, aryl bromide, Pd(OAc)₂, and K₂CO₃.

    • Add anhydrous DMA followed by pivalic acid.

    • Seal the vial tightly with a cap.

    • Place the vial in a microwave reactor. Set the temperature to 130 °C and the reaction time to 6 hours. The microwave's direct and uniform heating provides precise temperature control.[5]

    • Monitor the reaction progress by LC-MS after the initial run. If conversion is low, the temperature can be increased to 140 °C or 150 °C in subsequent optimization runs.

    • Upon completion, allow the reaction to cool to room temperature before opening the vial.

    • Proceed with standard aqueous workup and purification by flash column chromatography.

References
  • Recent Advances in Direct C–H Functionalization of Pyrimidines. (n.d.). ResearchGate.
  • Scheme 4. Site-Selective C−H Amination of Pyrimidines and Additional Heteroarenes a. (n.d.). ResearchGate.
  • Ham, W. S., Choi, H., Zhang, J., Kim, D., & Chang, S. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 2885–2892. [Link]
  • (PDF) C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022). ResearchGate.
  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. (2025). PubMed.
  • The effect of reaction temperature on the synthesis of sugar-containing pyrimidine derivatives in continuous-flow microreactors. (n.d.). ResearchGate.
  • A deconstruction–reconstruction strategy for pyrimidine diversification. (n.d.). National Institutes of Health (NIH).
  • Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. (n.d.). CCS Chemistry.
  • Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives. (2005). PubMed.
  • Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a. (n.d.). ResearchGate.
  • The lithiation of pyrimidines and sub se quent reaction with tin or silyl halides is covered in Seetion 6.2.1.1.4.4.2. Mercu. (n.d.). Science of Synthesis.
  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. (n.d.). National Institutes of Health (NIH).
  • Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. (n.d.). National Institutes of Health (NIH).
  • Additional examples of pyrimidine functionalization and pyrimidine to... (n.d.). ResearchGate.
  • Optimization of the reaction conditions in the synthesis of 4a. (n.d.). ResearchGate.
  • Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). (n.d.). National Institutes of Health (NIH).
  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline.
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 123-142. [Link]
  • (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. (2021). ResearchGate.
  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. (2025). National Institutes of Health (NIH).
  • Kumari, P., Yadav, R., Bharti, R., & Parvin, T. (2020). Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction. Molecular Diversity, 24(1), 107–117. [Link]
  • Effect of temperature on the synthesis of... (n.d.). ResearchGate.
  • Modification of Thermally Activated Delayed Fluorescence Emitters Comprising Acridan–Pyrimidine and Spiro-Acridan–Pyrimidine Moieties for Efficient Triplet Harvesting. (2025). ACS Publications.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.
  • Pyrimidine nucleotides with 4-alkyloxyimino and terminal tetraphosphate δ-ester modifications as selective agonists of the P2Y(4) receptor. (2011). PubMed.
  • Selective modification of cytosines in oligodeoxyribonucleotides. (n.d.). ACS Publications.

Sources

Technical Support Center: Navigating the Purification of Polar Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals grappling with the unique challenges of purifying polar pyrimidine compounds. The inherent polarity of these molecules, often rich in hydrogen bond donors and acceptors, can lead to a host of issues in common purification workflows, from poor chromatographic retention to difficulties in crystallization.[1] This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles to empower you to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges encountered with polar pyrimidine derivatives?

A1: The primary obstacles in purifying polar pyrimidine derivatives stem from their high polarity. This characteristic often leads to:

  • Poor retention in reverse-phase chromatography (RPC): Highly polar compounds have a low affinity for non-polar stationary phases like C18, often resulting in elution within or near the solvent front.[1][2][3]

  • Peak tailing in HPLC: Secondary interactions, particularly between basic pyrimidine nitrogens and acidic residual silanol groups on silica-based columns, can cause significant peak tailing.[1][4][5]

  • Difficulty in crystallization: High solubility in polar solvents, which are often required for dissolution, can make it challenging to achieve the supersaturation needed for crystal formation.[1]

  • Irreversible binding in normal-phase chromatography: The basic nature of many pyrimidines can lead to strong, sometimes irreversible, binding to acidic silica gel, resulting in low recovery.[4]

Q2: Which chromatographic techniques are best suited for purifying polar pyrimidine compounds?

A2: The choice of technique is highly dependent on the specific properties of your pyrimidine derivative. Here’s a comparative overview:

Purification TechniqueTypical PurityTypical RecoveryKey Considerations
Crystallization High (>99%)Moderate to High (60-90%)Highly dependent on solubility; can be very effective for removing minor impurities.[4]
Hydrophilic Interaction Liquid Chromatography (HILIC) Good to High (>98%)Good (70-95%)Often the preferred method for highly polar compounds; requires careful method development to optimize peak shape.[1][4][6]
Reversed-Phase Chromatography (RPC) with specialized columns or ion-pairing agents Good (>97%)Good (75-95%)Useful for moderately polar, ionizable pyrimidines; ion-pairing reagents may need to be removed post-purification.[1][4]
Mixed-Mode Chromatography (MMC) Good to High (>98%)Good to High (80-98%)Combines multiple separation mechanisms (e.g., RPC and ion-exchange) for enhanced selectivity with complex mixtures.[1][7]
Supercritical Fluid Chromatography (SFC) Good to High (>98%)Good to High (80-98%)A fast and environmentally friendly option that can be effective for polar analytes, though method development can be complex.[4]

Note: The values in this table are estimates and can vary significantly based on the specific compound, the nature and amount of impurities, and the optimization of the purification protocol.[4]

Q3: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for my polar pyrimidine compound?

A3: HILIC is an excellent alternative to reversed-phase chromatography when your compound is too polar and, as a result, poorly retained on C18 columns.[2][3] This technique utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile).[1][3] This setup promotes the retention of polar analytes. HILIC is particularly well-suited for separating polar compounds that are not easily addressed by other methods.[3][6]

Q4: Can I use normal-phase chromatography with silica gel for purifying aminopyrimidines?

A4: While it is possible, it can be challenging. The basic amino group on the pyrimidine ring can interact very strongly with the acidic silica gel, potentially leading to irreversible binding, poor recovery, and significant peak tailing.[4] If you must use normal-phase chromatography, consider deactivating the silica gel by adding a small amount of a basic modifier, such as triethylamine or ammonia, to your mobile phase.[4]

Troubleshooting Guide: Chromatographic Purification

This section addresses specific issues you may encounter during the chromatographic purification of polar pyrimidine compounds, offering potential causes and actionable solutions.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Question: My polar pyrimidine compound is eluting in the void volume on a standard C18 column. How can I increase its retention?

Answer: This is a common problem with highly polar analytes in RPC due to their weak interaction with the non-polar stationary phase.[2][4] Here are several strategies to enhance retention:

  • Employ a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed with modified stationary phases that are more compatible with polar analytes and highly aqueous mobile phases, leading to better retention.[1][4]

  • Decrease the Organic Modifier Concentration: A lower percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase its polarity, thereby promoting greater interaction between your polar compound and the stationary phase.[1]

  • Use an Ion-Pairing Reagent: For ionizable pyrimidines, adding an ion-pairing reagent to the mobile phase can significantly improve retention.[4] The reagent forms a neutral ion-pair with your charged analyte, increasing its hydrophobicity and affinity for the stationary phase.[4]

  • Switch to a Different Chromatographic Mode: If the above strategies are insufficient, RPC may not be the right technique. Consider switching to HILIC, which is better suited for highly polar compounds.[1][4]

Issue 2: Poor Peak Shape (Tailing or Fronting) in HILIC

Question: My aminopyrimidine compound shows significant peak tailing on a HILIC column. What are the likely causes and how can I fix it?

Answer: Peak tailing for basic compounds like aminopyrimidines in HILIC is often due to unwanted secondary interactions with the stationary phase.[4] Here is a systematic approach to troubleshooting this issue:

Causality Chain for Poor Peak Shape in HILIC

A Poor Peak Shape (Tailing/Fronting) B Secondary Ionic Interactions? A->B Check for C Strong Sample Solvent Effects? A->C Evaluate D Column Overload? A->D Assess E Increase Buffer Conc. Adjust pH B->E Solution F Dissolve Sample in Mobile Phase C->F Solution G Reduce Injection Volume/Concentration D->G Solution H Improved Peak Shape E->H F->H G->H

Caption: Troubleshooting workflow for poor peak shape in HILIC.

  • Cause 1: Secondary Ionic Interactions: The basic functional groups on your pyrimidine can interact with acidic silanol groups on the silica-based stationary phase.[4]

    • Solution: Increase the buffer concentration in your mobile phase (e.g., ammonium formate).[4] A higher concentration will help to mask the silanol groups and reduce these secondary interactions.[4] Also, ensure the mobile phase pH is controlled; for basic compounds, a slightly acidic mobile phase can protonate both the analyte and the silanol groups, leading to more consistent interactions.[4]

  • Cause 2: Strong Sample Solvent Effects: Injecting your sample in a solvent that is significantly more polar (stronger) than the mobile phase can lead to peak distortion.[4]

    • Solution: Whenever possible, dissolve your sample in a solvent that matches the composition of your initial mobile phase.[4][6] If solubility is an issue, use the minimum amount of a stronger solvent.[4]

  • Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[4][8]

    • Solution: Reduce the injection volume or the concentration of your sample.[4]

Experimental Protocols

General Protocol for HILIC Purification

This protocol provides a starting point for developing a HILIC purification method for a polar pyrimidine derivative.

  • Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).[1]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of organic solvent (typically >80% acetonitrile) and a small percentage of an aqueous buffer (e.g., 5-20 mM ammonium formate or ammonium acetate).[1]

  • Sample Preparation: Dissolve the crude pyrimidine derivative in the initial mobile phase or a solvent with similar or weaker elution strength.[1] Filter the sample through a 0.22 µm filter.[1]

  • Chromatographic Conditions:

    • Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.[1]

    • Inject the sample.[1]

    • Run a gradient elution by gradually increasing the percentage of the aqueous component to elute the compound.[1]

    • Monitor the elution using a UV detector at an appropriate wavelength.[1]

  • Fraction Collection and Analysis:

    • Collect fractions containing the peak of interest.[1]

    • Analyze the purity of the collected fractions using analytical HPLC.[1]

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.[1]

HILIC Purification Workflow

A Column & Mobile Phase Selection B Sample Preparation (Dissolution & Filtration) A->B C Column Equilibration B->C D Sample Injection C->D E Gradient Elution D->E F Fraction Collection E->F G Purity Analysis (Analytical HPLC) F->G H Combine Pure Fractions & Solvent Removal G->H I Purified Compound H->I

Caption: General experimental workflow for HILIC purification.

General Protocol for Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying solid polar pyrimidine compounds.[9]

  • Solvent Selection: Choose a solvent in which your pyrimidine compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[9] Common solvents include ethanol, methanol, water, and ethyl acetate, or mixtures thereof.[9]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine in a minimal amount of the selected hot solvent to create a saturated solution.[9][10]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[9]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[9][10] Subsequently, you can place it in an ice bath to maximize crystal formation.[9]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[9]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[9]

References

  • Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem.
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Technical Support Center: Purification of Polar Aminopyrimidine Compounds. Benchchem.
  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex.
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
  • Technical Support Center: Optimizing the Purification of 4-Pyrimidine Methanamine by Chromatography. Benchchem.
  • How to fix peak shape in hplc? ResearchGate.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Technical Support Center: Purification of Pyrimidine-2,4-dione Derivatives. Benchchem.
  • Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. PubMed.
  • recrystallization, filtration and melting point.
  • What can I use to purify polar reaction mixtures?. Biotage.
  • Mixed-Mode Chromatography and Stationary Phases.

Sources

Technical Support Center: Catalyst Loading Optimization for Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst loading optimization. Here, you will find field-proven insights and troubleshooting advice to enhance the efficiency, reproducibility, and scalability of your reactions.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your Suzuki coupling experiments, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q: My Suzuki reaction shows low to no conversion of the starting material. What are the likely causes related to catalyst loading, and how can I troubleshoot this?

A: Low or no yield is a common but solvable issue in Suzuki reactions. When catalyst loading is the suspected culprit, it's often not just about the amount of catalyst but also its activity and stability under the reaction conditions.

Causality-Driven Troubleshooting Steps:

  • Verify Catalyst Activity: The first step is to ensure your palladium source and ligand are active. Pre-catalysts can degrade over time, and phosphine-based ligands can oxidize.

    • Action: Test the catalyst system on a reliable, high-yielding model reaction (e.g., coupling 4-bromotoluene with phenylboronic acid). Success here points to issues with your specific substrates or conditions.

  • Inadequate Catalyst Loading: While the goal is to use minimal catalyst, an insufficient amount will naturally lead to low conversion. Catalyst loadings can be as low as 0.001 mol%, but this is highly dependent on the substrate and reaction conditions.[1]

    • Action: If you suspect the loading is too low, perform a systematic increase. Run the reaction at 0.5 mol%, 1 mol%, and 2 mol% to see if a trend emerges. If a higher loading improves the yield, you can then fine-tune it downwards.

  • Inefficient Pre-catalyst Activation: Many commercially available palladium sources are Pd(II) pre-catalysts that must be reduced in situ to the active Pd(0) species.[2] If this activation is inefficient, the catalytic cycle will not initiate properly.

    • Action: Ensure your reaction conditions facilitate the reduction of the pre-catalyst. The choice of solvent and base can influence this. Some protocols benefit from a brief pre-heating step of the catalyst, ligand, and base before adding the substrates.

  • Catalyst Deactivation: The active Pd(0) species can be deactivated through several pathways, such as oxidation by residual air or the formation of inactive palladium black.[3] Adsorption of the product onto the catalyst support can also inhibit its activity in subsequent cycles.[4][5]

    • Action:

      • Degas Your Solvents and Reagents: Thoroughly degas your solvent and the reaction mixture (e.g., by sparging with argon or nitrogen) to remove oxygen.[6]

      • Ligand Selection: Use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) which protect the Pd(0) center and promote the desired catalytic steps.[1][7]

      • Stirring Rate: For biphasic reactions, ensure vigorous stirring to maximize interfacial contact where the reaction occurs.[8]

Issue 2: Reaction Stalls or is Sluggish

Q: My reaction starts but seems to stop before completion, or is extremely slow. Could this be a catalyst loading issue?

A: Yes, a stalling or sluggish reaction is often linked to catalyst lifecycle issues—either the initial loading was borderline, or the catalyst is deactivating over time.

Causality-Driven Troubleshooting Steps:

  • Catalyst Turnover Limitation: The turnover number (TON) of a catalyst is the number of moles of product formed per mole of catalyst before it becomes inactive. If your catalyst loading is too low for the desired scale, it may simply "die" before all the starting material is consumed.

    • Action: Monitor the reaction progress over time using techniques like TLC, GC-MS, or HPLC.[9][10] If the reaction plateaus, consider a controlled second addition of the catalyst to see if the reaction restarts. This can confirm that catalyst deactivation is the limiting factor.

  • Product Inhibition: In some cases, the product of the reaction can bind to the palladium center, inhibiting further catalytic cycles. This is more common with certain product structures.

    • Action: This can be a challenging issue to resolve. Sometimes, changing the ligand or solvent can alter the binding affinities at the metal center.

  • Insufficient Base: The base is crucial for activating the boronic acid for transmetalation.[11] If the base is not strong enough, is not sufficiently soluble, or is consumed by side reactions, the transmetalation step can become the rate-limiting step, slowing down the entire catalytic cycle.[12]

    • Action: Screen different bases. Inorganic bases like K₂CO₃ and K₃PO₄ are common first choices.[8] Ensure the base is finely powdered for better solubility and reactivity. The choice of base can significantly impact reaction kinetics.[12]

Issue 3: Formation of Side Products

Q: I'm observing significant side products like homocoupling of the boronic acid or dehalogenation of my aryl halide. How can I optimize my catalyst loading to minimize these?

A: Side product formation is often a sign of an imbalanced catalytic cycle. The relative rates of oxidative addition, transmetalation, and reductive elimination need to be well-controlled, and catalyst loading plays a role in this.

Causality-Driven Troubleshooting Steps:

  • Homocoupling of Boronic Acid: This typically occurs when the transmetalation and reductive elimination steps are slow relative to the oxidative processes involving the boronic acid. It can be promoted by the presence of oxygen or Pd(II) species.[2]

    • Action:

      • Ensure an Oxygen-Free Environment: Rigorous degassing is critical.[8]

      • Optimize Ligand-to-Metal Ratio: A higher ligand-to-metal ratio can sometimes suppress homocoupling by ensuring the palladium center is appropriately coordinated.

      • Use a Slight Excess of the Aryl Halide: This can favor the desired cross-coupling pathway.[13]

  • Protodeborylation: This is the hydrolysis of the boronic acid to the corresponding arene.[2] It's often promoted by high temperatures and aqueous basic conditions.

    • Action:

      • Use Milder Conditions: Try lowering the reaction temperature.

      • Use a More Stable Boronic Acid Derivative: Boronate esters (e.g., pinacol esters) or organotrifluoroborates are often more resistant to protodeborylation.[2]

  • Dehalogenation of Aryl Halide: This side reaction can occur after oxidative addition, where a hydride source in the reaction mixture leads to reductive elimination of the dehalogenated arene.[2]

    • Action: The source of the hydride can be the solvent or base. Screening different solvents and bases may be necessary to minimize this side reaction.

Visualizing the Troubleshooting Process

A systematic approach is key to diagnosing issues. The following workflow can guide your optimization efforts.

G cluster_0 Problem Identification cluster_1 Primary Checks cluster_2 Catalyst Loading Optimization cluster_3 Reaction Condition Optimization Low/No Yield Low/No Yield Verify Reagent Purity Verify Reagent Purity Low/No Yield->Verify Reagent Purity Sluggish/Stalled Reaction Sluggish/Stalled Reaction Second Catalyst Addition Test Second Catalyst Addition Sluggish/Stalled Reaction->Second Catalyst Addition Monitor kinetics Side Products Side Products Ensure Inert Atmosphere Ensure Inert Atmosphere Side Products->Ensure Inert Atmosphere For homocoupling Screen Bases Screen Bases (K2CO3, K3PO4, etc.) Side Products->Screen Bases For protodeborylation Confirm Catalyst Activity Confirm Catalyst Activity Verify Reagent Purity->Confirm Catalyst Activity Confirm Catalyst Activity->Ensure Inert Atmosphere Systematic Loading Screen Screen Catalyst Loading (0.5%, 1%, 2%) Ensure Inert Atmosphere->Systematic Loading Screen If basics are confirmed Screen Ligands Screen Ligands (e.g., Buchwald ligands) Systematic Loading Screen->Screen Ligands If yield is still low Ligand/Metal Ratio Adjust Ligand:Metal Ratio Catalyst Deactivation Suspected Catalyst Deactivation Suspected Second Catalyst Addition->Catalyst Deactivation Suspected Final Optimized Protocol Final Optimized Protocol Screen Ligands->Final Optimized Protocol Screen Solvents Screen Solvents (Toluene, Dioxane, 2-MeTHF) Adjust Temperature Adjust Temperature Adjust Temperature->Final Optimized Protocol Catalyst Deactivation Suspected->Ligand/Metal Ratio

Caption: A decision tree for troubleshooting common Suzuki reaction issues.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a new Suzuki reaction?

For initial screening, a palladium catalyst loading of 1-2 mol% is a robust starting point. For many modern, highly active pre-catalyst systems (e.g., those with Buchwald ligands like SPhos or XPhos), you can often start lower, around 0.5 mol%.[14] Once the reaction is shown to be viable, optimization can be performed to lower the loading, sometimes to well below 0.1 mol%.[15]

Q2: How does the choice of ligand affect the optimal catalyst loading?

The ligand is critical. Bulky, electron-donating ligands stabilize the active Pd(0) species, facilitate oxidative addition (especially for less reactive aryl chlorides), and promote the final reductive elimination step.[7][16] More effective ligands allow for lower catalyst loadings because each catalyst molecule can complete more cycles before deactivating.[17] For example, catalysts bearing ligands like SPhos have demonstrated high activity at loadings as low as 0.001 mol% for certain substrates.[1]

Ligand TypeTypical Catalyst Loading RangeKey Characteristics
Triphenylphosphine (PPh₃)1-5 mol%The classic ligand; less active, may require higher loadings/temperatures.[7]
Buchwald Ligands (e.g., SPhos, XPhos)0.001-2 mol%Highly active, bulky, and electron-rich; excellent for challenging substrates and low catalyst loadings.[14]
N-Heterocyclic Carbenes (NHCs)0.05-2 mol%Strong electron donors, form very stable complexes with palladium.[1]

Q3: Can I use the same catalyst loading when scaling up my reaction?

Not necessarily. Direct translation of catalyst loading from a small-scale screen to a large-scale synthesis can be problematic. On a larger scale, issues like inefficient mixing and heat transfer become more pronounced, which can affect catalyst stability and activity. It is common to perform a re-optimization of the catalyst loading at the larger scale.[6]

Q4: Is it better to use a Pd(0) or Pd(II) pre-catalyst?

Both are widely used.

  • Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) are already in the active oxidation state but can be sensitive to air.

Modern pre-catalysts, like the Buchwald G3 and G4 palladacycles, are Pd(II) complexes designed for rapid and clean activation to Pd(0), offering a good balance of stability and activity.

Q5: How do I know if I've found the optimal catalyst loading?

The optimal loading is the lowest amount that provides a high, reproducible yield in a reasonable amount of time without generating excessive byproducts. This is often determined experimentally through a Design of Experiments (DoE) approach where catalyst loading, temperature, and concentration are varied to find the most robust conditions.[18] The goal is to maximize the Turnover Number (TON) and Turnover Frequency (TOF).

Visualizing the Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. Each step has unique requirements that your choice of catalyst, ligand, base, and solvent must satisfy.

Suzuki_Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX L₂Pd(II)(R¹)(X) OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R²-B(OR)₂ + Base PdII_R1R2 L₂Pd(II)(R¹)(R²) Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R² (Product)

Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[19]

Section 3: Experimental Protocols

Protocol 1: General Screening for Optimal Catalyst Loading

This protocol is designed for the initial optimization of catalyst loading for a new Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl/vinyl halide (1.0 eq)

  • Boronic acid or derivative (1.2-1.5 eq)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, 2-MeTHF, or Dioxane)

  • Reaction vials, stir bars, and an inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • Preparation: Oven-dry all glassware and allow it to cool under an inert atmosphere.[6]

  • Setup: In separate, labeled reaction vials, weigh the aryl halide (e.g., 0.2 mmol), boronic acid derivative (e.g., 0.24 mmol), and base (e.g., 0.4 mmol).

  • Catalyst Addition: In an inert atmosphere, add the palladium pre-catalyst at varying loadings to each vial. For a 0.2 mmol scale reaction:

    • Vial 1: 2.0 mol% (e.g., ~3.4 mg of XPhos Pd G3)

    • Vial 2: 1.0 mol% (e.g., ~1.7 mg of XPhos Pd G3)

    • Vial 3: 0.5 mol% (e.g., ~0.85 mg of XPhos Pd G3)

    • Vial 4: 0.1 mol% (e.g., ~0.17 mg of XPhos Pd G3)

  • Reaction Initiation: Add the degassed solvent (e.g., 1.0 mL) to each vial.

  • Heating and Monitoring: Seal the vials and place them in a pre-heated reaction block or oil bath (a typical starting temperature is 80-100 °C). Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking small aliquots for analysis by LC-MS or GC-MS.

  • Analysis: Compare the conversion rates and yield for each catalyst loading to determine the most efficient level.

References

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai. [Link]
  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
  • Suzuki reaction. (n.d.). In Wikipedia. [Link]
  • Al-Masum, M. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry. [Link]
  • Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. (2020). MDPI. [Link]
  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (2022). MDPI. [Link]
  • SUZUKI REACTION MONITORING. (n.d.). Advion. [Link]
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec. [Link]
  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020).
  • Welch, C. J., et al. (2021). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development. [Link]
  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. (2014).
  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). ProQuest. [Link]
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]
  • Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. (n.d.). RSC Publishing. [Link]
  • Optimization of catalyst loading for Suzuki-Miyaura coupling. (2019).
  • Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. [Link]
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2014). Molecules. [Link]
  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. [Link]
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
  • Why can't I achieve good yields for this Suzuki reaction? (2018).
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2020). ChemistrySelect. [Link]
  • Challenges In Suzuki Coupling Reaction. (2025). KCIL Chemofarbe Group. [Link]
  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021).
  • The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. (2019).
  • Suzuki Reactions. (2022). Royal Society of Chemistry. [Link]
  • How can I solve my problem with Suzuki coupling? (2014).
  • Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. [Link]
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). Organometallics. [Link]
  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. (2025).
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]
  • The effect of various bases on the Suzuki coupling reaction. (2012).

Sources

minimizing homocoupling in pyrimidine cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Homocoupling and Other Side Reactions

Welcome to the Technical Support Center for pyrimidine cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who utilize the versatile pyrimidine core in their synthetic endeavors. The electron-deficient nature of the pyrimidine ring, while beneficial for certain transformations, presents unique challenges in palladium-catalyzed cross-coupling reactions, most notably the undesired formation of homocoupled byproducts.[1][2]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges, optimize your reaction conditions, and maximize the yield of your desired cross-coupled products.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of homocoupling of my boronic acid when coupling with a halopyrimidine. What is the primary cause?

A1: Homocoupling of boronic acids in Suzuki-Miyaura reactions is a common side reaction that primarily stems from two sources: the presence of oxygen and the use of Palladium(II) precatalysts. The electron-deficient pyrimidine ring can exacerbate this issue by influencing the kinetics of the catalytic cycle.

  • Oxygen-Mediated Homocoupling: Trace amounts of oxygen in your reaction can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then enter a catalytic cycle that promotes the homocoupling of two boronic acid molecules.[3] The mechanism involves the formation of a palladium peroxo complex which reacts with the boronic acid, ultimately leading to the biaryl byproduct.[3]

  • Pd(II) Precatalyst Reduction: When using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) species. One pathway for this reduction involves the boronic acid acting as a reducing agent, which unfortunately results in its homocoupling.

Q2: Does the position of the halogen on the pyrimidine ring affect the likelihood of homocoupling?

A2: Yes, the position of the leaving group significantly impacts reactivity. For di- or polyhalogenated pyrimidines, the general order of reactivity towards oxidative addition is C4 > C6 > C2.[1] This means a halogen at the 4-position is the most reactive. If the rate of oxidative addition (the first step of the desired cross-coupling) is very fast, it can more effectively compete with the pathways leading to homocoupling. Conversely, for less reactive positions or less reactive halides (e.g., chlorides), slower oxidative addition may allow side reactions like homocoupling to become more prevalent.[1][2]

Q3: My 2-chloropyrimidine substrate is unreactive, and I'm only recovering starting material or seeing decomposition. What's happening?

A3: This is a classic issue often referred to as the "2-pyridyl problem," which is highly analogous to 2-halopyrimidines.[4] The nitrogen atom at the 1-position is in close proximity to the C2 position. This nitrogen can act as a ligand, coordinating to the palladium catalyst and effectively poisoning it.[5] This coordination can prevent the catalyst from participating in the desired catalytic cycle, leading to low or no conversion. To overcome this, highly active catalyst systems with bulky, electron-rich ligands are often required to sterically discourage this inhibitory coordination.[4][5]

Q4: I'm performing a Buchwald-Hartwig amination on a bromopyrimidine and observing significant hydrodehalogenation. How can I prevent this?

A4: Hydrodehalogenation (replacement of the halogen with a hydrogen) is a known side reaction in Buchwald-Hartwig aminations. It can arise from competing pathways, such as β-hydride elimination from a palladium-amido intermediate. For pyrimidine substrates, the choice of ligand, base, and temperature is crucial. Employing bulky, electron-rich ligands can accelerate the rate of reductive elimination (the product-forming step), thereby outcompeting the β-hydride elimination pathway. Additionally, carefully selecting the base and optimizing the temperature can help minimize this side reaction.

Q5: Are there more stable alternatives to pyrimidine boronic acids that are less prone to side reactions?

A5: Absolutely. Unstable boronic acids are susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling. To circumvent this, you can use more stable derivatives such as pyrimidine pinacol esters or N-methyliminodiacetic acid (MIDA) boronates.[4] MIDA boronates are particularly advantageous as they are air-stable solids and participate in "slow-release" cross-coupling, where the boronic acid is generated in situ at a low concentration, thus minimizing the rate of bimolecular side reactions like homocoupling.[4]

Troubleshooting Guides

Problem 1: Excessive Homocoupling of Boronic Acid in Suzuki-Miyaura Coupling
Potential Cause Scientific Rationale Recommended Solution
Oxygen Contamination O₂ oxidizes active Pd(0) to Pd(II), which catalyzes homocoupling via a palladium peroxo complex intermediate.[3]Rigorous Degassing: Sparge solvents with an inert gas (Ar or N₂) for 30-60 minutes. Use freeze-pump-thaw cycles for highly sensitive reactions. Maintain a positive pressure of inert gas throughout the experiment.
Pd(II) Precatalyst The in situ reduction of Pd(II) to Pd(0) can proceed via a pathway that consumes the boronic acid, leading to homocoupling.Use a Pd(0) Source: Employ a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the initial reduction step.
Add a Mild Reducing Agent: If using a Pd(II) source, add a mild reducing agent like potassium formate. This can reduce the Pd(II) without significantly interfering with the main catalytic cycle.[6]
High Boronic Acid Concentration Homocoupling is often a second-order reaction with respect to the boronic acid. High instantaneous concentrations favor this bimolecular side reaction.Slow Addition: Add the boronic acid or its more stable ester derivative (e.g., MIDA boronate) slowly to the reaction mixture using a syringe pump.[6] This keeps its concentration low, favoring the desired cross-coupling pathway.
Inappropriate Ligand The ligand influences the rates of oxidative addition and reductive elimination. An inefficient ligand can slow the desired cycle, allowing homocoupling to compete.Screen Ligands: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that are known to accelerate the key steps of the cross-coupling cycle, especially for challenging substrates like electron-deficient pyrimidines.[7]
Problem 2: Low Yield or No Reaction (Especially with 2-Halopyrimidines)
Potential Cause Scientific Rationale Recommended Solution
Catalyst Poisoning The N1 atom of the pyrimidine ring coordinates to the palladium center, deactivating the catalyst. This is particularly problematic for 2-substituted pyrimidines.[5]Use Specialized Ligands: Employ very bulky ligands, such as N-heterocyclic carbenes (NHCs) or highly hindered biaryl phosphines (e.g., tBuXPhos), which can sterically block the pyrimidine nitrogen from coordinating to the palladium.
Poor Substrate Reactivity Chloropyrimidines are less reactive than their bromo or iodo counterparts, requiring more forcing conditions for oxidative addition.[1]Increase Temperature: Higher temperatures (e.g., 80-120 °C) or the use of microwave irradiation can provide the necessary activation energy.[8][9]
Use a More Active Catalyst System: Switch to a more active palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) in combination with a highly active ligand.
Protodeboronation of Boronic Acid The pyrimidine boronic acid, especially the 2-isomer, can be unstable and undergo hydrolysis (loss of the boronic acid group) under the reaction conditions.[4]Use Boronate Esters: Switch from the boronic acid to a more stable pinacol or MIDA boronate ester.[4]
Anhydrous Conditions: While some water is often necessary for Suzuki couplings, excessive water can promote protodeboronation. Try using a carefully controlled amount of water or an anhydrous solvent system with a base like CsF.
Incorrect Base/Solvent Combination The solubility of the base and other reagents is critical for an efficient reaction. Poor solubility can lead to low reaction rates.Optimize Base and Solvent: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Use a solvent system, such as dioxane/water or toluene/water, that ensures all components are sufficiently soluble at the reaction temperature.[6][8]

Visualizing the Problem: Competing Catalytic Cycles

To better understand the challenge, it's crucial to visualize the competition between the desired cross-coupling and the undesired homocoupling pathways.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Homocoupling Cycle (O₂ Mediated) Pd0 LₙPd(0) Complex1 Ar¹-Pd(II)-X Pd0->Complex1 Pd0_homo LₙPd(0) OA Oxidative Addition (Ar¹-X) Complex2 Ar¹-Pd(II)-Ar² Complex1->Complex2 TM Transmetalation (Ar²-B(OR)₂) Product Ar¹-Ar² Complex2->Product RE Reductive Elimination Product->Pd0 Catalyst Regeneration Peroxo (η²-O₂)PdL₂ Pd0_homo->Peroxo O2_add + O₂ Adduct Adduct Formation Peroxo->Adduct B_add1 + Ar²-B(OH)₂ Complex_homo Ar²-Pd(II)-Ar² Adduct->Complex_homo B_add2 + Ar²-B(OH)₂ Byproduct Ar²-Ar² Complex_homo->Byproduct RE_homo Reductive Elimination Byproduct->Pd0_homo Catalyst Regeneration

Caption: Competing pathways: desired cross-coupling vs. oxygen-mediated homocoupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine with Minimal Homocoupling

This protocol is optimized to minimize homocoupling by using a Pd(0) source and rigorous inert atmosphere techniques.

Materials:

  • Chloropyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • SPhos (4.5 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial with stir bar

Procedure:

  • Vessel Preparation: Add the chloropyrimidine, K₃PO₄, and a magnetic stir bar to an oven-dried Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, add Pd₂(dba)₃ and SPhos.

  • Reagent Addition: Under a positive flow of inert gas, add the catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe.

  • Boronic Acid Addition: Add the arylboronic acid to the reaction mixture.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

G start Setup Schlenk Flask (Pyrimidine, Base) inert Evacuate & Backfill with Inert Gas (3x) start->inert catalyst Add Catalyst Mixture (Pd₂(dba)₃ + SPhos) inert->catalyst solvent Add Degassed Solvents (Dioxane/H₂O) catalyst->solvent boronic Add Boronic Acid solvent->boronic react Heat Reaction (80-110 °C) boronic->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify end Pure Product purify->end

Caption: Workflow for Suzuki-Miyaura coupling of chloropyrimidines.

Protocol 2: Buchwald-Hartwig Amination of a 2-Bromopyrimidine

This protocol uses a highly active precatalyst and bulky ligand system to overcome catalyst inhibition.

Materials:

  • 2-Bromopyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • tBuXPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

  • Glovebox or Schlenk line

Procedure:

  • Glovebox Setup: Inside a glovebox, add the 2-bromopyrimidine, amine, NaOtBu, and tBuXPhos Pd G3 precatalyst to a vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Sealing: Seal the vial tightly with a screw cap containing a PTFE septum.

  • Reaction: Remove the vial from the glovebox and place it in a preheated aluminum block at 100-110 °C. Stir for the required time (monitor by LC-MS).

  • Workup: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by flash chromatography.

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv
  • A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Deriv
  • Decyanative Cross‐Coupling of Cyanopyrimidines with O‐, S‐, and N‐Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines.
  • Help troubleshooting a Buchwald-Hartwig amin
  • Minimizing homocoupling in Suzuki reactions with pyrene boronic acid.
  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
  • 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions.
  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies.
  • A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enol
  • Modeling H-bonding and solvent effects in the alkylation of pyrimidine bases by a prototype quinone methide: a DFT study.
  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
  • Buchwald-Hartwig coupling troubleshooting.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradi
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex.
  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening.
  • Studies on Pyrimidine Derivatives. XLI. Palladium-Catalyzed Cross-Coupling Reaction of Halopyrimidines with Aryl- and Vinyltributylstannanes.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • Recent Advances in Pyrimidine-Based Drugs.
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Deriv
  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors.
  • Alkylation reaction of pyrimidine derivatives
  • N-Heterocyclic carbene-catalyzed deaminative cross-coupling of aldehydes with K
  • Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors.
  • Effect of Coordinating Solvents on the Structure of Cu(II)
  • The influence of single base triplet changes on the stability of a pur.pur.pyr triple helix determined by affinity cleaving.

Sources

Validation & Comparative

A Tale of Two Halogens: Navigating the Reactivity Landscape of C-Br vs. C-Cl Bonds in Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and synthetic chemistry, the pyrimidine core is a foundational scaffold. Its functionalization is a critical step in the development of novel therapeutics. When the synthetic strategy calls for the introduction of substituents onto this privileged heterocycle, a common crossroads is the choice between a bromo- or chloro-pyrimidine starting material. This guide provides an in-depth, objective comparison of the reactivity of carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in pyrimidines, supported by mechanistic insights and experimental data, to empower you to make the most informed decisions for your synthetic campaigns.

The reactivity of a halopyrimidine is not a simple matter of which halogen is a better leaving group. Instead, it is a nuanced interplay of the reaction mechanism, the electronic nature of the pyrimidine ring, and the specific reaction conditions employed. This guide will dissect the differential reactivity of bromopyrimidines and chloropyrimidines in two of the most synthetically important classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The Dichotomy of Reactivity: A Mechanistic Overview

The choice between a C-Br and a C-Cl bond on a pyrimidine ring presents a fascinating dichotomy in reactivity that is entirely dependent on the reaction pathway. In short, the generally observed trends are:

  • Nucleophilic Aromatic Substitution (SNAr): C-Cl > C-Br

  • Palladium-Catalyzed Cross-Coupling: C-Br > C-Cl

This reversal of reactivity stems from the distinct rate-determining steps of these two fundamental transformations.

In SNAr reactions , the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient pyrimidine ring to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount. Chlorine, being more electronegative than bromine, exerts a stronger inductive electron-withdrawing effect, which better stabilizes the developing negative charge in the Meisenheimer complex. This leads to a lower activation energy for the initial attack, and thus a faster reaction rate for chloropyrimidines.

Conversely, in palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. This step involves the cleavage of the C-X bond. The C-Br bond is weaker than the C-Cl bond, and therefore, the energy barrier for oxidative addition is lower for bromopyrimidines. This results in a faster catalytic cycle and overall higher reactivity for bromo-substituted pyrimidines under these conditions.

Nucleophilic Aromatic Substitution (SNAr): The Advantage of Chlorine

The SNAr reaction is a powerful tool for introducing nucleophiles such as amines, alkoxides, and thiolates onto the pyrimidine ring. The electron-deficient nature of the pyrimidine ring, a consequence of the two nitrogen atoms, makes it particularly susceptible to this type of reaction, especially at the 2-, 4-, and 6-positions.

As previously mentioned, the higher electronegativity of chlorine generally makes chloropyrimidines more reactive than their bromo counterparts in SNAr reactions. The general reactivity trend for halogens in SNAr is F > Cl > Br > I.

Regioselectivity in Dihalopyrimidines

When a pyrimidine ring bears two halogen substituents, the regioselectivity of the SNAr reaction becomes a critical consideration. For a commonly used substrate like 2,4-dichloropyrimidine, nucleophilic attack generally favors the 4-position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate when the negative charge can be delocalized onto both nitrogen atoms, which is more effectively achieved with attack at the C4 position. However, it is important to note that this selectivity can be influenced by the nature of the nucleophile and the presence of other substituents on the pyrimidine ring.

Quantitative Comparison: Reactivity in SNAr
FeatureChloropyrimidineBromopyrimidine
Relative Reactivity HigherLower
Typical Reaction Conditions Generally reacts under milder conditions.May require higher temperatures or longer reaction times to achieve comparable yields to the chloro analog.
Nucleophile Strength A wider range of nucleophiles can be effective.A strong nucleophile is often necessary.
Side Reactions Generally more stable.Can be more prone to side reactions at higher temperatures.
Experimental Protocol: SNAr of 2-Amino-4-chloropyrimidine with a Primary Amine

This protocol provides a general procedure for the SNAr reaction on a chloropyrimidine.

Materials:

  • 2-Amino-4-chloropyrimidine

  • Primary amine (e.g., benzylamine)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-chloropyrimidine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution.

  • Add the primary amine (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products pyrimidine Chloropyrimidine meisenheimer Meisenheimer Complex (Resonance Stabilized) pyrimidine->meisenheimer Nucleophilic Attack (Rate-Determining Step) nucleophile Nucleophile (Nu-H) nucleophile->meisenheimer product Substituted Pyrimidine meisenheimer->product Elimination of Cl- hcl HCl meisenheimer->hcl

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions: The Strength of Bromine

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are indispensable for the functionalization of pyrimidines. In these reactions, the weaker C-Br bond gives bromopyrimidines a distinct reactivity advantage. The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br >> Cl. This means that bromopyrimidines will typically react under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to their chloro-analogs.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. When comparing 2-amino-4-bromopyrimidine and 2-amino-4-chloropyrimidine in a Suzuki-Miyaura coupling, the bromo derivative is significantly more reactive.

Quantitative Comparison: Suzuki-Miyaura Coupling

Feature2-Amino-4-bromopyrimidine2-Amino-4-chloropyrimidine
Relative Reactivity HigherLower
Typical Reaction Conditions Milder conditions (e.g., lower temperature, shorter reaction times) are often sufficient.More forcing conditions (e.g., higher temperatures, longer reaction times, more active catalyst systems) may be required.
Catalyst Choice Standard Pd catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often effective.May require more electron-rich and bulky phosphine ligands (e.g.,

A Comparative Guide to the Structural Validation of 5-bromo-2-chloro-N-ethylpyrimidin-4-amine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a non-negotiable cornerstone of the entire process.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful analytical tool for this purpose, providing detailed information about the atomic arrangement, connectivity, and chemical environment within a molecule.[3][4] This guide provides an in-depth, experience-driven protocol for the structural validation of 5-bromo-2-chloro-N-ethylpyrimidin-4-amine, a substituted pyrimidine intermediate crucial in the synthesis of various active pharmaceutical ingredients.

We will not only predict the expected spectral data but also compare it against plausible isomeric alternatives, demonstrating the discriminatory power of NMR. The methodologies described herein are designed to create a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

The Rationale: Why NMR is the Gold Standard for Structural Elucidation

Before delving into the specifics of this compound, it's crucial to understand why NMR is the chosen methodology. Unlike techniques that only provide elemental composition or mass, NMR offers a detailed map of the molecule's covalent framework.[5] It achieves this by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[3] The key parameters we analyze are:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electronegative atoms (like N, Cl, Br) and aromatic rings deshield nearby nuclei, shifting their signals to higher ppm values.

  • Spin-Spin Coupling (J-coupling): This reveals connectivity, as adjacent non-equivalent nuclei split each other's signals into predictable patterns (e.g., triplets, quartets).

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

By piecing together this information, we can construct a definitive molecular structure.[6]

Predicted ¹H and ¹³C NMR Spectral Analysis

Let's dissect the target molecule, this compound, and predict its NMR signature. This predictive analysis forms our hypothesis, which we will then seek to confirm with experimental data.

Structure:

¹H NMR Spectrum (Predicted)

The structure presents four distinct proton environments:

  • Pyrimidine Ring Proton (H6): This lone proton is attached to a carbon (C6) situated between two nitrogen atoms in an electron-deficient aromatic ring. Furthermore, the ring is substituted with highly electronegative halogens. This combination of effects will cause a significant downfield shift. As there are no adjacent protons, its signal will be a sharp singlet .

  • Amine Proton (NH): The chemical shift of N-H protons can be variable and is often concentration and solvent-dependent. The signal may appear broad due to quadrupolar coupling with the nitrogen atom and chemical exchange. It is expected to be a triplet due to coupling with the adjacent methylene (-CH₂) protons.

  • Methylene Protons (-CH₂-): These protons are directly attached to the amine nitrogen, which is electron-withdrawing. This will shift their signal downfield. They are adjacent to the three protons of the methyl group, so their signal will be split into a quartet (n+1 = 3+1 = 4).

  • Methyl Protons (-CH₃): These protons are at the end of the ethyl chain, further removed from the electron-withdrawing pyrimidine ring. They will appear more upfield. Being adjacent to the two methylene protons, their signal will be a triplet (n+1 = 2+1 = 3).

¹³C NMR Spectrum (Predicted)

The molecule has six unique carbon atoms:

  • Pyrimidine Ring Carbons:

    • C2: Attached to a chlorine atom and two nitrogen atoms, this carbon will be significantly deshielded and appear far downfield.

    • C4: Bonded to the N-ethylamino group and two nitrogen atoms, it will also be highly deshielded.

    • C5: Directly bonded to bromine, its chemical shift will be influenced by the heavy atom effect, but it will still be in the aromatic region.

    • C6: This is the only carbon in the ring bonded to a hydrogen atom. It will be less deshielded than the carbons attached to heteroatoms.

  • N-Ethyl Group Carbons:

    • -CH₂-: The methylene carbon, being directly attached to nitrogen, will be more downfield than the methyl carbon.

    • -CH₃: The terminal methyl carbon will be the most upfield signal in the spectrum.

Comparative Analysis: Distinguishing from Potential Impurities

A critical aspect of validation is ensuring the synthesized compound is not a structural isomer or contaminated with starting materials. NMR is exceptionally well-suited for this.

CompoundKey Differentiating NMR Features
Target: this compound ¹H NMR: One aromatic singlet (H6). ¹³C NMR: Four distinct aromatic carbon signals. Ethyl group signals present.
Isomer: 5-bromo-4-chloro-N-ethylpyrimidin-2-amine ¹H NMR: One aromatic singlet (H6), but its chemical environment is different, leading to a different chemical shift compared to the target. ¹³C NMR: The chemical shifts of C2 and C4 would be significantly different due to the swapped substituents (Cl vs. NH-Et).
Starting Material: 5-bromo-2,4-dichloropyrimidine ¹H NMR: One aromatic singlet (H6). Crucially, there will be a complete absence of signals corresponding to the N-ethyl group (quartet and triplet). ¹³C NMR: Absence of the two aliphatic carbon signals from the ethyl group.

This comparative approach provides a robust, self-validating system. If the experimental spectrum matches the prediction for the target and is inconsistent with the alternatives, the structural assignment is confirmed with high confidence.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality NMR data suitable for structural validation.

A. Sample Preparation:

  • Weigh approximately 10-20 mg of the dried this compound sample.

  • Transfer the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good first choice as it effectively dissolves many polar organic compounds and its residual proton peak does not typically overlap with signals of interest. Chloroform-d (CDCl₃) is an alternative.[7]

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

B. NMR Spectrometer Setup and Data Acquisition:

  • The experiments should be performed on a 400 MHz (or higher) NMR spectrometer to ensure good signal dispersion.[7]

  • Tune and shim the probe for the specific sample to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A greater number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more).

    • Set the spectral width appropriately (e.g., 0-200 ppm).

  • (Optional but Recommended) 2D NMR:

    • If any assignments are ambiguous, acquire a COSY (Correlation Spectroscopy) spectrum to confirm H-H couplings (e.g., the relationship between the -CH₂- and -CH₃ protons).

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton directly to the carbon it is attached to, confirming C-H assignments.

Predicted Data Summary

The following table summarizes the expected quantitative data for this compound. Note that exact chemical shifts can vary slightly based on solvent and concentration. The data for the N-cyclopentyl analog provides a useful reference point.[8]

Nucleus Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J) Integration
¹H H68.0 - 8.5Singlet (s)N/A1H
¹H NH7.0 - 7.8Triplet (t)~5-6 Hz1H
¹H -CH₂-3.4 - 3.8Quartet (q)~7 Hz2H
¹H -CH₃1.1 - 1.4Triplet (t)~7 Hz3H
¹³C C2158 - 162SingletN/AN/A
¹³C C4155 - 159SingletN/AN/A
¹³C C6150 - 155SingletN/AN/A
¹³C C595 - 105SingletN/AN/A
¹³C -CH₂-40 - 45SingletN/AN/A
¹³C -CH₃13 - 16SingletN/AN/A

Workflow for Structural Validation

The entire process, from receiving the sample to the final validated structure, can be visualized as a systematic workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Sample Receive Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Acquire1H Acquire ¹H NMR Spectrum Dissolve->Acquire1H Acquire13C Acquire ¹³C NMR Spectrum Acquire1H->Acquire13C Process Process Spectra (FT, Phasing, Integration) Acquire1H->Process Acquire2D Acquire 2D NMR (COSY, HSQC) if needed Acquire13C->Acquire2D Ambiguity? Acquire13C->Process Acquire2D->Process Assign Assign Signals (δ, J, Integration) Process->Assign Compare Compare Data to Predictions & Alternatives Assign->Compare Validate Final Structure Validation Compare->Validate

Caption: Workflow for NMR-based structural validation.

Conclusion

The structural validation of a pharmaceutical intermediate like this compound is a process that demands rigor, precision, and a multi-faceted analytical approach. By combining predictive analysis with a robust experimental protocol, and by systematically comparing the obtained data against potential alternatives, NMR spectroscopy provides an unparalleled level of confidence. This guide outlines a field-proven methodology that ensures the identity and purity of the target compound, safeguarding the integrity of subsequent stages in the drug development pipeline.

References

  • AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Azooptics.com. [Link]
  • Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walshmedicalmedia.com. [Link]
  • News-Medical. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. News-medical.net. [Link]
  • researchmap. (n.d.). Application of NMR in drug discovery. researchmap.jp. [Link]
  • Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15, 1034–1037. [Link]
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). ¹H NMR Chemical Shifts.

Sources

A Senior Application Scientist's Comparative Guide to Pyrimidine Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry and drug discovery, forming the structural basis for a vast array of biologically active compounds.[1] As fundamental components of nucleic acids (cytosine, thymine, and uracil), pyrimidines are inherently recognized by biological systems, making them privileged scaffolds in the design of therapeutic agents.[2] The diverse pharmacological activities of pyrimidine derivatives—spanning anticancer, antiviral, antimicrobial, and anti-inflammatory applications—underscore the critical importance of efficient and versatile synthetic methodologies.[2][3]

This guide provides a comparative analysis of the primary methods for pyrimidine synthesis, offering a deep dive into both the biological pathways that construct these heterocycles in nature and the chemical strategies employed in the laboratory. We will explore the underlying principles of these methods, present detailed experimental protocols, and offer a comparative analysis of their performance to empower researchers in selecting the optimal strategy for their specific research and drug development objectives.

Biological Synthesis of Pyrimidines: Nature's Blueprint

In biological systems, pyrimidine nucleotides are synthesized through two main pathways: the de novo pathway and the salvage pathway.[4] Understanding these natural routes provides a crucial context for the chemical synthesis and biological applications of pyrimidine derivatives.

The De Novo Pathway: Building from Scratch

The de novo synthesis of pyrimidines is a highly regulated and energy-intensive process that constructs the pyrimidine ring from simple precursors: bicarbonate, aspartate, and glutamine.[5] This pathway is particularly active in proliferating cells to meet the high demand for DNA and RNA synthesis.[4]

The key steps in the mammalian de novo pyrimidine synthesis pathway are as follows:

  • Carbamoyl Phosphate Synthesis: The pathway begins in the cytoplasm with the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP. This reaction is catalyzed by carbamoyl phosphate synthetase II (CPSII) , which is the primary rate-limiting and regulated step in the pathway.[5]

  • Carbamoyl Aspartate Formation: Carbamoyl phosphate reacts with aspartate to form carbamoyl aspartate, a reaction catalyzed by aspartate transcarbamoylase (ATCase) .[5]

  • Ring Closure to Dihydroorotate: Dihydroorotase catalyzes the cyclization of carbamoyl aspartate to form dihydroorotate.[5]

  • Oxidation to Orotate: Dihydroorotate is then oxidized to orotate by dihydroorotate dehydrogenase (DHODH) , an enzyme located on the outer surface of the inner mitochondrial membrane.[4]

  • Formation of Orotidine 5'-Monophosphate (OMP): Orotate is coupled with a ribose-5-phosphate moiety, donated by 5-phosphoribosyl-1-pyrophosphate (PRPP), to form OMP. This reaction is catalyzed by orotate phosphoribosyltransferase (OPRT) .[4]

  • Decarboxylation to Uridine 5'-Monophosphate (UMP): OMP is decarboxylated by OMP decarboxylase to yield UMP, the first key pyrimidine nucleotide.[4]

From UMP, the other pyrimidine nucleotides are synthesized through a series of phosphorylation and amination reactions. For instance, UMP is phosphorylated to UTP, which can then be converted to CTP by CTP synthetase.[5]

Regulation of the De Novo Pathway: The de novo pathway is tightly regulated to ensure that the production of pyrimidines matches the cell's metabolic needs. The key regulatory enzyme, CPSII, is allosterically activated by ATP and PRPP and inhibited by the end-product, UTP.[5] This feedback inhibition is a critical mechanism for maintaining homeostasis of the pyrimidine nucleotide pool.

de_novo_pyrimidine_synthesis cluster_reactants Precursors cluster_pathway De Novo Pathway Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII (ATP -> ADP) Bicarbonate Bicarbonate Bicarbonate->Carbamoyl_Phosphate Aspartate Aspartate Carbamoyl_Aspartate Carbamoyl Aspartate Aspartate->Carbamoyl_Aspartate ATCase Carbamoyl_Phosphate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-Monophosphate Orotate->OMP OPRT (PRPP -> PPi) UMP Uridine 5'-Monophosphate OMP->UMP OMP Decarboxylase (CO2 out) UTP UTP UMP->UTP Kinases UTP->Carbamoyl_Phosphate Feedback Inhibition

De Novo Pyrimidine Synthesis Pathway
The Salvage Pathway: An Efficient Recycling Route

The pyrimidine salvage pathway is a less energy-intensive alternative to the de novo pathway, recycling pre-formed pyrimidine bases and nucleosides from the breakdown of DNA and RNA.[4] This pathway is particularly important in non-proliferating cells and for the utilization of pyrimidines from the diet.

The key enzymes in the pyrimidine salvage pathway include:

  • Thymidine Kinase (TK): Phosphorylates thymidine to thymidine monophosphate (TMP).

  • Uridine-Cytidine Kinase (UCK): Phosphorylates uridine and cytidine to UMP and CMP, respectively.

  • Thymidine Phosphorylase (TP): Reversibly converts thymine to thymidine.

  • Uridine Phosphorylase (UP): Reversibly converts uracil to uridine.

These salvaged mononucleotides can then be phosphorylated to their di- and triphosphate forms and enter the cellular nucleotide pool. The salvage pathway is regulated by the availability of its substrates and the activity of the salvage enzymes.[6]

Chemical Synthesis of Pyrimidines: A Chemist's Toolkit

While biological pathways provide the blueprint, chemical synthesis offers the versatility to create a vast diversity of pyrimidine derivatives with tailored properties for drug discovery and other applications. Numerous methods have been developed for the construction of the pyrimidine ring, with multicomponent reactions being particularly prominent due to their efficiency and atom economy.[7]

The Biginelli Reaction: A Classic Multicomponent Synthesis

First reported by Pietro Biginelli in 1893, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[8] The reaction is typically acid-catalyzed and offers a straightforward route to a wide range of DHPMs, which are valuable intermediates and possess biological activities in their own right.[9]

Causality Behind Experimental Choices: The choice of catalyst is critical in the Biginelli reaction. While classical methods employ strong Brønsted acids like HCl, these can lead to low yields and side reactions.[10] Modern protocols often utilize Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) or solid acid catalysts, which can offer milder reaction conditions, improved yields, and easier work-up.[9][10] Solvent choice also plays a significant role, with polar solvents generally being preferred.[10] Solvent-free conditions and microwave irradiation have emerged as green and efficient alternatives to conventional heating.[11]

Experimental Protocol: Classical Biginelli Reaction [12]

  • Reactants:

    • Benzaldehyde (1 mmol)

    • Ethyl acetoacetate (1 mmol)

    • Urea (1.5 mmol)

    • Hydrochloric acid (catalytic amount)

    • Ethanol (solvent)

  • Procedure:

    • In a round-bottom flask, dissolve the aldehyde, β-ketoester, and urea in ethanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Reflux the mixture for 1.5-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

biginelli_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Aldehyde, β-Ketoester, Urea in Ethanol Catalyst Add Catalytic HCl Reactants->Catalyst Reflux Reflux for 1.5-3h Catalyst->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to RT, then Ice Bath TLC->Cool Reaction Complete Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Product Pure DHPM Product Recrystallize->Product

Experimental Workflow for the Biginelli Reaction
The Pinner Synthesis: A Versatile Approach

The Pinner synthesis is another classical method for preparing pyrimidines, involving the condensation of a 1,3-dicarbonyl compound with an amidine. This method is highly versatile and can be used to synthesize a wide range of substituted pyrimidines, including those that are not readily accessible through the Biginelli reaction. The reaction can be catalyzed by either acid or base.[1]

Causality Behind Experimental Choices: The Pinner synthesis is particularly useful for the preparation of pyrimidines with substituents at the 2-position, which is determined by the choice of the amidine. The reaction is sensitive to conditions, and anhydrous conditions are often necessary to prevent hydrolysis of the intermediates.[5] The choice of a β-dicarbonyl compound allows for further variation in the substitution pattern of the final pyrimidine ring.

Experimental Protocol: Pinner-type Synthesis of a 4-Hydroxypyrimidine

  • Reactants:

    • Amidine hydrochloride (1.1 eq)

    • β-ketoester (e.g., ethyl acetoacetate) (1 eq)

    • Sodium ethoxide (1.1 eq)

    • Ethanol (solvent)

  • Procedure:

    • Prepare a solution of sodium ethoxide in anhydrous ethanol.

    • Add the amidine hydrochloride to the sodium ethoxide solution and stir to generate the free amidine.

    • Add the β-ketoester dropwise to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction by TLC (typically 2-4 hours).

    • After completion, cool the mixture to room temperature and neutralize with acidic water.

    • Extract the product with an organic solvent and purify by column chromatography or recrystallization.

Comparative Analysis of Pyrimidine Synthesis Methods

The choice of a synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and considerations of green chemistry. The following table provides a comparative overview of the Biginelli and Pinner syntheses, along with a modern microwave-assisted approach.

MethodKey ReactantsCatalyst/ReagentSolventTimeYield (%)AdvantagesDisadvantages
Biginelli Reaction (Conventional) Aldehyde, β-Ketoester, Urea/ThioureaBrønsted or Lewis AcidEthanol1.5 - 3 hours~60-70%[1]One-pot, simple procedure, readily available starting materials.Often requires harsh acidic conditions, moderate yields, long reaction times.[8]
Biginelli Reaction (Microwave-assisted) Aldehyde, β-Ketoester, Urea/ThioureaVarious catalysts (e.g., Ytterbium triflate)Glacial Acetic Acid7 - 12 min72-84%[1]Rapid reaction times, high yields, improved energy efficiency.Requires specialized microwave equipment.
Pinner Synthesis 1,3-Dicarbonyl Compound, AmidineAcid or BaseVaries (e.g., Ethanol)VariesModerate to High[1]Versatile for a wide range of substitution patterns, particularly at the 2-position.Can require anhydrous conditions, may involve multiple steps to prepare the amidine.[5]
Grindstone Chemistry (Solvent-free Biginelli) Aldehyde, β-Ketoester, Urea/ThioureaCuCl₂·2H₂O / HClSolvent-freeMinutes>90%[12]Environmentally friendly (solvent-free), rapid, high yields.May not be suitable for all substrates, scalability can be a concern.

Conclusion: Selecting the Right Path Forward

The synthesis of pyrimidines is a rich and evolving field, with a diverse array of methods available to the modern chemist. The choice between a classical approach like the Biginelli or Pinner synthesis and a more modern, green chemistry-aligned method depends on the specific goals of the research.

For rapid access to a library of dihydropyrimidinones with high efficiency, microwave-assisted or solvent-free Biginelli reactions offer significant advantages. When a specific substitution pattern, particularly at the 2-position, is required, the Pinner synthesis provides a versatile and powerful tool.

Ultimately, a thorough understanding of the underlying mechanisms and practical considerations of each method, as presented in this guide, will enable researchers, scientists, and drug development professionals to make informed decisions and efficiently advance their discovery programs. The continued development of novel, sustainable, and efficient methods for pyrimidine synthesis will undoubtedly fuel future innovations in medicine and beyond.

References

  • Bose, D. S., Sudharshan, M., & Chavhan, S. W. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2005(3), 228-236.
  • Studylib. (n.d.). Biginelli Reaction: Microwave-Assisted Synthesis Lab.
  • ARKAT USA. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol.
  • ResearchGate. (2020). Green Protocol for the Synthesis of Catalyst Free Biginelli Products.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction.
  • SlideShare. (n.d.). Pinner pyrimidine synthesis.
  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
  • SlideShare. (n.d.). Pinner pyrimidine synthesis.
  • MDPI. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy.
  • ACS Publications. (2024). Synthesis of the Biginelli Reaction Using a Variety of Juices As Catalyst in the Heterocyclic Chemistry Laboratory.
  • Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities.
  • PubMed. (n.d.). New strategies for the synthesis of pyrimidine derivatives.
  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
  • Frontiers. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction.
  • Moodle@Units. (n.d.). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry.
  • Cruz, D. (2018). Dot Language (graph based diagrams). Medium.
  • Graphviz. (n.d.). DOT Language.
  • Graphviz. (2015). Drawing graphs with dot.
  • YouTube. (2022). Graphviz and dot: Generating Diagrams with Code.
  • PubMed. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties.

Sources

A Comparative Guide to the HPLC-MS Analysis of 5-bromo-2-chloro-N-ethylpyrimidin-4-amine Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This principle extends to the chemical intermediates used in their synthesis, such as 5-bromo-2-chloro-N-ethylpyrimidin-4-amine.[1] As a crucial building block, its impurity profile can directly influence the quality of the final drug product. The presence of unwanted organic, inorganic, or solvent-related impurities can arise from starting materials, synthetic by-products, or degradation, potentially altering the API's pharmacological and toxicological properties.[2][3]

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities.[4] This necessitates the use of highly sensitive and specific analytical techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as the "gold standard" for this purpose, offering unparalleled separation capabilities and definitive molecular identification.[5]

This guide provides an in-depth technical comparison of HPLC-MS for the purity analysis of this compound against alternative methodologies. We will explore the causality behind experimental choices, present detailed protocols, and underscore the principles of method validation that ensure trustworthy and reproducible results.

Part 1: The Primary Workhorse: Reversed-Phase HPLC-MS

The selection of an analytical method is fundamentally dictated by the physicochemical properties of the analyte. This compound is a non-volatile, polar organic molecule, making it an ideal candidate for HPLC analysis. Coupling HPLC with a mass spectrometer provides two orthogonal data points—retention time and mass-to-charge ratio (m/z)—delivering exceptional specificity.

The Principle of Causality: Why HPLC-MS is Superior for this Analyte
  • Direct Analysis : Unlike Gas Chromatography (GC), HPLC does not require the analyte to be volatile or thermally stable. This eliminates the need for chemical derivatization, a process that can introduce analytical artifacts and increase sample preparation complexity.

  • Unambiguous Identification : The presence of both a bromine and a chlorine atom in the molecule creates a highly characteristic isotopic pattern in the mass spectrum.[6][7] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two, ³⁵Cl and ³⁷Cl, in a 3:1 ratio.[8] This results in a distinctive cluster of peaks (M, M+2, M+4) for the molecular ion, which serves as a definitive fingerprint for the target compound and any halogenated impurities.

  • Sensitivity and Quantification : Modern HPLC systems, particularly when paired with mass spectrometers, offer extremely low limits of detection (LOD) and quantification (LOQ), enabling the precise measurement of trace-level impurities that may be toxicologically significant.[9]

Experimental Protocol: HPLC-MS Method

This protocol outlines a robust, validated method for the purity assessment of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.
  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
  • Further dilute to a working concentration of ~10 µg/mL using the same diluent.
  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient:
  • 0-1 min: 5% B
  • 1-8 min: 5% to 95% B
  • 8-10 min: Hold at 95% B
  • 10.1-12 min: Return to 5% B (re-equilibration)
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 2 µL
  • UV Detector: Diode Array Detector (DAD) monitoring at 254 nm and 270 nm

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode
  • Scan Range: m/z 100 - 500
  • Capillary Voltage: 3.5 kV
  • Gas Temperature: 325 °C
  • Nebulizer Pressure: 40 psi
Visualization of the HPLC-MS Workflow

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Weigh Weigh Sample Dissolve Dissolve in ACN/H2O Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC ESI ESI Source (Ionization) HPLC->ESI MS Mass Analyzer (m/z Detection) ESI->MS Chromatogram Chromatogram (Purity %, RT) MS->Chromatogram Spectrum Mass Spectrum (Isotopic Pattern, m/z) MS->Spectrum

Caption: Workflow for purity analysis of this compound by HPLC-MS.

Part 2: A Comparative Look at Gas Chromatography-Mass Spectrometry (GC-MS)

To provide a balanced perspective, we will compare HPLC-MS with Gas Chromatography-Mass Spectrometry (GC-MS), another powerful separation and identification technique.[5]

Principle and Applicability

GC-MS separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[10] It is highly effective for volatile and thermally stable compounds, often providing excellent separation efficiency. However, for a polar, relatively non-volatile molecule like this compound, direct analysis is challenging. The high temperatures of the GC inlet and column could lead to thermal degradation rather than volatilization, compromising the analysis. While derivatization could increase volatility, it adds complexity and potential sources of error.

Experimental Protocol: GC-MS Method (Hypothetical)

1. Sample Preparation (with Derivatization):

  • Accurately weigh 1 mg of the sample into a vial.
  • Add 500 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 500 µL of pyridine.
  • Heat at 70 °C for 30 minutes to facilitate the reaction (silylation of the amine group).
  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
  • Carrier Gas: Helium, constant flow 1.2 mL/min
  • Inlet Temperature: 250 °C
  • Oven Program:
  • Initial Temp: 100 °C, hold for 1 min
  • Ramp: 15 °C/min to 280 °C
  • Hold at 280 °C for 5 min
  • Ionization Source: Electron Ionization (EI), 70 eV
  • Scan Range: m/z 50 - 550
Comparative Performance Analysis
FeatureHPLC-MSGC-MSRationale & Causality
Analyte Suitability Excellent Poor (Requires Derivatization) The target compound is non-volatile and thermally labile, making direct GC analysis unsuitable. HPLC is designed for such molecules.
Sample Preparation Simple dissolution and filtrationComplex, multi-step derivatizationDerivatization adds time, cost, and potential for incomplete reactions or by-products, affecting accuracy.
Risk of Artifacts LowHighThermal degradation in the GC inlet or side reactions during derivatization can create false impurity peaks.
Molecular Ion Strong signal (soft ESI)Often weak or absent (hard EI)ESI is a "soft" ionization technique that preserves the molecular ion, crucial for confirming molecular weight. EI causes extensive fragmentation.[11]
Structural Info Primarily from MS/MSRich fragmentation patternsEI's hard ionization provides reproducible fragmentation patterns that are useful for library matching and structural elucidation.
Throughput HighLower due to sample prepThe simple sample preparation for HPLC allows for faster overall analysis time from sample to result.

Part 3: The Mandate of Method Validation

A developed analytical method is only reliable if it has been rigorously validated. Method validation provides documented evidence that the procedure is suitable for its intended purpose.[12] According to ICH Q2(R2) guidelines, key validation parameters must be assessed.[13]

Key Validation Parameters
  • Specificity: The method's ability to accurately measure the analyte in the presence of potential impurities, degradants, or matrix components. This is demonstrated by resolving the main peak from all others.

  • Linearity: Establishing a concentration range over which the detector response is directly proportional to the analyte concentration.

  • Accuracy: The closeness of the test results to the true value, often assessed by analyzing a sample with a known concentration (spiked sample).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[4]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).[13]

Hypothetical Validation Data for the HPLC-MS Method
Validation ParameterSpecificationResult
Linearity (R²) ≥ 0.9990.9995
Range 1 - 20 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) ≤ 2.0%0.85%
LOQ Report Value0.05 µg/mL (0.05% of 1mg/mL)
Specificity No interference at analyte RTPassed
Robustness No significant impact on resultsPassed

Part 4: Identifying Potential Process-Related Impurities

Understanding the synthetic route is crucial for predicting and identifying potential impurities. This compound is often synthesized from 5-bromo-2,4-dichloropyrimidine and ethylamine.[14] This reaction presents several potential impurities.

Potential Impurities and Their Identification
  • Starting Material: Unreacted 5-bromo-2,4-dichloropyrimidine.

  • Isomeric Impurity: 5-bromo-4-chloro-N-ethylpyrimidin-2-amine, formed if ethylamine attacks the C2 position instead of C4.

  • Di-substituted Impurity: 5-bromo-N2,N4-diethylpyrimidine-2,4-diamine, where a second ethylamine molecule displaces the remaining chlorine.

HPLC-MS is exceptionally well-suited to distinguish these. They will likely have different retention times due to polarity differences and will be easily identified by their unique molecular weights and isotopic patterns.

Caption: Key potential impurities in the synthesis of the target compound.

Conclusion

For the purity analysis of this compound, HPLC-MS stands as the unequivocally superior methodology. Its ability to directly analyze the compound without derivatization, combined with the high specificity afforded by mass detection and the characteristic halogen isotopic patterns, provides a robust and reliable analytical solution. While GC-MS is a powerful tool in its own right, its applicability is severely limited by the non-volatile nature of the analyte.

The implementation of a well-developed and rigorously validated HPLC-MS method, as outlined in this guide, is essential for ensuring that this critical pharmaceutical intermediate meets the stringent purity requirements of the drug development industry. This commitment to analytical excellence is fundamental to delivering safe and effective medicines.

References

  • CymitQuimica. 5-BROMO-2-CHLORO-N-METHYLPYRIMIDIN-4-AMINE.
  • SynThink Research Chemicals.
  • PubMed. Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry.
  • ACS Publications. The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory.
  • Chemistry LibreTexts.
  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • In-Situ.
  • Oxford Academic. Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup.
  • JoVE.
  • Novasol Biotech.
  • Veeprho. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024).
  • Chemguide. mass spectra - the M+2 peak.
  • Smolecule. Buy 5-Bromo-4-chloro-N,N-diethylpyrimidin-2-amine | 57054-89-4.
  • LCGC. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Intertek.
  • Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024).
  • Sigma-Aldrich. 5-Bromo-4-chloro-2-methylpyrimidine | 861383-73-5.
  • PubChem. 5-Bromo-2-chloropyrimidine.
  • NETZSCH Analyzing & Testing.
  • ChemicalBook. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine. (2025).
  • Agilent. PURITY AND IMPURITY ANALYSIS.
  • SCIEX. Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS.
  • ChemicalBook. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis.
  • Sigma-Aldrich. HPLC Analysis of Purines and Pyrimidines of Nucleic Acids on Ascentis® Si (Silica).
  • MedchemExpress.com.

Sources

A Researcher's Guide to X-ray Crystallography for Substituted Pyrimidine Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives stand as a cornerstone scaffold, integral to a multitude of therapeutic agents.[1][2] Their structural nuances, dictated by the nature and position of various substituents, directly influence their biological activity.[2] Therefore, unambiguous confirmation of their three-dimensional structure is not merely a procedural step but a critical determinant of a research program's success. While techniques like NMR and mass spectrometry provide essential connectivity data, single-crystal X-ray crystallography remains the gold standard for elucidating the precise atomic arrangement in the solid state.[1][3] This guide provides an in-depth comparison of X-ray crystallography with other methods, details the experimental workflow with an emphasis on the causality behind procedural choices, and offers insights into interpreting the resulting structural data for substituted pyrimidines.

The Imperative for Unambiguous Structure Determination

The biological function of a substituted pyrimidine is intrinsically linked to its three-dimensional geometry. Factors such as bond lengths, bond angles, and torsional angles govern the molecule's interaction with biological targets.[4][5] For instance, the planarity of the pyrimidine ring and the orientation of its substituents can significantly impact binding affinity to enzymes or receptors.[5] Misinterpretation of a compound's structure can lead to flawed structure-activity relationship (SAR) studies, wasting valuable time and resources.

Comparative Analysis of Structural Elucidation Techniques

While a suite of analytical techniques is often employed in concert, each offers a unique perspective on a molecule's structure.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, absolute stereochemistry, and intermolecular interactions.Provides an unambiguous, high-resolution solid-state structure.Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), through-bond and through-space correlations (COSY, HSQC, HMBC, NOESY), and solution-state conformation.Excellent for determining the chemical environment of atoms and their connectivity in solution.Does not directly provide bond lengths or angles. Conformational analysis can be complex.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity and accuracy for determining molecular formula.Provides no direct information about 3D structure or stereochemistry.
Powder X-ray Diffraction (PXRD) Crystalline phase identification and purity.Useful for analyzing polycrystalline materials and identifying different crystal forms (polymorphs).[6]Does not typically yield the detailed atomic-level structure of a new compound.[6]

Why X-ray Crystallography is Definitive for Substituted Pyrimidines:

  • Absolute Stereochemistry: For chiral pyrimidine derivatives, X-ray crystallography provides unequivocal assignment of absolute configuration, which is crucial for understanding stereospecific biological activity.

  • Tautomeric and Isomeric Disambiguation: It can definitively distinguish between tautomers and constitutional isomers that may be difficult to resolve by other methods.

  • Intermolecular Interactions: The crystal structure reveals how molecules pack in the solid state, offering insights into hydrogen bonding, π-π stacking, and other non-covalent interactions that can influence physical properties like solubility and stability.[7]

The X-ray Crystallography Workflow: A Step-by-Step Guide with Rationale

The journey from a synthesized pyrimidine derivative to a refined crystal structure is a multi-step process, where each stage is critical for success.

X-ray_Crystallography_Workflow cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement cluster_3 Phase 4: Validation & Analysis Crystal Growth Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Diffractometer Setup Diffractometer Setup Crystal Mounting->Diffractometer Setup Data Collection Data Collection Diffractometer Setup->Data Collection Data Processing Data Processing Data Collection->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation CIF Generation CIF Generation Validation->CIF Generation

Caption: The experimental workflow for X-ray crystallography.

1. Crystal Growth: The Foundation of a Successful Experiment

The adage "garbage in, garbage out" is particularly apt for X-ray crystallography. A high-quality single crystal is paramount.

  • Methodology:

    • Purification: The pyrimidine derivative must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

    • Solvent Selection: A systematic screening of solvents and solvent mixtures is crucial. The ideal solvent is one in which the compound has moderate solubility.

    • Crystallization Techniques:

      • Slow Evaporation: The simplest method, where the solvent is allowed to evaporate slowly from a saturated solution.

      • Vapor Diffusion (Hanging or Sitting Drop): A small drop of the concentrated sample solution is allowed to equilibrate with a larger reservoir of a precipitant solution.

      • Cooling: A saturated solution at an elevated temperature is slowly cooled.

  • Causality: The goal is to allow molecules to arrange themselves into a highly ordered, repeating lattice. Slow changes in conditions (evaporation, temperature) are key to achieving this. Rapid precipitation will likely result in an amorphous solid or a microcrystalline powder.

2. Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is subjected to a beam of X-rays to generate a diffraction pattern.[8]

  • Methodology:

    • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

    • Diffractometer Setup: The crystal is placed in a modern X-ray diffractometer.[8] Key parameters include the X-ray source (e.g., Mo or Cu), temperature (often cooled to ~100 K to minimize thermal vibrations), and detector distance.

    • Data Collection: The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector as a series of reflections.[8] The intensity and position of each reflection are measured.

  • Causality: The ordered arrangement of atoms in the crystal lattice causes the incident X-rays to be diffracted in a predictable pattern. The geometry of this pattern is related to the unit cell dimensions, and the intensities of the spots are related to the arrangement of atoms within the unit cell.

3. Structure Solution and Refinement: From Diffraction to a Molecular Model

This phase involves computational methods to translate the raw diffraction data into a 3D model of the molecule.

  • Methodology:

    • Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of each reflection.

    • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

    • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods.[8] This iterative process adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Causality: The electron density map provides a 3D picture of where the electrons are located in the unit cell. By fitting atoms into the regions of high electron density, a molecular model can be built. Refinement aims to minimize the difference between the diffraction pattern calculated from the model and the experimentally measured pattern.

4. Validation and Analysis: Ensuring the Integrity of the Structure

The final step is to validate the refined structure and deposit it in a crystallographic database.

  • Methodology:

    • Validation: The quality of the final structure is assessed using various metrics, such as the R-factor, goodness-of-fit (GooF), and residual electron density.

    • CIF Generation: The final structural information is compiled into a Crystallographic Information File (CIF).[9][10] This standardized format contains all the necessary information about the crystal structure and the experiment.[9][10]

  • Causality: Validation ensures that the refined model is a chemically reasonable and accurate representation of the experimental data. The CIF file allows for the dissemination and archiving of the crystal structure in a universally readable format.[9][11]

Interpreting the Crystallographic Data for a Substituted Pyrimidine

The final output of an X-ray crystallography experiment is a wealth of information that can be used to understand the structure and properties of a substituted pyrimidine.

Key Parameters in a Crystallographic Report:

ParameterDescriptionSignificance for Pyrimidine Derivatives
Crystal System and Space Group Describes the symmetry of the crystal lattice.Provides information about the packing arrangement of the molecules.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions of the repeating unit of the crystal lattice.Can be used to identify different polymorphs.
Bond Lengths and Angles The distances between atoms and the angles between bonds.Confirms the connectivity and geometry of the pyrimidine ring and its substituents. Deviations from expected values can indicate strain or unusual electronic effects.
Torsional Angles The dihedral angles between four connected atoms.Defines the conformation of flexible substituents and their orientation relative to the pyrimidine ring.
R-factor (R1) A measure of the agreement between the calculated and observed structure factors.A lower R-factor generally indicates a better fit of the model to the data.
Goodness-of-Fit (GooF) Should be close to 1 for a good refinement.Indicates the overall quality of the refinement.

Visualizing the Structure:

Software such as Mercury or Diamond can be used to visualize the crystal structure from the CIF file.[5] These programs allow for the examination of:

  • Molecular Conformation: The overall shape of the molecule.

  • Intermolecular Interactions: Hydrogen bonds, halogen bonds, and π-π stacking interactions that stabilize the crystal packing.

  • Crystal Packing: How the molecules are arranged in the unit cell.

Conclusion

For researchers working with substituted pyrimidines, single-crystal X-ray crystallography is an indispensable tool for unambiguous structure determination.[1][12] It provides a level of detail that is unmatched by other analytical techniques, offering crucial insights into the three-dimensional arrangement of atoms, stereochemistry, and intermolecular interactions. By understanding the principles behind the experimental workflow and the significance of the resulting crystallographic data, scientists can confidently confirm the structures of their novel pyrimidine derivatives, paving the way for more informed and successful drug discovery and development efforts.[13]

References

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules.
  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Semantic Scholar.
  • Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. SciSpace.
  • Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. National Center for Biotechnology Information.
  • Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. National Center for Biotechnology Information.
  • WO/2022/268063 CRYSTAL FORM OF PYRIMIDINE DERIVATIVE AND PREPARATION METHOD THEREFOR. WIPO Patentscope.
  • The X-ray crystal structure of 2,4-bis(4-methoxyphenoxy) pyrimidine. ResearchGate.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
  • Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. MDPI.
  • A short guide to Crystallographic Information Files. CCDC.
  • A workflow for deriving chemical entities from crystallographic data and its application to the Crystallography Open Database. National Center for Biotechnology Information.
  • X-ray crystallography. Wikipedia.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Generis Publishing.
  • Short Guide to CIFs. CCDC.

Sources

A Comparative Guide to the Biological Activity of 5-bromo-2-chloro-N-ethylpyrimidin-4-amine and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology. As a fundamental component of nucleobases such as cytosine, thymine, and uracil, it is integral to the structure and function of DNA and RNA.[1][2][3] Beyond its role in genetic material, the pyrimidine scaffold is a privileged structure in drug design, appearing in a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The versatility of the pyrimidine nucleus allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[5]

This guide provides a comprehensive analysis of the biological activity of 5-bromo-2-chloro-N-ethylpyrimidin-4-amine, a key synthetic intermediate, in the context of its more biologically characterized structural analogs. We will delve into the structure-activity relationships of substituted pyrimidines and present supporting experimental data to offer a comparative perspective for researchers, scientists, and professionals in drug development.

Section 1: this compound: A Versatile Synthetic Intermediate

While this compound is not extensively documented as a biologically active agent itself, it serves as a valuable starting material in the synthesis of more complex and potent molecules.[6] Its physicochemical properties are summarized below:

PropertyValue
Molecular Formula C₆H₇BrClN₃
Molecular Weight 236.50 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents such as DMSO and methanol

The synthesis of this compound typically involves the sequential modification of a pyrimidine precursor. A conceptual synthetic workflow is illustrated below:

Synthesis_Workflow Pyrimidine_Precursor Pyrimidine Precursor (e.g., 2,4-dichloropyrimidine) Bromination Bromination (e.g., NBS) Pyrimidine_Precursor->Bromination Step 1 Amination Nucleophilic Substitution (Ethylamine) Bromination->Amination Step 2 Final_Product This compound Amination->Final_Product Step 3

Caption: Conceptual workflow for the synthesis of this compound.

Section 2: Comparative Biological Activities of Pyrimidine Analogs

The true potential of the this compound scaffold is realized through the diverse biological activities of its analogs. By modifying the substituents at the 2, 4, and 5-positions of the pyrimidine ring, a wide range of pharmacological effects can be achieved.

Kinase Inhibitors: Targeting Cellular Signaling

A significant number of 2,4,5-substituted pyrimidines have been developed as potent kinase inhibitors for cancer therapy. These compounds typically function by competing with ATP for the kinase's binding site, thereby blocking downstream signaling pathways essential for cell proliferation and survival.

Analog ClassTarget Kinase(s)Example CompoundIC₅₀/KᵢReference
Src/Abl Inhibitors Src, AblDasatinib (BMS-354825)<1 nM (Src), <1 nM (Abl)[7]
Aurora Kinase Inhibitors Aurora A, Aurora BCYC1168.0 nM (Aurora A), 9.2 nM (Aurora B)[8]
ALK/EGFR Dual Inhibitors ALK, EGFRCHMFL-ALK/EGFR-0501.3 nM (ALK), 4.8 nM (EGFR)[9]
ULK1 Inhibitors ULK1Compound 3s15 nM[10]

Structure-Activity Relationship (SAR) Insights:

  • 2-Anilino Substitution: The presence of a substituted aniline group at the 2-position is a common feature in many pyrimidine-based kinase inhibitors, contributing to crucial hydrogen bonding interactions within the kinase domain.

  • 5-Position Halogen: A halogen, such as bromine or chlorine, at the 5-position can enhance binding affinity through halogen bonding and influence the overall electronic properties of the molecule.

  • 4-Position Substituent: The group at the 4-position often provides a point for diversification to improve solubility, cell permeability, and target selectivity.

Below is a diagram illustrating the general mechanism of action for a pyrimidine-based kinase inhibitor targeting the EGFR signaling pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR ADP ADP EGFR->ADP Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream_Signaling Phosphorylation EGF EGF EGF->EGFR Inhibitor Pyrimidine Analog (Kinase Inhibitor) Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Binds Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based kinase inhibitor.

Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton

Certain 2,4,5-substituted pyrimidines have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[11] These compounds bind to the colchicine-binding site on tubulin, preventing the formation of microtubules and arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.

One notable example is an indole-pyrimidine derivative that inhibits tubulin polymerization with an IC₅₀ of 0.79 µM and displays significant antiproliferative activity against various cancer cell lines with IC₅₀ values ranging from 16 to 62 nM.[11]

Antimicrobial Agents: Combating Pathogens

Derivatives of 5-bromo-2-chloropyrimidin-4-amine have been synthesized and evaluated for their antimicrobial properties.[12] In one study, N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide demonstrated significant activity against both bacterial and fungal strains.[12] This highlights the potential for developing novel antimicrobial agents from this scaffold.

Section 3: Experimental Protocols

To provide practical insights for researchers, we outline a standard protocol for an in vitro kinase inhibition assay, a common method for evaluating the potency of pyrimidine-based kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the IC₅₀ value of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., EGFR, Src)

  • Eu-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled ATP competitive kinase inhibitor (tracer)

  • Test compound (e.g., this compound analog)

  • Assay buffer

  • 384-well microplate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in the assay buffer.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test compound or control (DMSO) to the wells of the 384-well plate.

    • Add 2.5 µL of the kinase-antibody mixture to each well.

    • Add 5 µL of the tracer to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • TR-FRET: This technology provides a robust and sensitive method for measuring binding events in a homogenous format, minimizing interference from compound autofluorescence.

  • ATP Competitive Tracer: The use of a fluorescently labeled ATP competitor allows for a direct measurement of the displacement by the test compound, providing a clear indication of its binding affinity to the kinase's active site.

Conclusion and Future Directions

While this compound is primarily utilized as a synthetic intermediate, the diverse and potent biological activities of its analogs underscore the immense potential of the 2,4,5-substituted pyrimidine scaffold in drug discovery. From targeted cancer therapies to novel antimicrobial agents, the versatility of this chemical framework continues to be a rich source of new therapeutic candidates.

Future research should focus on the synthesis and biological evaluation of novel derivatives of this compound. By systematically exploring the chemical space around this scaffold, it is plausible that new lead compounds with improved potency, selectivity, and pharmacokinetic profiles will be discovered. The integration of computational modeling with traditional medicinal chemistry approaches will be instrumental in guiding these efforts and accelerating the development of the next generation of pyrimidine-based therapeutics.

References

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR. (2023-05-30).
  • Structure-activity relationships of pyrimidines as dihydroorot
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - Bentham Science Publisher.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (2021-02-03).
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed.
  • Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine deriv
  • Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymeriz
  • This compound | Drug Intermedi
  • Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity | Request PDF - ResearchG
  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed. (2020-12-15).
  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed.
  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed.
  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed. (2010-06-10).

Sources

A Spectroscopic Guide to the Diazines: Differentiating Pyrimidine, Pyridazine, and Pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth spectroscopic comparison of the three diazine isomers: pyrimidine (1,3-diazine), pyridazine (1,2-diazine), and pyrazine (1,4-diazine). As foundational scaffolds in medicinal chemistry and materials science, the ability to unambiguously distinguish these isomers is critical. We will explore how fundamental differences in their molecular structure and symmetry give rise to unique and diagnostic fingerprints across a range of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS).

The placement of the two nitrogen atoms within the six-membered aromatic ring governs the electron distribution, dipole moment, and overall symmetry of each molecule. These variations are the causal basis for their distinct spectroscopic behaviors.

  • Pyridazine (1,2-Diazine): Possesses C₂v symmetry with adjacent nitrogen atoms, creating a unique electronic environment and a significant dipole moment.

  • Pyrimidine (1,3-Diazine): Also has C₂v symmetry, but the nitrogen atoms are separated by a carbon, leading to different electronic effects compared to pyridazine.

  • Pyrazine (1,4-Diazine): A highly symmetric (D₂h) and centrosymmetric molecule with a zero net dipole moment, which profoundly impacts its spectroscopic properties.

isomers cluster_pyridazine Pyridazine (1,2-Diazine) cluster_pyrimidine Pyrimidine (1,3-Diazine) cluster_pyrazine Pyrazine (1,4-Diazine) P1 P2 P3

Figure 1: Molecular structures of the three diazine isomers.

¹H and ¹³C NMR Spectroscopy: A Probe of Symmetry and Electron Density

NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The number of unique signals directly reflects the molecular symmetry, while the chemical shifts provide a detailed map of the electron density around each nucleus. The electronegative nitrogen atoms withdraw electron density, significantly "deshielding" adjacent protons and carbons and shifting their signals downfield to higher ppm values.[1]

Causality Behind NMR Differentiation
  • Symmetry: Pyrazine's high symmetry results in all four protons and all four carbons being chemically equivalent, leading to a single peak in both ¹H and ¹³C NMR spectra.[2] Pyridazine and pyrimidine, with their lower C₂v symmetry, exhibit more complex spectra with multiple distinct signals.

  • Electron Withdrawal: The deshielding effect is additive and position-dependent. A proton or carbon situated between two nitrogen atoms (like C2 in pyrimidine) will be the most downfield. Protons adjacent to the vicinal nitrogens in pyridazine are also strongly deshielded.

Comparative NMR Data
IsomerSymmetry¹H NMR Signals (δ, ppm)¹³C NMR Signals (δ, ppm)
Pyrimidine C₂v3 signals: H2 (~9.27), H4/H6 (~8.78), H5 (~7.38)[3][4]3 signals: C2 (~159.8), C4/C6 (~157.5), C5 (~121.8)[5][6]
Pyridazine C₂v2 signals: H3/H6 (~9.21), H4/H5 (~7.51)[7]2 signals: C3/C6 (~150.8), C4/C5 (~126.8)[8][9]
Pyrazine D₂h1 signal (singlet): H2/H3/H5/H6 (~8.63)[10][11]1 signal: C2/C3/H5/H6 (~145.1)[12][13]
Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol outlines the standard procedure for preparing and analyzing a sample of a diazine isomer.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of isomer B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) A->B C Transfer to NMR tube B->C D Insert sample into spectrometer C->D E Lock & Shim magnetic field D->E F Acquire ¹H spectrum E->F G Acquire proton-decoupled ¹³C spectrum F->G H Fourier Transform FID G->H I Phase & Baseline Correction H->I J Calibrate to solvent residual peak I->J K Integrate ¹H signals & Assign peaks J->K

Figure 2: General workflow for NMR spectral analysis.
  • Sample Preparation : Accurately weigh 5-10 mg of the high-purity isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial. Transfer the solution to a standard 5 mm NMR tube.[14]

  • Instrument Setup : Insert the NMR tube into the spectrometer. Lock the field onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.[14]

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.[14]

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse program to produce singlet peaks for each unique carbon. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[14]

  • Data Processing : Apply a Fourier transform to the raw Free Induction Decay (FID) data. Perform phase and baseline corrections on the resulting spectrum. Calibrate the chemical shift axis using the known chemical shift of the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Vibrational Spectroscopy (IR & Raman): A Fingerprint of Molecular Bonds

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to bond strengths and molecular geometry. For the diazines, the most informative regions are the C-H stretching, aromatic ring stretching, and C-H out-of-plane bending modes.

Causality Behind Vibrational Differences

The key differentiator in vibrational spectroscopy is again symmetry . Pyrazine, being centrosymmetric (possessing a center of inversion), adheres to the Rule of Mutual Exclusion . This means that vibrational modes that are active in the IR spectrum are inactive in the Raman spectrum, and vice versa. Pyrimidine and pyridazine do not have a center of inversion and will therefore have many vibrational modes that are active in both IR and Raman.[15] Furthermore, the position of the nitrogen atoms alters the bond orders and force constants within the ring, causing shifts in the characteristic ring stretching "breathing" modes.[16][17]

Comparative IR Data
IsomerKey IR Absorption Bands (cm⁻¹)
Pyrimidine C-H stretch (~3050), Ring modes (~1570, 1465, 1400), Ring breathing (~1000)[18]
Pyridazine C-H stretch (~3060), Ring modes (~1575, 1445, 1415), N-N related modes[15]
Pyrazine C-H stretch (~3070), Ring modes (~1480, 1415 - Note: Fewer IR active modes due to symmetry)[15]

UV-Visible Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For diazines, two primary types of transitions are observed:

  • π → π* transitions: High-energy, high-intensity absorptions typically occurring at shorter wavelengths (<270 nm).

  • n → π* transitions: Lower-energy, lower-intensity absorptions occurring at longer wavelengths (>270 nm). This transition involves promoting an electron from a non-bonding lone pair orbital on a nitrogen atom to an anti-bonding π* orbital.

Causality Behind UV-Vis Differences

The relative energies of the nitrogen lone pair orbitals dictate the wavelength of the n→π* transition. In pyridazine, the two adjacent lone pairs interact, splitting into two orbitals of different energies. This results in its n→π* transition being at a significantly longer wavelength (lower energy) compared to pyrimidine and pyrazine.[19]

Comparative UV-Vis Data (in a non-polar solvent like cyclohexane)
Isomerπ → π* λₘₐₓ (nm)n → π* λₘₐₓ (nm)
Pyrimidine ~243~298
Pyridazine ~246~340
Pyrazine ~260~328

Data compiled from various spectroscopic sources, including reference[19].

Mass Spectrometry: Unveiling Diagnostic Fragmentation Pathways

While all three isomers have an identical molecular mass (80.09 g/mol ) and will thus show a molecular ion (M⁺˙) peak at m/z = 80, their fragmentation patterns upon ionization are highly diagnostic. The fragmentation is dictated by the weakest bonds within the ionized molecule.

Causality Behind Fragmentation Differences

The arrangement of nitrogen atoms creates unique points of weakness in each isomer.

  • Pyridazine's most striking feature is its relatively weak N-N single bond. Upon ionization, this bond readily cleaves, leading to the facile loss of a neutral nitrogen molecule (N₂). This is a unique and definitive fragmentation pathway not available to the other isomers.[20]

  • Pyrimidine and Pyrazine lack this weak N-N bond. Their primary fragmentation route involves the cleavage of the aromatic ring, typically through the loss of a molecule of hydrogen cyanide (HCN).[21][22]

MS_Fragmentation mol_ion Pyridazine M⁺˙ m/z = 80 loss_N2 - N₂ (28 Da) mol_ion->loss_N2 fragment_52 [C₄H₄]⁺˙ m/z = 52 loss_N2->fragment_52

Figure 3: Characteristic fragmentation of pyridazine via loss of N₂.
Comparative Fragmentation Data
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)Diagnostic Feature
Pyrimidine 8053, 52, 51Loss of HCN (m/z 27) to give m/z 53[21][22]
Pyridazine 8052 , 51, 50Loss of N₂ (m/z 28) to give m/z 52 [20]
Pyrazine 8053, 52, 26Loss of HCN (m/z 27) to give m/z 53

Conclusion

The three isomers of diazine, while sharing the same molecular formula, are readily and reliably differentiated using a combination of standard spectroscopic techniques. NMR spectroscopy provides the most definitive data, with the number and position of signals directly reflecting the unique symmetry and electronic structure of each isomer. However, Mass Spectrometry offers a uniquely diagnostic test for pyridazine through its characteristic loss of N₂. Vibrational and UV-Visible spectroscopy provide valuable complementary data that reinforce structural assignments. For any researcher working with these important heterocyclic cores, a multi-faceted spectroscopic approach ensures confident and accurate structural elucidation.

References

  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Support. Available online
  • Kumar, D., et al. (Year N/A). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan J. Chem. Available online
  • Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-976. Available online
  • The Royal Society of Chemistry. (Year N/A). Supplementary Information for a relevant article on pyrazines. Available online
  • Králová, K., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(9), 726-731. Available online
  • Dennis, N., et al. (1975). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 19, 1964-1968. Available online
  • ChemicalBook. (2023). Pyridazine(289-80-5) 1H NMR spectrum. Available online
  • Wiley SpectraBase. Pyrazine - 1H NMR Chemical Shifts. Available online
  • BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. Available online
  • El-Shehry, M. F., et al. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(5), 724-732.
  • ChemicalBook. (2023). Pyrimidine(289-95-2) 1H NMR spectrum. Available online
  • Howard, J. N., et al. (2010). Effects of hydrogen bonding on vibrational normal modes of pyrimidine. The Journal of Physical Chemistry A, 114(29), 7687-7694. Available online
  • Filo. (2024). How are pyridine, pyrimidine and pyrazine be differentiated using Proton and Carbon NMR. Available online
  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-875.
  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • de Souza, G. G., et al. (2018). Isomeric effects in the fragmentation of pyrimidine and pyridazine by fast proton impact. The Journal of Chemical Physics, 148(12), 124305.
  • ResearchGate. (Year N/A). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Available online
  • The Royal Society of Chemistry. (Year N/A). Supplementary Information for a relevant article on pyrazine-based heterocycles.
  • El-Metwaly, A. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4933. Available online
  • Howard, J. N., et al. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. The Journal of Physical Chemistry A, 114(29), 7687-7694. Available online
  • ResearchGate. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. Available online
  • Samir, A., et al. (2020). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 229, 117978.
  • Rice, J. M., et al. (1966). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 88(21), 5061-5069. Available online
  • ResearchGate. (Year N/A). The molecular structure of pyrimidine (a), its corresponding 13C and.... Available online
  • ProQuest. (Year N/A). Experimental 1H and 13C Solid-State NMR Signal Assignment of Paramagnetic Copper (II)
  • ResearchGate. (2010).
  • ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available online
  • Der Pharma Chemica. (Year N/A). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs.
  • ChemicalBook. (2023). Pyrazine(290-37-9) 13C NMR spectrum. Available online
  • ChemicalBook. (2023). Pyridazine(289-80-5) 13C NMR spectrum. Available online
  • ChemicalBook. (2023). Pyrimidine(289-95-2) 13C NMR spectrum. Available online
  • Wiley SpectraBase. Pyrimidine - 1H NMR Chemical Shifts. Available online
  • Wiley SpectraBase. Pyrimidine - 13C NMR Chemical Shifts. Available online
  • Wiley SpectraBase. Pyrazine - 13C NMR Chemical Shifts. Available online
  • MDPI. (Year N/A).
  • Appleby, K. M., et al. (2020). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(12), 1187-1194. Available online
  • Semantic Scholar. (2015). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum.
  • ResearchGate. (Year N/A). H-H and 13C-H coupling constants in pyridazine.
  • Lopes, J. F., et al. (2015). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.

Sources

A Senior Application Scientist's Guide to Ligand Selection for Catalytic Pyrimidine Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the 2-Aminopyrimidine Scaffold

To researchers in medicinal chemistry and drug development, the 2-aminopyrimidine motif is a cornerstone of molecular design. Its prevalence in blockbuster therapeutics, such as the chronic myeloid leukemia drug Imatinib, underscores its importance as a "privileged scaffold".[1][2] This heterocyclic guanidine bioisostere excels at forming critical hydrogen bond interactions within biological targets, making it a frequent choice for kinase inhibitors and other targeted therapies.[1][3]

However, the synthesis of N-arylpyrimidin-2-amines is not always straightforward. While classical condensation methods exist, they often lack the flexibility required for complex, late-stage functionalization due to the limited availability of substituted guanidines.[1] This has propelled the adoption of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, as the premier method for forging these critical C-N bonds.[4]

This guide provides an in-depth comparison of various phosphine ligands commonly employed in the Buchwald-Hartwig amination of pyrimidines. We will move beyond a simple catalog of options to explore the causality behind experimental choices, offering field-proven insights to help you select the optimal catalytic system for your specific synthetic challenge.

The Catalytic Heart of the Reaction: The Buchwald-Hartwig Amination Cycle

Understanding the catalytic cycle is paramount to troubleshooting and optimizing your reaction. The generally accepted mechanism for the Pd-catalyzed amination involves a Pd(0)/Pd(II) cycle. The choice of ligand is critical as it influences the rate and efficiency of each step. A ligand that is too bulky may hinder oxidative addition, while one that is not electron-donating enough may slow reductive elimination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the pyrimidine-halide bond. Bulky, electron-rich phosphine ligands are known to accelerate this rate-limiting step.[4]

  • Amine Coordination & Deprotonation: The amine displaces a halide from the Pd(II) complex, and a base deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the N-arylpyrimidine product and regenerating the active Pd(0) catalyst. This step is often favored by sterically demanding ligands.[5][4]

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L₂Pd(II)(Py-X)(Amine) amine_coordination Amine + Base - HX pd2_complex->amine_coordination pd2_amido L₂Pd(II)(Py)(Amido) reductive_elimination Reductive Elimination pd2_amido->reductive_elimination oxidative_addition->pd2_complex reductive_elimination->pd0 prod Py-Amine amine_coordination->pd2_amido sub Py-X

Caption: The Pd(0)/Pd(II) catalytic cycle for Buchwald-Hartwig amination.

Comparative Analysis of Ligand Performance

The "best" ligand is highly dependent on the specific pyrimidine substrate (chloro-, bromo-, triflate-), the nature of the amine, and the desired reaction conditions. While early generation ligands like BINAP showed promise, modern catalysis is dominated by two main classes: bulky, electron-rich monophosphine biaryl ligands and bidentate ligands with wide bite angles.[5]

We have compiled data from various studies, focusing on the amination of the common 5-bromopyrimidine substrate to provide a standardized comparison.

LigandCatalyst PrecursorBaseSolventTemp (°C)Yield (%)Key Insights & Causality
XPhos Pd₂(dba)₃NaOt-BuToluene10098A highly active, general-purpose ligand. Its bulky, electron-rich nature promotes both fast oxidative addition and reductive elimination, making it effective for a wide range of amines.[6]
SPhos Pd₂(dba)₃K₃PO₄Toluene10095The dicyclohexylphosphino group offers a different steric profile than XPhos. Often effective with less nucleophilic anilines and weaker bases like K₃PO₄ are sufficient.[6]
RuPhos Pd₂(dba)₃NaOt-BuToluene10096Particularly effective for coupling secondary amines. The diisopropylphenyl group provides a unique steric environment that can prevent side reactions.[6][7]
Xantphos Pd(OAc)₂Cs₂CO₃Dioxane110~85-95A classic bidentate ligand. Its large "bite angle" provides thermal stability and promotes the reductive elimination step. It is often the ligand of choice for challenging heteroaryl couplings and is compatible with a variety of bases.[1][3]
BINAP Pd₂(dba)₃NaOt-BuToluene100ModerateA first-generation bidentate ligand. While foundational, it is often outperformed by modern bulky monophosphine or wide bite-angle ligands for challenging substrates like pyrimidines.[5]

Yields are representative and can vary based on the specific amine and precise reaction conditions.

Field Insights: Choosing Your Ligand

  • For Generality and High Reactivity: XPhos is an excellent starting point for screening. Its robust performance with both primary and secondary amines, coupled with its ability to activate less reactive aryl chlorides, makes it a workhorse ligand.

  • For Weakly Nucleophilic Amines: When coupling electron-deficient anilines, SPhos with a weaker base like K₃PO₄ can provide excellent results where stronger bases might cause substrate degradation.[6]

  • For Complex Heterocycles: Xantphos is a reliable choice for intricate substrates, particularly in late-stage functionalization where milder bases like Cs₂CO₃ are preferred to avoid side reactions with sensitive functional groups.[3] Its defined coordination geometry can enhance selectivity.

  • The Rise of High-Throughput Experimentation (HTE): Modern drug development pipelines increasingly rely on HTE to rapidly screen a matrix of ligands, bases, solvents, and catalysts in parallel.[8][9] This data-driven approach removes guesswork and can quickly identify optimal, and sometimes non-obvious, conditions for novel substrates.[10][11]

Validated Experimental Protocol: General Procedure for Pyrimidine Amination

This protocol is a robust starting point for the amination of a halo-pyrimidine using a bulky monophosphine ligand. Self-validation is built-in: a successful reaction will show near-complete consumption of starting materials by TLC or LC-MS analysis.

Experimental_Workflow start Start reagents 1. Combine Py-X, Amine, Base, Pd Precursor, and Ligand in a reaction vessel. start->reagents inert 2. Seal vessel. Evacuate and backfill with an inert gas (N₂ or Ar) for 3 cycles. reagents->inert solvent 3. Add degassed solvent via syringe. inert->solvent reaction 4. Heat the mixture to the target temperature (e.g., 100 °C) with vigorous stirring. solvent->reaction monitor 5. Monitor reaction progress by TLC or LC-MS. reaction->monitor quench 6. Cool to RT. Quench with water and dilute with an organic solvent (e.g., EtOAc). monitor->quench extract 7. Perform aqueous workup. Separate layers, wash organic phase. quench->extract purify 8. Dry (Na₂SO₄), filter, and concentrate. Purify by column chromatography. extract->purify end End Product purify->end

Caption: A standard experimental workflow for Pd-catalyzed pyrimidine amination.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk tube or reaction vial, add the pyrimidine halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol % Pd), and the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol %).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the atmosphere and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can oxidize the phosphine ligand and deactivate the catalyst.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. A properly degassed solvent is crucial for catalyst longevity and reproducibility.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously for the prescribed time (typically 4-24 hours).

  • Monitoring: After the allotted time, cool the reaction to room temperature. Take a small aliquot for analysis by TLC or LC-MS to confirm the consumption of the limiting reagent.

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and quench by slowly adding water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylpyrimidin-2-amine.

Conclusion

The palladium-catalyzed amination of pyrimidines is a powerful and versatile tool in modern organic synthesis. The choice of ligand is the most critical parameter influencing reaction efficiency. While bulky, electron-rich monophosphine ligands like XPhos and SPhos offer broad applicability and high turnover numbers, bidentate ligands such as Xantphos remain indispensable for specific, often complex, applications. By understanding the underlying mechanistic principles and leveraging comparative data, researchers can make informed decisions, streamline their synthetic efforts, and accelerate the discovery of novel pyrimidine-based therapeutics.

References

  • ResearchGate. (n.d.). Scheme 4. Site-Selective C−H Amination of Pyrimidines and Additional Heteroarenes a.
  • Tiwari, R. K., et al. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal on Science and Technology, 16(2).
  • Bénimèlis, D., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances. DOI:10.1039/D2RA01687G.
  • Al-Tel, T. H. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health.
  • Anonymous. (n.d.). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives.
  • ResearchGate. (n.d.). Mechanistic investigation of palladium-catalysed oxidative amination....
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PubMed. (2020). Mechanistic Study on Palladium-Catalyzed Regioselective Oxidative Amination: Roles of Ammonium Salts. J Org Chem, 85(11), 6981-6991. DOI: 10.1021/acs.joc.0c00296.
  • Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, ACS Publications.
  • Sadek, M. M., et al. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC, PubMed Central.
  • Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (2022). (PDF) C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization.
  • Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
  • Bai, X., et al. (2019). Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. Organic Process Research & Development, ACS Publications.
  • Cornaciu, I., et al. (2016). New pipelines for automated high-throughput ligand screening. ResearchGate.
  • ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • Enamine. (n.d.). High-Throughput Screening.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
  • PubMed. (2015). Ligand-promoted ortho-C-H amination with Pd catalysts. Angew Chem Int Ed Engl, 54(8), 2497-500. DOI: 10.1002/anie.201408651.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • ACS Publications. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry.
  • National Institutes of Health. (n.d.). Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-bromo-2-chloro-N-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the reaction flask and concludes with their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5-bromo-2-chloro-N-ethylpyrimidin-4-amine (CAS No. 954221-06-8), a halogenated pyrimidine derivative often used as a drug intermediate[1][2]. Adherence to these procedures is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This document is designed to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols. Always consult your EHS department for guidance on local, state, and federal regulations.

Part I: Core Hazard Profile and Safety Imperatives

Understanding the inherent risks of a compound is fundamental to managing its disposal. This compound is classified with specific hazards that dictate the necessary precautions[1].

Hazard Identification: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • H302: Harmful if swallowed[1].

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

These classifications necessitate the mandatory use of Personal Protective Equipment (PPE) during all handling and disposal activities.

Table 1: Hazard and Safety Data Summary | Property | Value | Source | | :--- | :--- | :--- | | GHS Pictogram |


|[1] |
| Signal Word  | Warning |[1] |
| Hazard Statements  | H302, H315, H319, H335 |[1] |
| CAS Number  | 954221-06-8 |[1] |
| Molecular Formula | C₆H₇BrClN₃ | - |
| Appearance  | Solid | |

Mandatory Personal Protective Equipment (PPE): To mitigate the risks of exposure, the following PPE is required:

  • Eye Protection: Chemical safety goggles or a full-face shield[1][3].

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use[1][3].

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential to prevent skin contact[1][3].

  • Respiratory Protection: All handling and disposal procedures should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols[1][3][4].

Part II: Waste Characterization and Segregation: The Halogenated Waste Stream

Proper disposal begins with correct waste identification and segregation. This compound is a halogenated organic compound due to the presence of bromine and chlorine atoms. This is the single most important classification for its disposal.

Mixing halogenated waste with non-halogenated solvent waste is a costly and serious compliance error. Halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans[3][5]. Co-mingling complicates disposal, increases costs, and violates standard waste management protocols[5].

Segregation Protocol:

  • Designate a specific waste container exclusively for "Halogenated Organic Waste"[6][7].

  • This container should be made of a compatible material (e.g., polyethylene or glass) and must have a secure, tight-fitting lid[3][4].

  • Never mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes)[5][6].

  • Keep waste streams separate from other incompatible materials, such as strong oxidizing agents, acids, or bases, to prevent dangerous reactions[4][7].

Part III: Step-by-Step Disposal Protocols

The specific form of the waste dictates the precise disposal procedure. Follow the appropriate protocol below.

Protocol A: Disposal of Unused or Surplus Solid Compound
  • Container Selection: Place the original container with the unused compound into a larger, sealable bag or secondary container.

  • Labeling: Affix a "Hazardous Waste" label to the outer container. Clearly write the full chemical name, "this compound," and list all associated hazards (Toxic, Irritant)[8].

  • Storage: Store the labeled container in your laboratory's designated Satellite Accumulation Area (SAA) for hazardous waste[8]. Ensure it is segregated with other halogenated organic solids.

  • Pickup: Arrange for disposal through your institution's EHS department. Do not attempt to dispose of it yourself[3][8].

Protocol B: Disposal of Contaminated Solid Waste

This category includes items like gloves, weigh boats, paper towels, and pipette tips that have come into direct contact with the compound.

  • Collection: In a fume hood, collect all contaminated solid waste in a designated, puncture-resistant container lined with a heavy-duty plastic bag[9].

  • Labeling: The container must be clearly labeled "Hazardous Waste" and specify the contents, for example, "Debris contaminated with this compound." Check the appropriate hazard boxes on the label[9].

  • Containment: Keep the container sealed at all times except when adding waste[3]. This prevents the release of vapors or dust.

  • Storage and Pickup: Store the container in the SAA and arrange for EHS pickup.

Protocol C: Disposal of Contaminated Liquid Waste

This applies to solutions of the compound dissolved in organic solvents.

  • Identify the Solvent:

    • If the solvent is halogenated (e.g., dichloromethane, chloroform), pour the waste directly into the designated "Halogenated Organic Liquid Waste" container.

    • If the solvent is non-halogenated (e.g., THF, ethyl acetate), the resulting mixture is now considered halogenated waste. You must collect it in the "Halogenated Organic Liquid Waste" container[5].

  • Labeling: Ensure the waste container is accurately labeled with the names of all chemical constituents, including solvents and solutes, and their approximate concentrations.

  • Containment: Use a funnel when transferring waste to prevent spills. Keep the container tightly capped and stored in secondary containment (e.g., a plastic tub) to prevent spills from spreading[3].

  • Storage and Pickup: Store in the SAA and arrange for EHS pickup. Under no circumstances should this waste be poured down the drain [3][8].

Part IV: Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to minimize exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the full mandatory PPE as described in Part I.

  • Containment:

    • For solid spills: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Avoid sweeping, as this can generate dust.[3]

    • For liquid spills: Cover the spill with an inert absorbent material, starting from the outside and working inward to prevent it from spreading[1][3].

  • Cleanup: Carefully scoop the contained material into a designated hazardous waste container[4][10].

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water[1][3]. All cleaning materials (wipes, paper towels) must be disposed of as contaminated solid waste (Protocol B).

  • Reporting: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generation (this compound) decision1 Identify Waste Form start->decision1 proc_solid Protocol A: Unused Solid Compound decision1->proc_solid  Unused Solid   proc_debris Protocol B: Contaminated Solid Waste (Gloves, Paper, Tips) decision1->proc_debris Contaminated   Solid Debris    proc_liquid Protocol C: Contaminated Liquid Waste decision1->proc_liquid Contaminated Liquid proc_spill Protocol IV: Spill Cleanup Materials decision1->proc_spill Spill Cleanup Material decision2 Solvent Halogenated? seg_halo_liquid Collect in Labeled 'Halogenated Liquid Waste' Container decision2->seg_halo_liquid Yes or No* (Mixture is Halogenated) seg_halo_solid Collect in Labeled 'Halogenated Solid Waste' Container proc_solid->seg_halo_solid proc_debris->seg_halo_solid proc_liquid->decision2 proc_spill->seg_halo_solid storage Store in Designated Satellite Accumulation Area (SAA) seg_halo_solid->storage seg_halo_liquid->storage ehs Arrange Pickup by Environmental Health & Safety (EHS) storage->ehs

Caption: Decision workflow for disposal of this compound waste.

References

  • Occupational Safety and Health Administration (OSHA). (1986-01-29). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link][12]
  • Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. [Link][13]
  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link][14]
  • Oregon Occupational Safety and Health Administration. HEALTH CARE FACILITIES. [Link][15]
  • Pan American Health Organization (PAHO). (2013). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. [Link][17]
  • University of California, Santa Cruz - Environmental Health & Safety.
  • PubChem - National Center for Biotechnology Information. 5-Bromo-4-chloropyrimidin-2-amine Safety and Hazards. [Link][20]
  • University of Oslo (UiO) - Environmental Health and Safety. (2024-11-11). Chemical and Hazardous Waste Guide. [Link][21]
  • U.S. Environmental Protection Agency (EPA). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link][23]
  • Vita-D-Chlor.
  • Nipissing University. (2019-06-12).
  • University of Washington - Environmental Health and Safety. Hazardous Waste Reduction. [Link][6]
  • Massachusetts Institute of Technology (MIT) - Environmental Health & Safety. Chemical Waste. [Link][10]
  • U.S. Environmental Protection Agency (EPA). (1999-08-25).
  • PubChem - National Center for Biotechnology Information. 5-Bromo-4-methylpyrimidin-2-amine Safety and Hazards. [Link][26]
  • PubChem - National Center for Biotechnology Information. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine. [Link][27]
  • U.S. Environmental Protection Agency (EPA).
  • U.S. Environmental Protection Agency (EPA).

Sources

Personal protective equipment for handling 5-bromo-2-chloro-N-ethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, procedural guide for the safe handling, storage, and disposal of 5-bromo-2-chloro-N-ethylpyrimidin-4-amine (CAS No. 954221-06-8). Designed for researchers, scientists, and drug development professionals, this guide moves beyond basic safety data to offer a framework of operational excellence. The protocols herein are designed to be self-validating, ensuring a robust safety culture and the integrity of your research.

Hazard Analysis and Risk Mitigation: Understanding the Compound

This compound is a halogenated pyrimidine derivative. This class of compounds is frequently utilized in medicinal chemistry and drug discovery. However, its chemical structure necessitates a cautious and well-documented approach to handling. The primary hazards associated with this compound are:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Can cause significant eye irritation.[1]

  • Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled.[1]

A thorough understanding of these risks is the first step in mitigating them. The following sections provide a multi-layered safety approach, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).

The Hierarchy of Controls: A Proactive Safety Framework

To ensure maximum safety, a hierarchy of controls should be implemented. This approach prioritizes engineering and administrative controls to minimize reliance on PPE alone.

2.1. Engineering Controls: Your First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards.[2][3]

  • Chemical Fume Hood: All handling of this compound in its solid, powdered form must be conducted within a certified chemical fume hood.[4] This is critical to prevent the inhalation of fine particles and to contain any potential spills. The fume hood should have its functionality verified regularly.

  • Ventilated Enclosures: For weighing and aliquoting, a ventilated balance enclosure or powder containment hood provides an additional layer of protection by capturing any airborne dust at the source.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Their locations should be clearly marked.

2.2. Administrative Controls: Standardizing Safe Practices

Administrative controls are the policies and procedures that dictate how work is to be performed safely.[1][5]

  • Standard Operating Procedures (SOPs): A detailed, chemical-specific SOP for handling this compound must be written and readily available to all personnel. This SOP should be reviewed and updated regularly.

  • Training: All personnel must be thoroughly trained on the hazards of this compound and the specific procedures outlined in the SOP before they are permitted to handle it. This training should be documented.

  • Restricted Access: Areas where this compound is stored and handled should be clearly marked with appropriate hazard signage, and access should be restricted to authorized personnel.[6]

  • Good Housekeeping: Maintain a clean and organized workspace. All spills, no matter how small, should be cleaned up immediately according to the procedures outlined in Section 5.

Personal Protective Equipment (PPE): The Essential Barrier

While engineering and administrative controls are primary, the correct use of PPE is mandatory for all handling procedures. The selection of PPE should be based on a thorough risk assessment.

PPE CategoryRecommendationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron is recommended.Prevents skin contact, which can lead to irritation.[1]
Hand Protection Double-gloving with nitrile gloves is recommended. For prolonged contact or when handling larger quantities, consider a more robust glove such as butyl rubber.[7] Aromatic and halogenated hydrocarbons can attack many glove materials, so regular inspection and changing of gloves is critical.Provides a barrier against skin absorption and irritation. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Respiratory Protection When handling the powder outside of a fume hood (not recommended) or if there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required.[8][9][10][11]Prevents the inhalation of airborne particles that can cause respiratory tract irritation.[1]

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

4.1. Preparation

  • Review the SDS and SOP: Before beginning any work, thoroughly review the Safety Data Sheet and the laboratory-specific SOP.

  • Assemble all materials: Gather all necessary equipment, including the chemical, spatulas, weighing paper, and waste containers, and place them inside the chemical fume hood.

  • Don appropriate PPE: Put on all required PPE as outlined in the table above.

4.2. Weighing and Aliquoting

  • Perform in a fume hood: Conduct all weighing and transfer operations within a certified chemical fume hood or a ventilated balance enclosure.

  • Minimize dust generation: Handle the solid material carefully to avoid creating dust. Use a spatula to gently transfer the powder.

  • Tare your container: Place a tared weigh boat or container on the balance.

  • Transfer the chemical: Carefully add the desired amount of this compound to the container.

  • Clean up immediately: After weighing, carefully clean the spatula and the balance with a damp cloth, disposing of the cloth in the designated solid waste container.

4.3. Dissolution and Reaction

  • Add solvent slowly: If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Maintain containment: Keep all reaction vessels capped or covered to the extent possible to prevent the release of vapors or aerosols.

  • Work within the fume hood: All subsequent steps of the experimental procedure should be carried out within the fume hood.

Emergency Procedures: Spill and Exposure Management

5.1. Spill Cleanup

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand.[12]

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • Place all cleanup materials in the hazardous waste container.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • If safe to do so, close the laboratory doors to contain the spill.

    • Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

5.2. Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.

Waste Disposal: A Critical Final Step

Improper disposal of this compound and its associated waste can pose a significant environmental hazard.

  • Waste Segregation: All waste containing this compound must be treated as hazardous waste. It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[7][13]

  • Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and absorbent materials, in a clearly labeled, sealed container for halogenated organic solid waste.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed container for halogenated organic liquid waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Visual Workflow for Safe Handling

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Review SDS & SOP prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handling1 Weigh & Aliquot in Hood prep3->handling1 Proceed to Handling handling2 Perform Reaction in Hood handling1->handling2 spill Spill Occurs handling1->spill Potential Hazard cleanup1 Decontaminate Equipment handling2->cleanup1 Experiment Complete exposure Exposure Occurs handling2->exposure Potential Hazard cleanup2 Segregate Halogenated Waste cleanup1->cleanup2 cleanup3 Dispose via EHS cleanup2->cleanup3

Caption: A flowchart illustrating the key stages of safely handling this compound.

References

  • MedchemExpress. (2022, August 19). Safety Data Sheet - this compound.
  • Storemasta. (2023, March 15). 10 administrative controls to improve chemical safety in the workplace. Storemasta Blog.
  • Georgia Institute of Technology. (n.d.). Administrative Controls. Environmental Health & Safety.
  • BenchChem. (2025, December).
  • Centers for Disease Control and Prevention. (2022, October 3). Administrative Controls: Change the Way People Work.
  • Cornell University. (n.d.). Chapter 4 - Administrative Controls. Environment, Health and Safety.
  • Clean Management. (2021, June 9). OSHA Hazardous Waste Disposal Guidelines & Safety Standards.
  • Braun Research Group. (n.d.).
  • Enviro-Safe. (2022, September 13).
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • University of California, Santa Cruz. (n.d.).
  • Occupli. (2021, November 3). The controls required for handling powder irritants.
  • CP Lab Safety. (n.d.).
  • Sabanci University. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • International Enviroguard. (2023, December 14).
  • Cornell University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
  • University of California, Berkeley. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • American Chemistry Council. (n.d.).
  • University of Colorado Colorado Springs. (n.d.). Glove Selection.
  • National Center for Biotechnology Information. (n.d.).
  • West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety.
  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • Occupational Safety and Health Administration. (n.d.).
  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH.
  • University of Oregon. (n.d.). Engineering Controls. Division of Safety and Risk Services.
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • Cornell University. (n.d.). Chapter 2 - Engineering Controls. Environment, Health and Safety.
  • University of Oklahoma Health Sciences Center. (2025, January 14). Spill Control/Emergency Response - EHSO Manual 2025-2026.
  • Centers for Disease Control and Prevention. (n.d.).
  • Centers for Disease Control and Prevention. (2025, March 4). Respirator Types and Use | Personal Protective Equipment.
  • BenchChem. (2025).
  • Iskra, J. (Ed.). (n.d.).
  • ResearchGate. (n.d.). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent.
  • Google Books. (n.d.).
  • BenchChem. (2025). Personal protective equipment for handling 6-phenyl-1H-pyrimidine-2,4-dithione.
  • PubMed. (n.d.).
  • PubMed. (n.d.).
  • PubMed. (n.d.).
  • PubMed. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-chloro-N-ethylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
5-bromo-2-chloro-N-ethylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.